5-Bromobenzo[1,3]dioxole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-benzodioxole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNXEXSQANVCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500989 | |
| Record name | 5-Bromo-2H-1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72744-56-0 | |
| Record name | 5-Bromo-2H-1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromobenzo[1,3]dioxole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromobenzodioxole-4-carboxylic acid
CAS Number: 72744-56-0
This guide provides a comprehensive overview of 5-Bromobenzodioxole-4-carboxylic acid, a key intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, a proposed synthetic pathway, potential applications, and safety considerations, offering field-proven insights into its utilization.
Compound Profile and Physicochemical Properties
5-Bromobenzodioxole-4-carboxylic acid is a substituted aromatic carboxylic acid featuring a benzodioxole ring system. The presence of a bromine atom and a carboxylic acid group on the aromatic ring makes it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of 5-Bromobenzodioxole-4-carboxylic acid
| Property | Value | Source |
| CAS Number | 72744-56-0 | [1] |
| Molecular Formula | C₈H₅BrO₄ | [1] |
| Molecular Weight | 245.03 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 169-173 °C | [1] |
| Boiling Point (Predicted) | 353.2 ± 42.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.894 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.62 ± 0.20 | [2] |
Proposed Synthesis Pathway: Electrophilic Bromination
A plausible and efficient method for the synthesis of 5-Bromobenzodioxole-4-carboxylic acid is through the direct electrophilic bromination of a suitable benzodioxole precursor. Given the electron-donating nature of the methylenedioxy group, the aromatic ring is activated towards electrophilic substitution.
Retrosynthetic Analysis
Caption: Retrosynthetic approach for 5-Bromobenzodioxole-4-carboxylic acid.
Proposed Experimental Protocol
This protocol is a hypothetical procedure based on established methods for the bromination of activated aromatic rings.
Materials:
-
1,3-Benzodioxole-4-carboxylic acid (or a suitable precursor)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous solvent (e.g., Dichloromethane, Acetic Acid)
-
Stirring apparatus and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the starting benzodioxole derivative in the chosen anhydrous solvent.
-
Addition of Brominating Agent: Slowly add the brominating agent (e.g., NBS) portion-wise to the stirred solution at room temperature. The reaction may be slightly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a suitable reagent if necessary (e.g., sodium thiosulfate solution to remove excess bromine). Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 5-Bromobenzodioxole-4-carboxylic acid.
Applications in Drug Discovery and Organic Synthesis
Benzodioxole derivatives are prevalent in medicinal chemistry and are recognized as important pharmacophores[4]. 5-Bromobenzodioxole-4-carboxylic acid, with its dual functionality, serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.
-
Scaffold for Novel Compounds: The benzodioxole moiety is a key structural feature in a number of psychoactive compounds and other pharmaceuticals. This molecule can be used as a starting point for the synthesis of novel derivatives with potential applications in neuroscience and other therapeutic areas.
-
Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 5-position.
-
Amide and Ester Formation: The carboxylic acid group can be readily converted to amides and esters, enabling the exploration of structure-activity relationships by modifying this functional group.
Caption: Potential applications of 5-Bromobenzodioxole-4-carboxylic acid.
Predicted Spectroscopic Data
¹H NMR (Predicted, in CDCl₃, 400 MHz):
-
δ 10.0-12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.5-7.8 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.
-
δ 7.0-7.2 ppm (d, 1H): Aromatic proton meta to the carboxylic acid group.
-
δ 6.0-6.2 ppm (s, 2H): Methylene protons of the dioxole ring (-OCH₂O-).
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
δ 165-170 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ 145-155 ppm: Aromatic carbons attached to the oxygen atoms of the dioxole ring.
-
δ 110-135 ppm: Other aromatic carbons.
-
δ 100-105 ppm: Methylene carbon of the dioxole ring (-OCH₂O-).
Safety and Handling
As with any chemical, 5-Bromobenzodioxole-4-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat[6].
-
Inhalation: Avoid inhaling dust. May cause respiratory irritation[7].
-
Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of water[7].
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes[7].
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances[8].
Conclusion
5-Bromobenzodioxole-4-carboxylic acid is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its unique structural features allow for a wide range of chemical modifications, making it an attractive starting material for the development of novel compounds with diverse properties. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
Sources
- 1. CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 2. 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID | 72744-56-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Benzodioxole(274-09-9) 13C NMR [m.chemicalbook.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
"5-Bromobenzodioxole-4-carboxylic acid" molecular weight
An In-depth Technical Guide to 5-Bromobenzodioxole-4-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
5-Bromobenzodioxole-4-carboxylic acid is a halogenated heterocyclic compound that serves as a highly versatile building block in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a rigid benzodioxole core, a carboxylic acid moiety, and a strategically placed bromine atom, offers a unique combination of properties amenable to targeted drug design. The benzodioxole scaffold is a recognized privileged structure in pharmacology, while the carboxylic acid group can engage in crucial hydrogen bonding interactions with biological targets and enhance aqueous solubility.[1] The bromine atom acts as a valuable synthetic handle, enabling a wide array of post-synthesis modifications through cross-coupling reactions to generate diverse compound libraries.[2][3]
This guide provides a comprehensive overview of the physicochemical properties of 5-Bromobenzodioxole-4-carboxylic acid, outlines a plausible and detailed synthesis pathway, explores its applications in synthetic chemistry, and details necessary safety protocols. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.
Part 1: Physicochemical Properties & Characterization
The fundamental properties of 5-Bromobenzodioxole-4-carboxylic acid are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 245.03 g/mol | [4] |
| Molecular Formula | C₈H₅BrO₄ | [4][5] |
| CAS Number | 72744-56-0 | [4][5][6] |
| Physical Form | Solid | |
| Melting Point | 169-173 °C | |
| Boiling Point | 353.2 ± 42.0 °C at 760 mmHg | |
| InChI Key | HDNXEXSQANVCKC-UHFFFAOYSA-N |
The structural combination of the electron-rich benzodioxole ring, the electron-withdrawing carboxylic acid, and the reactive bromine atom dictates the molecule's chemical behavior, making it a valuable intermediate for creating more complex molecular architectures.
Part 2: Proposed Synthesis Pathway
While multiple proprietary synthesis routes exist, a robust and scalable pathway can be proposed based on established, well-documented organic transformations. The following multi-step synthesis starts from the commercially available 1,3-benzodioxole.
Caption: Proposed multi-step synthesis of 5-Bromobenzodioxole-4-carboxylic acid.
Experimental Protocol: Proposed Synthesis
Part 1: Directed Ortho-Metalation and Formylation of 1,3-Benzodioxole
-
Principle: This step utilizes a directed ortho-metalation (DoM) reaction. The dioxole oxygens direct the deprotonation by n-butyllithium (n-BuLi) to the adjacent C4 position. The resulting lithiated intermediate is a potent nucleophile that attacks dimethylformamide (DMF) to form an aldehyde after acidic workup.
-
Methodology:
-
Dissolve 1,3-benzodioxole (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 2 hours.
-
Add anhydrous DMF (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 1 M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude 1,3-benzodioxole-4-carbaldehyde via column chromatography.
-
Part 2: Oxidation to Carboxylic Acid
-
Principle: The aldehyde functional group is oxidized to a carboxylic acid. Sodium chlorite (NaClO₂) is an effective and mild oxidizing agent for this transformation, often used with a chlorine scavenger like 2-methyl-2-butene to prevent side reactions.
-
Methodology:
-
Dissolve 1,3-benzodioxole-4-carbaldehyde (1.0 eq) in a mixture of t-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq).
-
Prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir vigorously for 4-6 hours, monitoring progress by TLC.
-
Upon completion, acidify the mixture with 1 M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1,3-benzodioxole-4-carboxylic acid.
-
Part 3: Electrophilic Aromatic Bromination
-
Principle: The benzodioxole ring is activated towards electrophilic substitution. The carboxylic acid group is a deactivating, meta-directing group, while the dioxole is an activating, ortho, para-directing group. The powerful activating effect of the dioxole directs the incoming bromine electrophile to the C5 position, which is ortho to the dioxole bridge.
-
Methodology:
-
Suspend 1,3-benzodioxole-4-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Add molecular bromine (Br₂, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours. The product may begin to precipitate.
-
Monitor the reaction by TLC or LC-MS.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product fully.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the final product, 5-Bromobenzodioxole-4-carboxylic acid.
-
Part 3: Applications in Medicinal Chemistry & Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a key intermediate. Its two distinct reactive sites—the carboxylic acid and the C-Br bond—allow for orthogonal functionalization.
Caption: Key derivatization pathways for 5-Bromobenzodioxole-4-carboxylic acid.
Workflow Example: Amide Bond Formation
-
Principle: Amide bond formation is one of the most common reactions in drug discovery. A coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine.
-
Methodology:
-
Dissolve 5-Bromobenzodioxole-4-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the desired primary or secondary amine (1.1 eq).
-
Add HATU (1.2 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Self-Validation/Monitoring: Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the disappearance of the carboxylic acid spot/peak and the appearance of a new, less polar product spot/peak.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and base), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel.
-
Part 4: Safety & Handling
It is imperative to handle 5-Bromobenzodioxole-4-carboxylic acid with appropriate safety precautions in a well-ventilated chemical fume hood.
| Hazard Class | GHS Statement | Pictogram | Precautionary Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | P264, P270, P301+P312, P501 |
| Skin Irritation | H315: Causes skin irritation | GHS07 | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 | P261, P271, P304+P340, P312, P403+P233 |
Source:
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and a lab coat are mandatory.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
5-Bromobenzodioxole-4-carboxylic acid stands out as a valuable and adaptable intermediate in synthetic organic chemistry. Its well-defined structure provides two distinct and highly useful points for chemical modification, enabling the efficient construction of complex molecules. A thorough understanding of its properties, synthetic access, and reactivity, as detailed in this guide, empowers researchers to fully exploit its potential in the rational design and development of novel chemical entities for pharmaceutical and other applications.
References
-
PubChem. 5-Bromo-1,3-benzodioxole-4-carboxaldehyde. [Link]
-
Chemsrc. CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid. [Link]
-
LookChem. 5-bromo-1,3-benzodioxole-4-carboxylic acid. [Link]
-
Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]
Sources
"5-Bromobenzodioxole-4-carboxylic acid" chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromobenzodioxole-4-carboxylic acid
Introduction: A Versatile Heterocyclic Building Block
5-Bromobenzodioxole-4-carboxylic acid, with CAS Number 72744-56-0, is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a benzodioxole core, a carboxylic acid moiety, and a bromine atom, offers three distinct points for chemical modification. This strategic arrangement of functional groups makes it a valuable precursor for creating diverse molecular scaffolds, particularly in the fields of medicinal chemistry and drug development.[1][3] The benzodioxole ring system is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-tumor, anti-hyperlipidemia, and antioxidative effects. The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid group allows for the formation of amides, esters, and other derivatives. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.
Core Physicochemical and Structural Properties
5-Bromobenzodioxole-4-carboxylic acid is a solid at room temperature, typically appearing as a white to off-white crystalline powder. Its core structure consists of a benzene ring fused with a methylenedioxy group, substituted with a bromine atom and a carboxylic acid group at the 4- and 5-positions, respectively.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 72744-56-0 | |
| Molecular Formula | C₈H₅BrO₄ | |
| Molecular Weight | 245.03 g/mol | |
| Melting Point | 169-173 °C | |
| Boiling Point | 353.2 ± 42.0 °C at 760 mmHg | |
| Density | 1.9 ± 0.1 g/cm³ | [4] |
| Appearance | Solid | |
| InChI Key | HDNXEXSQANVCKC-UHFFFAOYSA-N | [4] |
Solubility Profile
While quantitative solubility data is not widely published, based on its structure and data from analogous compounds like 6-bromo-1,3-benzodioxole-5-carboxylic acid, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5] Its solubility in water is anticipated to be limited due to the hydrophobic nature of the brominated aromatic ring.[6] However, as a carboxylic acid, it readily dissolves in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) through the formation of its highly polar carboxylate salt.[6]
Synthesis and Spectroscopic Characterization
A practical and efficient route to 5-Bromobenzodioxole-4-carboxylic acid involves the oxidation of its corresponding aldehyde, 5-bromo-1,3-benzodioxole-4-carbaldehyde (CAS 72744-54-8).[7][8] This transformation is a standard procedure in organic synthesis, with several reliable oxidizing agents available.[9]
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via oxidation.
Experimental Protocol: Oxidation of 5-bromo-1,3-benzodioxole-4-carbaldehyde
This protocol is a representative procedure based on well-established methods for the oxidation of aromatic aldehydes.[9]
1. Reagent Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-1,3-benzodioxole-4-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.
-
Prepare a solution of the oxidizing agent, for example, potassium permanganate (KMnO₄, ~1.1 eq) in water, or Oxone® (potassium peroxymonosulfate, ~1.5 eq) in water. The use of Oxone® is often preferred for its milder conditions and simpler workup.[9]
2. Reaction Execution:
-
Cool the aldehyde solution in an ice bath to 0-5 °C.
-
Add the oxidant solution dropwise to the stirred aldehyde solution over 30-60 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
3. Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color of permanganate (if used) disappears and the brown manganese dioxide precipitate forms.
-
Acidify the mixture to a pH of ~2 with 1M hydrochloric acid (HCl). This protonates the carboxylate salt to the desired carboxylic acid, which may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Bromobenzodioxole-4-carboxylic acid.
Predicted Spectroscopic Data
In the absence of publicly available experimental spectra, the following data are predicted based on characteristic values for aromatic carboxylic acids and related benzodioxole structures.[10][11][12][13][14]
| Spectroscopy | Predicted Peaks / Signals |
| ¹H NMR (DMSO-d₆) | ~13.0 ppm (br s, 1H, -COOH), ~7.3-7.5 ppm (m, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | ~165-170 ppm (-COOH), ~148-150 ppm (Ar-C-O), ~110-130 ppm (Ar-C, Ar-C-Br), ~102 ppm (-O-CH₂-O-) |
| FTIR (KBr, cm⁻¹) | 3300-2500 cm⁻¹ (broad, O-H stretch), 1710-1680 cm⁻¹ (strong, C=O stretch), 1320-1210 cm⁻¹ (C-O stretch) |
| Mass Spec. (EI) | m/z 244/246 (M⁺, bromine isotope pattern), 227/229 ([M-OH]⁺), 199/201 ([M-COOH]⁺) |
Chemical Reactivity and Synthetic Applications
The utility of 5-Bromobenzodioxole-4-carboxylic acid as a synthetic intermediate stems from the distinct reactivity of its functional groups, which can be addressed selectively.
Diagram 2: Reactivity and Derivatization Pathways
Caption: Key reaction pathways for derivatizing the title compound.
1. Reactions at the Carboxylic Acid Group: The carboxylic acid is a versatile functional group that can be converted into a wide array of other functionalities.
-
Amide Formation: Direct coupling with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, DCC) affords the corresponding amides. This is a common strategy in drug discovery to introduce diversity and modulate biological activity.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or conversion to the more reactive acyl chloride followed by treatment with an alcohol yields esters.
-
Reduction: Although challenging, the carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
2. Reactions at the Aryl Bromide: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters allows for the introduction of various aryl, heteroaryl, or vinyl groups.
-
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes yields alkynylated derivatives.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to N-arylated products.
The ability to perform these reactions makes 5-Bromobenzodioxole-4-carboxylic acid a powerful tool for building complex molecular architectures for screening in drug discovery programs.[15]
Safety and Handling
As a laboratory chemical, 5-Bromobenzodioxole-4-carboxylic acid must be handled with appropriate care, following standard safety protocols.
Table 2: GHS Hazard Information
| Hazard Class | Statement | GHS Code | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed | H302 | |
| Skin Irritation | Causes skin irritation | H315 | |
| Eye Irritation | Causes serious eye irritation | H319 | |
| Target Organ Toxicity | May cause respiratory irritation | H335 |
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and tightly sealed container.
Conclusion and Outlook
5-Bromobenzodioxole-4-carboxylic acid is a synthetically versatile building block with significant potential for the development of novel therapeutic agents. Its well-defined reactivity at both the carboxylic acid and aryl bromide positions allows for the systematic and divergent synthesis of compound libraries. The established biological relevance of the benzodioxole scaffold further enhances its importance as a precursor for molecules targeting a range of diseases. Future research will likely focus on leveraging this intermediate to create new chemical entities with optimized pharmacological profiles, contributing to the advancement of modern drug discovery.
References
-
Chemsrc. CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid. Published August 25, 2025. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
University of California, Davis. IR: carboxylic acids. Available from: [Link]
-
Molbase. 5-bromo-1,3-benzodioxole-4-carboxylic acid,CAS No.72744-56-0. Available from: [Link]
-
Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Published February 22, 2024. Available from: [Link]
-
ChemBK. 6-bromo-1,3-benzodioxole-5-carboxylic acid. Published April 9, 2024. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available from: [Link]
-
Michigan State University. Carboxylic Acid Reactivity. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Published July 30, 2024. Available from: [Link]
-
University of Wisconsin. Mass Spectra Interpretation: CARBOXYLIC ACIDS. Available from: [Link]
-
AOBChem. 5-Bromo-1,3-benzodioxole-4-carboxaldehyde. Available from: [Link]
-
University of Colorado Boulder. 13-C NMR Chemical Shift Table.pdf. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Published January 19, 2025. Available from: [Link]
-
NIST. 1,3-Benzodioxole-5-carboxylic acid. Available from: [Link]
-
PubChem. 5-Bromo-1,3-benzodioxole-4-carboxaldehyde. Available from: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Published January 1, 2018. Available from: [Link]
-
ResearchGate. Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... Available from: [Link]
-
University of Calgary. Solubility of Organic Compounds. Published August 31, 2023. Available from: [Link]
-
Chemistry LibreTexts. 4.4 Solubility. Published June 5, 2019. Available from: [Link]
-
Reddit. carboxylic acid solubility + TLC : r/chemhelp. Published March 9, 2023. Available from: [Link]
Sources
- 1. 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID | 72744-56-0 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aobchem.com [aobchem.com]
- 8. 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | C8H5BrO3 | CID 11031640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 5-Bromobenzodioxole-4-carboxylic acid
Abstract
5-Bromobenzodioxole-4-carboxylic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its rigid bicyclic structure, adorned with strategically placed functional groups, offers a versatile scaffold for the development of novel compounds with specific biological activities or material properties. This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromobenzodioxole-4-carboxylic acid, designed for researchers, scientists, and professionals in drug development. The outlined methodology emphasizes a logical, step-by-step approach, grounded in established chemical principles, to ensure both efficiency and reproducibility. This document delves into the causality behind experimental choices, provides detailed protocols, and is supported by authoritative references to foster a deep understanding of the synthetic process.
Introduction: Strategic Importance of 5-Bromobenzodioxole-4-carboxylic acid
The 1,3-benzodioxole moiety is a common structural motif found in a wide array of natural products and pharmacologically active compounds. The introduction of a bromine atom and a carboxylic acid group at specific positions on this scaffold, as in 5-Bromobenzodioxole-4-carboxylic acid, significantly enhances its utility as a synthetic intermediate. The carboxylic acid at the 4-position provides a handle for amide bond formation and other derivatizations, while the bromine atom at the 5-position can be exploited in various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce further molecular complexity.
This guide focuses on a robust and regioselective synthesis pathway, commencing from readily available starting materials and proceeding through well-characterized intermediates. The chosen strategy prioritizes control over the substitution pattern on the aromatic ring, a critical aspect for the successful synthesis of the target molecule.
Proposed Synthesis Pathway: A Regioselective Approach
The proposed synthesis of 5-Bromobenzodioxole-4-carboxylic acid is a multi-step process that begins with the formation of a key intermediate, 2,3-dihydroxybenzoic acid, followed by regioselective bromination and subsequent cyclization to form the benzodioxole ring. This pathway is advantageous as it establishes the correct substitution pattern on the benzene ring early in the sequence.
Diagram of the Proposed Synthesis Pathway:
Caption: Proposed synthesis pathway for 5-Bromobenzodioxole-4-carboxylic acid.
Detailed Experimental Protocols
Part 1: Synthesis of 2,3-Dihydroxybenzoic Acid (Intermediate 1)
The synthesis of 2,3-dihydroxybenzoic acid from catechol is achieved via the Kolbe-Schmitt reaction, a carboxylation process that introduces a carboxylic acid group onto a phenol ring.[1]
Experimental Protocol:
-
Preparation of Disodium Catecholate: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add dry catechol (1.0 eq). Under a nitrogen atmosphere, add a solution of sodium hydroxide (2.0 eq) in anhydrous methanol.
-
Solvent Removal: Stir the mixture at room temperature for 1 hour. Remove the methanol under reduced pressure to obtain dry disodium catecholate as a solid.
-
Carboxylation: Place the solid disodium catecholate into a high-pressure autoclave. Pressurize the autoclave with dry carbon dioxide to 5-6 atm. Heat the autoclave to 150-160 °C and maintain this temperature for 6-8 hours with continuous stirring.
-
Work-up and Isolation: After cooling to room temperature, carefully vent the autoclave. Dissolve the solid residue in water and acidify the solution to pH 2-3 with concentrated hydrochloric acid. The precipitate of 2,3-dihydroxybenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.
Part 2: Synthesis of 4-Bromo-2,3-dihydroxybenzoic acid (Intermediate 2)
The regioselective bromination of 2,3-dihydroxybenzoic acid at the 4-position is accomplished through electrophilic aromatic substitution. The two hydroxyl groups are strong activating groups and direct the incoming electrophile (bromine) to the ortho and para positions. The 4-position is sterically accessible and electronically favored.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,3-dihydroxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel over 30 minutes, while maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Pour the reaction mixture into a beaker containing ice-water. The precipitated solid is collected by filtration, washed with cold water to remove acetic acid, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-bromo-2,3-dihydroxybenzoic acid.
Part 3: Synthesis of 5-Bromobenzodioxole-4-carboxylic acid (Target Molecule)
The final step involves the formation of the methylenedioxy bridge via a Williamson ether synthesis, reacting the two adjacent hydroxyl groups of 4-bromo-2,3-dihydroxybenzoic acid with a methylene dihalide, such as dichloromethane, in the presence of a base.[2]
Experimental Protocol:
-
Reaction Setup: To a three-necked round-bottom flask fitted with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 4-bromo-2,3-dihydroxybenzoic acid (1.0 eq) and a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a strong base, such as potassium carbonate (2.5 eq) or cesium carbonate (2.2 eq), to the mixture. Heat the suspension to 80-90 °C.
-
Methylenation: Slowly add dichloromethane (1.5 eq) to the heated suspension. The reaction mixture is then heated to reflux (around 100-120 °C depending on the solvent) for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and acidify with dilute hydrochloric acid to pH 2-3. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-Bromobenzodioxole-4-carboxylic acid.
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Catechol | 2,3-Dihydroxybenzoic acid | NaOH, CO₂ | Methanol | 60-70 | >95 |
| 2 | 2,3-Dihydroxybenzoic acid | 4-Bromo-2,3-dihydroxybenzoic acid | Br₂ | Acetic Acid | 75-85 | >98 |
| 3 | 4-Bromo-2,3-dihydroxybenzoic acid | 5-Bromobenzodioxole-4-carboxylic acid | CH₂Cl₂, K₂CO₃ | DMF | 50-60 | >98 |
Note: Yields are indicative and may vary based on experimental conditions and scale.
Conclusion
This technical guide has detailed a logical and experimentally viable synthetic pathway for 5-Bromobenzodioxole-4-carboxylic acid. The proposed route leverages well-established organic transformations, prioritizing regiochemical control to ensure the efficient formation of the desired product. The provided step-by-step protocols and quantitative data serve as a valuable resource for researchers aiming to synthesize this important chemical intermediate. The successful execution of this synthesis will provide access to a versatile building block for the development of new molecules in the pharmaceutical and material science sectors.
References
-
Cason, J.; Dyke, G. O., Jr. Preparation of 2,3-Dihydroxybenzoic Acid. J. Am. Chem. Soc.1948 , 70 (6), 2282–2283. [Link]
-
Sciencemadness Discussion Board. piperonal from catechol? [Link]
-
Organic Syntheses Procedure. 3,5-Dihydroxybenzoic acid. [Link]
- Google Patents. Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
ACS Publications. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Link]
Sources
"5-Bromobenzodioxole-4-carboxylic acid" solubility
An In-Depth Technical Guide to the Solubility of 5-Bromobenzodioxole-4-carboxylic acid
Introduction
Overview of 5-Bromobenzodioxole-4-carboxylic acid
5-Bromobenzodioxole-4-carboxylic acid, with the CAS Number 72744-56-0, is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a benzodioxole ring, a carboxylic acid functional group, and a bromine atom, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[2] The benzodioxole moiety is a key structural feature in a variety of biologically active molecules.
Importance of Solubility Data in Research and Development
A thorough understanding of a compound's solubility is fundamental to its application in drug discovery and development. Solubility data influences a wide range of critical parameters, including formulation development, bioavailability, and the design of in vitro and in vivo experiments. For researchers, knowing the solubility of 5-Bromobenzodioxole-4-carboxylic acid in various solvents is essential for its use in chemical reactions, purification processes, and for the preparation of stock solutions for biological assays.
Physicochemical Properties
A summary of the known physicochemical properties of 5-Bromobenzodioxole-4-carboxylic acid is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 72744-56-0 | [3][4] |
| Molecular Formula | C8H5BrO4 | [3] |
| Molecular Weight | 245.03 g/mol | [3] |
| Melting Point | 169-173 °C | [1][5] |
| Boiling Point | 353.2 ± 42.0 °C at 760 mmHg | [1][5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥96% | [1][5] |
Theoretical Considerations for Solubility
"Like Dissolves Like": Polarity and Solvent Choice
The principle of "like dissolves like" is a cornerstone of solubility prediction.[6] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[6] 5-Bromobenzodioxole-4-carboxylic acid possesses both polar (the carboxylic acid group) and non-polar (the aromatic ring system) characteristics. The carboxylic acid group can engage in hydrogen bonding, suggesting potential solubility in protic polar solvents like alcohols. The aromatic ring system suggests some solubility in non-polar aprotic solvents. A related compound, 6-bromo-1,3-benzodioxole-5-carboxylic acid, is reported to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and slightly soluble in water.[7] This suggests a similar solubility profile for the title compound.
The Impact of pH on the Solubility of Aromatic Carboxylic Acids
The solubility of carboxylic acids is highly dependent on pH.[3][7][8][9][10] In its protonated (uncharged) form at low pH, the carboxylic acid is less polar and thus less soluble in aqueous media. As the pH increases, the carboxylic acid group deprotonates to form a carboxylate salt. This charged species is significantly more polar and, consequently, more soluble in water.[9] This principle is fundamental for designing extraction and purification protocols.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
When discussing solubility, it is crucial to distinguish between thermodynamic and kinetic solubility.[1][11]
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium.[11]
-
Kinetic solubility refers to the concentration of a solute at which it precipitates from a solution under specific, often rapid, experimental conditions, such as the addition of a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[2] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental protocol.[2]
For foundational research and formulation development, determining the thermodynamic solubility is paramount.
Qualitative Solubility Assessment
A qualitative assessment provides a rapid and valuable initial understanding of a compound's solubility profile across a range of common laboratory solvents.
Rationale for Solvent Selection
The chosen solvents should span a range of polarities and functionalities to provide a comprehensive picture of the compound's solubility. A suggested panel includes:
-
Water: A highly polar, protic solvent.
-
Methanol/Ethanol: Polar, protic solvents.
-
Acetone: A polar, aprotic solvent.
-
Ethyl Acetate: A moderately polar, aprotic solvent.
-
Dichloromethane: A non-polar, aprotic solvent.
-
Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent.
-
5% w/v Sodium Hydroxide (NaOH) solution: To assess solubility of the deprotonated (salt) form.
-
5% w/v Sodium Bicarbonate (NaHCO3) solution: A weaker base that can help differentiate between strong and weak acids. Carboxylic acids are generally acidic enough to dissolve in NaHCO3.[10]
Step-by-Step Protocol for Qualitative Solubility Testing
-
Add approximately 1-2 mg of 5-Bromobenzodioxole-4-carboxylic acid to a small, clean, and dry test tube.
-
Add 0.5 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for at least 30 seconds.
-
Observe the mixture against a well-lit background.
-
Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
The following diagram illustrates the workflow for this qualitative assessment.
Caption: Workflow for Qualitative Solubility Assessment.
Quantitative Solubility Determination: An Experimental Protocol
For precise applications, a quantitative determination of solubility is necessary. The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.
Principle of the Shake-Flask Method for Thermodynamic Equilibrium Solubility
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique.
Detailed Experimental Workflow
-
Add an excess of 5-Bromobenzodioxole-4-carboxylic acid (e.g., 10 mg) to a vial containing a known volume of the test solvent (e.g., 2 mL). The amount of solid should be sufficient to ensure that undissolved material remains at equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
HPLC with UV detection is a robust and sensitive method for quantifying aromatic compounds like 5-Bromobenzodioxole-4-carboxylic acid.[12][13][14]
-
Develop an HPLC Method:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for benzodioxole derivatives.[5]
-
Detection: Monitor the UV absorbance at a wavelength where the compound has a strong chromophore (a full UV-Vis spectrum of the compound in the mobile phase should be obtained to determine the optimal wavelength). Aromatic compounds typically have strong absorbance in the 200-300 nm range.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of 5-Bromobenzodioxole-4-carboxylic acid of known concentrations.
-
Inject the standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Analyze the Samples:
-
Inject the diluted, filtered saturated solutions into the HPLC system.
-
Determine the peak area for the compound in each sample.
-
The following diagram illustrates the quantitative solubility determination workflow.
Caption: Quantitative Solubility Determination Workflow.
Data Analysis and Interpretation
Calculating Molar Solubility and Mass Concentration
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as:
-
Molar solubility (mol/L or M)
-
Mass concentration (mg/mL or µg/mL)
-
Reporting Results
When reporting solubility data, it is essential to include the experimental conditions under which the measurements were made, including the solvent, temperature, and the method used (e.g., shake-flask).
Factors Influencing Solubility
Effect of Temperature
The solubility of most solid compounds increases with increasing temperature. This relationship can be investigated by performing the shake-flask method at different temperatures.
Co-solvency
The solubility of a compound in a particular solvent can be significantly altered by the addition of a miscible co-solvent. For example, the aqueous solubility of a poorly soluble organic acid can often be increased by the addition of a water-miscible organic solvent like ethanol or DMSO.
Safety and Handling Precautions
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromobenzodioxole-4-carboxylic acid. While specific quantitative data is not yet published, the theoretical principles and detailed experimental protocols outlined herein equip researchers and scientists with the necessary tools to perform a thorough solubility assessment. A systematic evaluation of its solubility in a range of pharmaceutically and synthetically relevant solvents will be a critical step in unlocking the full potential of this compound in future research and development endeavors.
References
-
Chemsrc. (n.d.). 5-Bromo-1,3-benzodioxole-4-carboxylic acid. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. Retrieved from [Link]
-
NIST. (2015). Safety Data Sheet - Benzoic Acid. Retrieved from [Link]
-
University of Toronto. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]
-
An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Autech Industry Co.,Ltd. (n.d.). 5-bromo-1,3-benzodioxole-4-carboxylic acid. Retrieved from [Link]
-
ChemBK. (2024). 6-bromo-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]
-
Hsieh, Y., & Korfmacher, W. A. (2006). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 44(2), 53-65. Retrieved from [Link]
-
Michigan State University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Science Buddies. (n.d.). How to Make Solutions for Chemistry and Biology Experiments. Retrieved from [Link]
-
Science Buddies. (2023, July 28). How to Make a Solution | Chemistry and Biology Techniques [Video]. YouTube. Retrieved from [Link]
-
Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. Separation of 1,3-Benzodioxole, 5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to the Safe Handling of 5-Bromobenzodioxole-4-carboxylic Acid and Structurally Related Compounds
Disclaimer: 5-Bromobenzodioxole-4-carboxylic acid (CAS No. 72744-56-0) is a specialized chemical intermediate for which comprehensive, publicly available safety and toxicological data is limited. This guide has been developed by synthesizing information from Safety Data Sheets (SDS) and technical literature for structurally analogous compounds, including other brominated carboxylic acids and benzodioxole derivatives. The principles and protocols outlined herein are based on established best practices for handling chemicals with similar functional groups and anticipated hazard profiles. Researchers must always consult the most current SDS provided by the supplier and perform a task-specific risk assessment before commencing any work.
Introduction
5-Bromobenzodioxole-4-carboxylic acid is a halogenated aromatic carboxylic acid belonging to the benzodioxole class of compounds. Its molecular structure suggests its utility as a versatile intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other complex molecular targets. The presence of a carboxylic acid group, a brominated aromatic ring, and the benzodioxole moiety dictates its chemical reactivity and, critically, its toxicological and hazard profile. This guide provides researchers, scientists, and drug development professionals with a detailed framework for the safe handling, storage, and disposal of this compound, emphasizing the causality behind each safety recommendation to foster a culture of proactive risk mitigation.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. Lacking a specific GHS classification for 5-Bromobenzodioxole-4-carboxylic acid, we can infer a probable hazard profile from related structures.
Anticipated GHS Classification
The classification below is extrapolated from data on compounds like 6-Bromocoumarin-3-carboxylic acid, 1,4-Benzodioxan-2-carboxylic acid, and 5-Bromo-1,3-benzodioxole.[1][2][3][4]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A / 1 | H319/H318: Causes serious eye irritation / Causes serious eye damage.[1][2][3][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][7] |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed.[5][7] |
Toxicological Rationale
The anticipated hazards are directly linked to the compound's chemical nature:
-
Carboxylic Acid Moiety: Carboxylic acids are generally acidic and can act as irritants to skin, eyes, and mucous membranes.[8] Prolonged or repeated exposure can lead to redness, swelling, and dermatitis.[5][9]
-
Aromatic Halogen (Bromine): While stable under normal conditions, brominated organic compounds can produce hazardous decomposition products upon combustion, such as carbon monoxide, carbon dioxide, and highly corrosive hydrogen bromide gas.[10]
-
Fine Powder Form: As a solid, the compound can easily form fine dust, which poses a significant inhalation hazard.[11] Respirable dusts can irritate the respiratory tract and, if absorbed, may lead to systemic effects.
Risk Assessment Workflow
A dynamic risk assessment is not a one-time event but a continuous process. The causality is simple: you cannot protect against a hazard you have not identified and evaluated in the context of your specific experiment. This workflow ensures a systematic and defensible approach to safety.
Caption: Logical workflow for conducting a task-specific chemical risk assessment.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes eliminating hazards at their source. Engineering controls are therefore superior to relying solely on PPE.
Engineering Controls
The primary risk from a solid chemical like 5-Bromobenzodioxole-4-carboxylic acid is the inhalation of airborne dust.
-
Chemical Fume Hood: All manipulations of the solid compound, especially weighing and transferring, must be conducted inside a properly functioning and certified laboratory chemical fume hood.[12] This is non-negotiable, as it captures dust at the source, preventing it from entering the operator's breathing zone and the general laboratory environment.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[10][13] For larger-scale operations, dedicated dust collection systems may be necessary.[14]
Administrative Controls
These are the standard operating procedures that form the backbone of a safe laboratory environment.
-
Access Control: Restrict access to areas where the chemical is being handled to authorized and trained personnel only.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[2][10][15] Do not eat, drink, or smoke in areas where chemicals are handled.[5][15][16]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and primary hazard warnings.
-
Housekeeping: Maintain a clean and organized workspace to minimize the risk of spills and contamination.[17]
Personal Protective Equipment (PPE)
PPE is the last line of defense. It does not eliminate the hazard, but it provides a critical barrier between the user and the chemical. The selection of PPE must be based on the identified risks of dermal contact, eye exposure, and inhalation.[18][19]
| Equipment | Specification | Rationale & Justification |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[13] A face shield should be worn over goggles during procedures with a higher splash risk. | Protects against airborne dust particles and accidental splashes. The compound is expected to be a serious eye irritant/damaging.[1][2][5][11] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[20] | Prevents skin irritation from direct contact.[6] Always check the manufacturer's glove compatibility data. Dispose of contaminated gloves properly and never touch surfaces like keyboards or door handles with gloved hands. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[19] |
| Respiratory Protection | Typically not required if work is performed within a certified fume hood. | In the event of engineering control failure or during major spill cleanup, a NIOSH-approved air-purifying respirator with appropriate particulate filters (e.g., N95 or P100) would be necessary.[11][21] |
Section 3: Safe Handling and Storage Protocols
A self-validating protocol is one where the steps inherently check for and reinforce safety.
Protocol: Weighing and Handling of Solid 5-Bromobenzodioxole-4-carboxylic Acid
-
Preparation: Before retrieving the chemical, verify the fume hood is operational. Clear the workspace of all unnecessary items. Assemble all required equipment (spatula, weigh boat/paper, secondary container).
-
Don PPE: Put on all required PPE as specified in Section 2.3.
-
Transfer to Hood: Transport the sealed chemical container to the chemical fume hood.
-
Dispensing: Open the container inside the hood. Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat. Perform this action slowly and deliberately to minimize the generation of airborne dust. Avoid pouring the powder directly.
-
Sealing: Immediately and securely close the primary chemical container.
-
Cleanup: Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the cloth as hazardous waste.
-
Transport: Place the weighed sample in a labeled, sealed secondary container before removing it from the fume hood.
-
Final Steps: Remove PPE and wash hands thoroughly.
Storage Requirements
Improper storage is a common cause of chemical degradation and laboratory incidents.
-
Container: Keep the container tightly closed to prevent exposure to moisture and air.[2][10][15]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[10][15][22] The storage area should be secure and locked.[3][5][10]
-
Incompatibilities: Segregate from incompatible materials. Based on its structure, this includes:
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.
Spill Response Workflow
Immediate and correct assessment of a spill's severity dictates the entire response. A "minor" spill is one that laboratory personnel are trained and equipped to handle safely without endangering themselves or others. All other spills are "major."[23]
Caption: Decision workflow for responding to a chemical spill in the laboratory.
Protocol: Small Solid Spill Cleanup
This protocol applies only to minor spills as defined above.[17][24]
-
Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the spill is in a well-ventilated area or within the fume hood.[25]
-
Don PPE: At a minimum, don double gloves, chemical splash goggles, and a lab coat.
-
Cover & Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[25] This prevents the powder from becoming airborne. DO NOT sweep the dry powder.
-
Collect: Carefully scoop the mixture into a designated, compatible container for hazardous waste.[17][25] Use non-sparking tools if there is any fire hazard.[24]
-
Decontaminate: Wipe the spill area with a wet paper towel or cloth to remove any remaining residue. Place the towel in the waste container.
-
Package & Label: Seal the waste container and attach a completed hazardous waste label.
-
Report: Inform the laboratory supervisor or Principal Investigator of the incident.
First Aid Measures
Immediate action is critical in the event of an exposure.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][20]
-
Skin Contact: Immediately remove contaminated clothing.[20] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][20]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Section 5: Waste Disposal
All materials contaminated with 5-Bromobenzodioxole-4-carboxylic acid, including the chemical itself, spill cleanup debris, and empty containers, must be managed as hazardous waste.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams to ensure proper disposal and prevent costly repackaging.[26]
-
Containerization: Collect waste in a robust, sealed container that is clearly labeled "Hazardous Waste" and lists all components.[12]
-
Compliance: Disposal must adhere to all institutional, local, state, and federal regulations.[5][27] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
References
- Vertex AI Search. (2025). SAFETY DATA SHEET for 4-(Bromomethyl)benzoic Acid.
- Angene Chemical. (2025). Safety Data Sheet for 3-Bromoquinoline-5-carboxylic acid.
- NIST. (2015). SAFETY DATA SHEET for Benzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene D5.
- Apollo Scientific. (n.d.). Safety Data Sheet for 5-Bromo-1,3-benzodioxole.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
- Apollo Scientific. (2022). Safety Data Sheet for 1,3-Benzodioxole.
- ChemicalBook. (2024). Understanding 1,3-Benzodioxole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 1H-Indole-2-carboxylic acid.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Benzoic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 1,4-Benzodioxan-2-carboxylic acid.
- ECHEMI. (n.d.). 5-Bromo-1,3-benzodioxole SDS.
- Redox. (2022). Safety Data Sheet Benzoic acid.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- ACS Material. (2020). PPE and Safety for Chemical Handling.
- University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?.
- RecSupply. (n.d.). Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedure for Bromine.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET for coumarin-3-carboxylic acid.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- University of Cambridge. (n.d.). Spill procedure: Clean-up guidance.
- University of Florida. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety.
- Fisher Scientific. (2024). SAFETY DATA SHEET for 6-Bromocoumarin-3-carboxylic acid.
- Finish Systems. (2022). Powder Coating Safety and Regulations.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. redox.com [redox.com]
- 7. angenechemical.com [angenechemical.com]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. int-enviroguard.com [int-enviroguard.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. recsupply.com [recsupply.com]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 19. PPE and Safety for Chemical Handling [acsmaterial.com]
- 20. nj.gov [nj.gov]
- 21. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 22. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 23. jk-sci.com [jk-sci.com]
- 24. ccny.cuny.edu [ccny.cuny.edu]
- 25. qmul.ac.uk [qmul.ac.uk]
- 26. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 27. nipissingu.ca [nipissingu.ca]
Introduction: Unlocking Molecular Complexity with a Versatile Scaffold
An In-depth Technical Guide to 5-Bromobenzodioxole-4-carboxylic Acid as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic choice of building blocks is paramount. 5-Bromobenzodioxole-4-carboxylic acid has emerged as a highly valuable scaffold, offering chemists a robust platform for the construction of complex molecular architectures. Its utility lies in the presence of two distinct and orthogonally reactive functional groups: a carboxylic acid and an aryl bromide. This dual functionality allows for sequential and controlled modifications, making it an ideal starting material for the generation of diverse compound libraries for drug discovery and the synthesis of novel functional materials.[1][2] The benzodioxole core itself is a privileged structure, found in numerous natural products and pharmaceutically active compounds, further enhancing the potential of its derivatives.[3]
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 5-Bromobenzodioxole-4-carboxylic acid, offering field-proven insights and detailed protocols for its effective utilization.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of successful synthetic planning.
Physical and Chemical Properties
The key properties of 5-Bromobenzodioxole-4-carboxylic acid are summarized below, providing essential data for handling, storage, and reaction planning.
| Property | Value | Reference |
| CAS Number | 72744-56-0 | [1][4][5] |
| Molecular Formula | C₈H₅BrO₄ | [5][6] |
| Molecular Weight | 245.03 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 169-173 °C | |
| Boiling Point | 353.2 ± 42.0 °C at 760 mmHg | |
| Storage | Store at 4°C |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include two aromatic protons on the benzene ring, a singlet for the methylenedioxy protons (~6.1 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm). The aromatic signals for the parent compound appear at δ = 7.28 (dd), 6.97 (dd), and 6.89 (t).[7] The bromine substituent would influence the chemical shifts of the adjacent aromatic protons.
-
¹³C NMR (DMSO-d₆, 100 MHz): Key signals would include the carboxyl carbon (~165 ppm), carbons of the benzodioxole system, and the carbon bearing the bromine atom. The parent compound shows signals at δ = 165.5, 148.9, 148.5, 122.9, 121.6, 113.8, 112.5, and 102.1.[7]
-
IR (KBr, cm⁻¹): Characteristic peaks would include a broad O-H stretch for the carboxylic acid (3100-2500 cm⁻¹), a strong C=O stretch (1720-1700 cm⁻¹), and C-O stretches associated with the dioxole ring.
Synthesis of the Building Block
While commercially available, understanding the synthesis of 5-Bromobenzodioxole-4-carboxylic acid provides context for its purity and potential side products. A common synthetic route involves the bromination of a suitable benzodioxole precursor, followed by the introduction and subsequent oxidation of a one-carbon unit at the 4-position. A plausible retrosynthetic analysis suggests starting from 1,3-benzodioxole.
A potential forward synthesis could involve:
-
Formylation: Vilsmeier-Haack or Duff reaction on 1,3-benzodioxole to introduce an aldehyde group, primarily at the 5-position.
-
Oxidation: Oxidation of the resulting piperonal to 1,3-benzodioxole-5-carboxylic acid.
-
Directed Bromination: Ortho-lithiation of the carboxylic acid followed by quenching with a bromine source, or electrophilic bromination which may require optimization of directing group effects.
Alternatively, a more direct route might start with a pre-functionalized catechol, such as 3-bromocatechol, followed by the construction of the dioxole ring and subsequent functional group manipulations.[8]
A Tale of Two Handles: Reactivity and Synthetic Protocols
The synthetic power of 5-Bromobenzodioxole-4-carboxylic acid stems from its two chemically distinct reactive sites. This allows for a strategic, often orthogonal, approach to building molecular complexity.
Transformations of the Carboxylic Acid Group: Amide Bond Formation
The conversion of the carboxylic acid to an amide is one of the most frequently used reactions in medicinal chemistry, enabling the exploration of structure-activity relationships by introducing a vast array of amine-containing fragments.[9]
Causality of Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally difficult due to the formation of an unreactive ammonium-carboxylate salt.[10] Therefore, the carboxylic acid must first be activated. This is achieved using coupling reagents (e.g., HATU, EDCI, BOP) which convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[9][11] A non-nucleophilic base like DIPEA is added to neutralize the acid formed during the reaction and to ensure the amine partner remains in its free, nucleophilic state.
Workflow for Amide Bond Formation
Sources
- 1. 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID | 72744-56-0 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1,3-BENZODIOXOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hepatochem.com [hepatochem.com]
- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromobenzodioxole-4-carboxylic acid: Synthesis, Properties, and Applications
Abstract
5-Bromobenzodioxole-4-carboxylic acid (CAS No. 72744-56-0) is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its rigid benzodioxole core, functionalized with both a carboxylic acid and a bromine atom, offers two distinct points for chemical modification, making it an attractive scaffold for the development of complex molecular architectures. This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven synthetic protocol, and an analysis of its notable applications, particularly in the context of antiviral drug discovery.
Introduction and Historical Context
The benzodioxole moiety is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. While the precise first synthesis of 5-Bromobenzodioxole-4-carboxylic acid is not prominently documented in readily available scientific literature, its utility has been noted in modern medicinal chemistry. Its structural isomer, 6-bromo-1,3-benzodioxole-5-carboxylic acid, and other related compounds have been subjects of chemical synthesis for decades, often explored for their potential as pharmaceutical and agrochemical intermediates. The development and application of compounds like 5-Bromobenzodioxole-4-carboxylic acid are a logical extension of this long-standing interest in the chemical and biological properties of substituted benzodioxoles. A significant application of this specific compound appeared in a 2008 study in the Journal of Medicinal Chemistry, where it was utilized as a key intermediate in the synthesis of novel inhibitors for the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease.
Physicochemical Properties
The physical and chemical characteristics of 5-Bromobenzodioxole-4-carboxylic acid are critical for its handling, storage, and application in synthesis. The compound is a solid at room temperature with a defined melting point, indicating a stable crystalline structure.
| Property | Value | Source(s) |
| CAS Number | 72744-56-0 | [1][2] |
| Molecular Formula | C₈H₅BrO₄ | [1] |
| Molecular Weight | 245.03 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 169-173 °C | [1] |
| Boiling Point | 353.2 ± 42.0 °C (at 760 mmHg) | [1] |
| Purity | Typically ≥96% | [1] |
| Storage | 4 °C, protected from light | [1] |
Synthesis and Mechanistic Insights
The synthesis of 5-Bromobenzodioxole-4-carboxylic acid is most effectively achieved through the electrophilic aromatic substitution of a suitable precursor. The following protocol describes a representative and reliable method starting from 1,3-benzodioxole-4-carboxylic acid.
Synthetic Workflow Overview
The overall process involves the direct bromination of the aromatic ring of the starting material. The carboxylic acid group is a deactivating meta-director; however, the benzodioxole ring is an activated system, and the position ortho to the carboxylic acid is susceptible to electrophilic attack.
Caption: Workflow for the synthesis of 5-Bromobenzodioxole-4-carboxylic acid.
Detailed Experimental Protocol
This protocol is based on established methods for the bromination of activated aromatic systems.
Materials and Reagents:
-
1,3-Benzodioxole-4-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ethanol or Methanol (for recrystallization)
-
Ice water
-
Standard laboratory glassware, including a four-neck round-bottom flask, thermometer, and stirrer.
Procedure:
-
Reaction Setup: In a four-neck flask equipped with a thermometer and a mechanical stirrer, dissolve 1,3-benzodioxole-4-carboxylic acid in a mixture of dichloromethane (DCM) and concentrated sulfuric acid. The sulfuric acid acts as both a solvent and a catalyst.[3]
-
Bromination: Cool the reaction mixture in an ice bath to maintain a temperature of 25-30 °C. Slowly add N-Bromosuccinimide (NBS) portion-wise to the solution while stirring vigorously.[3]
-
Experimental Rationale: NBS is used as a source of electrophilic bromine (Br⁺). The reaction is exothermic, and maintaining a controlled temperature is crucial to prevent the formation of polybrominated byproducts and ensure regioselectivity. Sulfuric acid protonates NBS, increasing its electrophilicity.
-
-
Reaction Monitoring: Maintain the temperature and continue stirring for approximately 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A white-like solid may precipitate as the reaction proceeds.[3]
-
Quenching and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water to quench the reaction. This will precipitate the crude product.
-
Experimental Rationale: Pouring the acidic mixture into ice water neutralizes the sulfuric acid and causes the organic product, which is insoluble in water, to precipitate out of the solution.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual acid and inorganic salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final 5-Bromobenzodioxole-4-carboxylic acid as a solid.[3]
-
Experimental Rationale: Recrystallization is a standard purification technique that removes impurities by leveraging differences in solubility between the desired compound and contaminants at different temperatures.
-
-
Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the compound using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
Applications in Drug Discovery
The primary documented application of 5-Bromobenzodioxole-4-carboxylic acid is as a key intermediate in the synthesis of inhibitors targeting viral proteases.
Inhibitors of SARS-CoV 3C-like Protease
In 2008, researchers from the National University of Singapore published a study detailing the discovery of novel, non-nucleoside inhibitors of the SARS-CoV 3C-like protease (3CLpro). This enzyme is essential for the life cycle of the virus, making it an attractive target for antiviral drug development.
In their synthetic scheme, 5-Bromobenzodioxole-4-carboxylic acid was used as a foundational scaffold. The carboxylic acid group served as a handle for amide bond formation, allowing for the coupling of the benzodioxole core to other pharmacophoric fragments. The bromine atom, while not always retained in the final molecules, provides a reactive site for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Caption: Role of the title compound in synthesizing SARS-CoV protease inhibitors.
This work highlighted the strategic importance of 5-Bromobenzodioxole-4-carboxylic acid in constructing molecules with potential therapeutic value against coronaviruses.
Safety and Handling
5-Bromobenzodioxole-4-carboxylic acid should be handled in accordance with standard laboratory safety procedures. It is classified as harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
Conclusion
5-Bromobenzodioxole-4-carboxylic acid is a synthetically versatile intermediate with demonstrated utility in medicinal chemistry. Its straightforward preparation via electrophilic bromination and the orthogonal reactivity of its functional groups make it a valuable tool for researchers. The application of this compound in the development of SARS-CoV protease inhibitors underscores its potential in the ongoing search for novel therapeutic agents against emerging viral threats. Further exploration of this scaffold could lead to the discovery of new compounds with diverse biological activities.
References
-
Chemsrc. CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid. Available at: [Link]
- Idris, N., Anderson, A., & Bakare, O. (2021). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 11, 1-16.
- Bernardo, P. H., Wan, K.-F., Sivaraman, T., et al. (2008). Discovery of N-(4-Benzamidino)- and N-(4-Amidino)benzamides as Novel, Non-nucleoside Inhibitors of the Severe Acute Respiratory Syndrome Coronavirus 3C-like Protease. Journal of Medicinal Chemistry, 51(21), 6699–6710.
- Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
-
Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at: [Link]
- Baines, M. W., et al. (1965). The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Journal of Medicinal Chemistry, 8(1), 81–90.
-
Wikipedia. 1,3-Benzodioxole. Available at: [Link]
-
High-Purity 5-Bromo-1,3-benzodioxole-4-carboxylic Acid Supplier. Available at: [Link]
-
ResearchGate. Synthesis of bromination derivatives of 1, 3-benzodioxole. Available at: [Link]
Sources
The Emerging Potential of 5-Bromobenzodioxole-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery
Abstract
The 1,3-benzodioxole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves into the untapped potential of a specific, functionalized derivative: 5-Bromobenzodioxole-4-carboxylic acid . While direct biological data on this molecule is nascent, its unique structural attributes—a rigid bicyclic core, a synthetically versatile bromine atom, and a reactive carboxylic acid handle—position it as a highly promising starting point for the development of novel therapeutics. This document provides a forward-looking analysis for researchers, scientists, and drug development professionals, outlining scientifically-grounded potential applications, detailed synthetic strategies for lead generation, and robust protocols for biological evaluation. We will explore its promise primarily in the fields of oncology and anti-inflammatory drug discovery, drawing causal links between its structure and hypothesized mechanisms of action.
Introduction: The Benzodioxole Scaffold and the Strategic Importance of 5-Bromobenzodioxole-4-carboxylic Acid
The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and synthetic drugs, prized for its metabolic stability and its ability to engage in favorable interactions with biological targets.[3] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4]
5-Bromobenzodioxole-4-carboxylic acid (1) emerges as a particularly strategic starting fragment for several key reasons:
-
The Benzodioxole Core: Provides a rigid, lipophilic scaffold that can be oriented to fit into specific binding pockets of enzymes and receptors. This core is found in compounds targeting everything from cyclooxygenase (COX) enzymes to protein kinases.[4][5]
-
The Carboxylic Acid Group: This functional group is of paramount importance in drug design. It can act as a key hydrogen bond donor/acceptor, form salt bridges with basic residues (e.g., lysine, arginine) in a target protein, and significantly enhances aqueous solubility.[6][7] Crucially, it serves as a primary synthetic handle for creating diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).[8]
-
The Bromo Substituent: The bromine atom at the 5-position is not merely a placeholder. It is a powerful tool for synthetic elaboration. Its presence allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse aryl or heterocyclic moieties to probe new regions of chemical space and enhance target affinity.[9]
This guide will now explore the tangible applications of this scaffold, beginning with its potential in oncology.
Potential Application I: A Scaffold for Novel Anticancer Agents
The benzodioxole ring is a recurring motif in compounds exhibiting potent antitumor activity.[1][2][3] Derivatives have been shown to induce apoptosis, inhibit cell migration, and interfere with critical signaling pathways, including those mediated by kinases like EGFR.[2][5] 5-Bromobenzodioxole-4-carboxylic acid provides a robust platform to develop novel anticancer agents through two primary, evidence-based strategies.
Rationale: Targeting Kinases and Inducing Apoptosis
The core hypothesis is that the benzodioxole moiety can serve as a scaffold to position functional groups that interact with the ATP-binding site of protein kinases, a validated target class in oncology. The carboxylic acid can be derivatized into amides and other groups that form critical hydrogen bonds within these sites. The bromine atom allows for the addition of larger aromatic systems via cross-coupling, which can occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.[5]
Synthetic Strategy: Library Generation via Amidation and Suzuki Coupling
The molecular design strategy involves creating a library of compounds where both the carboxylic acid and the bromo functionalities are systematically modified.
Caption: Synthetic workflow for generating a diverse library from compound (1).
Experimental Protocol: Synthesis of N-Aryl Amide Derivatives
This protocol details the conversion of the carboxylic acid to an amide, a common and critical step in medicinal chemistry.[8]
-
Activation: Dissolve 5-Bromobenzodioxole-4-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL).
-
Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).
-
Stir the mixture at room temperature for 20 minutes to form the activated ester.
-
Amidation: Add the desired primary or secondary amine (e.g., aniline, benzylamine) (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 6-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
Biological Evaluation: Anticancer Activity Screening
The synthesized library should be screened for cytotoxic activity against a panel of human cancer cell lines.
Experimental Protocol: MTS Cell Proliferation Assay
-
Cell Plating: Seed human cancer cell lines (e.g., HCT116 colorectal carcinoma, HepG2 hepatocellular carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5][10]
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Serially dilute the compounds in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Add the compound dilutions to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plates for 48-72 hours.
-
Viability Assessment: Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
| Compound ID | Structure | HCT116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 1 | 5-Bromobenzodioxole-4-carboxylic acid | >100 | >100 | >100 |
| 2a (Example) | N-phenyl amide derivative | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 3a (Example) | Suzuki-coupled bi-aryl derivative | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin | Positive Control | ~1-10 | ~1-10 | ~1-10 |
Potential Application II: A Core for Novel Anti-Inflammatory Agents
Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, with many acting through the inhibition of cyclooxygenase (COX) enzymes. Several benzodioxole-containing compounds have been reported as potent COX inhibitors.[4] The structural features of 5-Bromobenzodioxole-4-carboxylic acid align well with the known pharmacophores of COX inhibitors.
Rationale: Mimicking Substrates for COX Enzyme Inhibition
The central hypothesis is that derivatives of compound 1 can act as competitive inhibitors at the active site of COX-1 and COX-2. The carboxylic acid is a critical feature, mimicking the carboxylate of the natural substrate, arachidonic acid, and forming a key salt bridge with a conserved arginine residue (Arg120 in COX-1) in the active site. The benzodioxole scaffold can occupy the hydrophobic channel of the enzyme, and modifications at the 5-position via Suzuki coupling can be used to target the secondary pocket, a strategy known to confer COX-2 selectivity.[4]
Caption: Hypothesized binding mode of derivatives in the COX active site.
Synthetic Strategy: Focus on Suzuki Coupling for COX-2 Selectivity
For this application, the primary synthetic focus will be on the Suzuki-Miyaura coupling to introduce various aryl and heteroaryl groups at the 5-position, while retaining the crucial carboxylic acid moiety.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromobenzodioxole-4-carboxylic acid (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.5 mmol, 1.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).[9]
-
Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃) (2M, 3.0 mmol, 3.0 eq).
-
Add a suitable solvent system, such as a 3:1 mixture of 1,4-dioxane and water (10 mL).
-
Reaction: Heat the mixture to 90-100°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water (20 mL).
-
Acidify the aqueous solution to pH 2-3 with 1M HCl. This will precipitate the carboxylic acid product.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Biological Evaluation: In Vitro COX Inhibition Assay
The synthesized compounds will be evaluated for their ability to inhibit ovine COX-1 and human recombinant COX-2 using a colorimetric or fluorometric inhibitor screening assay kit.[11][12][13]
Experimental Protocol: COX Inhibitor Screening Assay (Colorimetric)
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 (ovine) and COX-2 (human recombinant) enzymes, arachidonic acid (substrate), and the colorimetric substrate solution (e.g., TMPD) as per the kit manufacturer's protocol.[11]
-
Plate Setup:
-
Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.
-
100% Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 25°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add 20 µL of the colorimetric substrate to all wells.
-
Quickly initiate the enzymatic reaction by adding 20 µL of arachidonic acid to all wells.
-
Measurement: Incubate for precisely two minutes at 25°C. Read the absorbance at 590 nm.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| 1 | 5-Bromobenzodioxole-4-carboxylic acid | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 3a (Example) | 5-phenyl derivative | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Celecoxib | Positive Control | >10 | ~0.05 | >200 |
| Ketoprofen | Positive Control | ~1-5 | ~1-5 | ~1 |
Conclusion and Future Directions
5-Bromobenzodioxole-4-carboxylic acid represents a molecule of significant strategic value for medicinal chemistry. Its constituent parts—the privileged benzodioxole core, the reactive carboxylic acid, and the versatile bromo handle—provide a powerful toolkit for the rational design of novel therapeutics. This guide has outlined evidence-based potential applications in oncology and inflammation, supported by detailed synthetic and biological testing protocols.
The next logical steps for a research program centered on this molecule would be the execution of the proposed library synthesis and screening cascades. Hits identified from these initial screens can be further optimized by exploring a wider range of amines for amidation and boronic acids for Suzuki coupling. Furthermore, the bromo- and carboxyl- functionalities allow for a vast array of other transformations, opening the door to exploring additional therapeutic areas. As a versatile fragment and building block, 5-Bromobenzodioxole-4-carboxylic acid holds considerable promise for accelerating the discovery of next-generation medicines.
References
- Micale, N., Zappalà, M., & Grasso, S. (2002).
- Wang, X., Ji, J., & Liu, B. (2024). Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. Bioorganic & Medicinal Chemistry Letters, 129890.
- Yu, H., et al. (2019). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 24(18), 3356.
- Sharma, P., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 911367.
- Hassan, M. Q., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1205-1221.
- Di Cocco, M. E., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(13), 4486-4493.
- BenchChem. (2025). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis.
- Zhang, L., et al. (2011). Synthesis of bromination derivatives of 1, 3-benzodioxole. Journal of Chemical and Pharmaceutical Research, 3(4), 685-689.
- Ahmad, M., et al. (2022). COX 1 and 2 molecular docking on the corresponding carboxylic acid form of compound 4. Journal of Biomolecular Structure and Dynamics, 40(18), 8145-8160.
- Senturk, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.
- Si, Z., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 132.
- Al-Masoudi, N. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(5), 65-73.
- Queiroz, L. S. (2019). What is the importance of carboxylic group in the structure of drugs?.
- Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6958.
- Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: opportunities for organic synthesis. RSC Medicinal Chemistry, 7(1), 10-21.
- Lücking, U. (2013). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Carboxylic Acid Functionality: A Key Synthon in Organic Synthesis. Wiley-VCH.
- Addo, J. K., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 127-141.
- Kumar, R., et al. (2011). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 3(6), 428-434.
- Al-Masoudi, N. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Riendeau, D., et al. (2007). An ELISA method to measure inhibition of the COX enzymes.
- Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 52.
- Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah University Journal for Research - B (Humanities), 34(12), 1-20.
- Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363.
- G. S. K. K. A., et al. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(1), 1-34.
- Rasapalli, S., et al. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(4), 743-757.
- Cruciani, G., et al. (2020). Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres. Bioorganic & Medicinal Chemistry, 28(22), 115731.
- Kumar, A., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440.
- Hassan, M. Q., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. staff-beta.najah.edu [staff-beta.najah.edu]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromobenzodioxole-4-carboxylic acid
Introduction: The Strategic Importance of the Benzodioxole Moiety
The 1,3-benzodioxole scaffold is a privileged structural motif present in numerous natural products and pharmacologically active molecules. Its unique electronic and conformational properties often impart desirable pharmacokinetic and pharmacodynamic characteristics. 5-Bromobenzodioxole-4-carboxylic acid is a particularly valuable building block for drug discovery and materials science.[1][2] The presence of three distinct functional handles—the aryl bromide for cross-coupling, the carboxylic acid for amide bond formation or as a directing group, and the benzodioxole ring itself for molecular recognition—offers a powerful platform for the synthesis of complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid coupling partners have cemented its indispensable role in modern organic synthesis.[3][4] This guide provides detailed protocols and expert insights for the successful Suzuki coupling of 5-Bromobenzodioxole-4-carboxylic acid, addressing the specific challenges posed by this multifunctional substrate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed Suzuki coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromobenzodioxole-4-carboxylic acid to form a Pd(II) complex.[5][6] This is often the rate-determining step of the reaction.[5]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide.[5][8] This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5][7]
Challenges in the Suzuki Coupling of 5-Bromobenzodioxole-4-carboxylic acid
The presence of the carboxylic acid functionality introduces a specific challenge. The acidic proton can react with the basic conditions required for the transmetalation step. This can potentially lead to:
-
Side Reactions: The base can be consumed by the acidic proton, requiring stoichiometric adjustments.
-
Solubility Issues: The resulting carboxylate salt may have different solubility profiles, affecting the reaction kinetics.
-
Catalyst Inhibition: The carboxylate may coordinate to the palladium center, potentially inhibiting catalytic activity.
The selection of an appropriate base is therefore critical. A base strong enough to activate the boronic acid but not so strong as to cause significant side reactions is ideal. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred in these cases.[9]
Experimental Workflow: A General Overview
The following diagram outlines a typical workflow for performing a Suzuki coupling reaction in a research laboratory setting.
Caption: Figure 2. General Experimental Workflow.
Protocol 1: General Purpose Suzuki Coupling with Phenylboronic Acid
This protocol is a robust starting point for coupling with simple, electron-neutral or electron-rich arylboronic acids.
Rationale: The use of Pd(PPh₃)₄, a pre-formed Pd(0) catalyst, simplifies the reaction setup as it does not require an in-situ reduction step. The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.[6] K₂CO₃ is a moderately strong base, sufficient to promote transmetalation without causing excessive side reactions with the carboxylic acid.[9]
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 5-Bromobenzodioxole-4-carboxylic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a 0.1 M concentration with respect to the aryl bromide).
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and acidify the mixture with 1 M HCl to a pH of ~2-3 to ensure the carboxylic acid is in its protonated form.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Coupling with Electron-Deficient or Sterically Hindered Boronic Acids
This protocol employs a more active catalyst system suitable for more challenging coupling partners.
Rationale: Electron-deficient or sterically hindered boronic acids often require more active catalysts.[10] The combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) generates a highly active Pd(0) species in situ.[10] These ligands promote both oxidative addition and reductive elimination.[10] Potassium phosphate (K₃PO₄) is a stronger base that can be more effective for these challenging couplings.[9][10] Toluene is a common solvent for these types of catalyst systems.
Step-by-Step Methodology:
-
In an oven-dried vial equipped with a stir bar, add 5-Bromobenzodioxole-4-carboxylic acid (1.0 equiv.), the desired boronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with nitrogen or argon three times.
-
Add degassed toluene via syringe (to achieve a 0.1 M concentration with respect to the aryl bromide).
-
Place the vial in a preheated heating block or oil bath at 100-110 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to ambient temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Transfer the filtrate to a separatory funnel, add water, and acidify with 1 M HCl to a pH of ~2-3.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Summary and Comparison
| Parameter | Protocol 1 | Protocol 2 |
| Target Substrates | Simple, electron-rich/neutral arylboronic acids | Electron-deficient, heteroaryl, or sterically hindered boronic acids |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos |
| Catalyst Loading | 3 mol % | 2 mol % |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane / Water (4:1) | Toluene |
| Temperature | 90 °C | 100-110 °C |
| Typical Reaction Time | 12-16 hours | 18-24 hours |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (as in Protocol 2), or ensuring all reagents and solvents are rigorously degassed to prevent catalyst deactivation.
-
Protodeboronation: The loss of the boronic acid group can be a significant side reaction, especially with prolonged reaction times or in the presence of excess water. Using a slight excess of the boronic acid (1.2-1.5 equiv.) is standard practice.
-
Homocoupling: Homocoupling of the boronic acid can occur, particularly at higher temperatures. Using a more active catalyst that favors the cross-coupling pathway can mitigate this.
-
Incomplete Work-up: Ensure the aqueous layer is sufficiently acidified during work-up to fully protonate the carboxylic acid. Failure to do so will result in the product remaining in the aqueous layer as the carboxylate salt, leading to low isolated yields.
-
Catalyst Choice: A wide array of palladium catalysts and ligands are available.[11][12] For particularly challenging substrates, screening different ligand/palladium source combinations may be necessary. Buchwald-type biarylphosphine ligands are generally very effective.[11]
Conclusion
The Suzuki-Miyaura coupling of 5-Bromobenzodioxole-4-carboxylic acid is a powerful method for the synthesis of diverse and complex molecules. By carefully selecting the catalyst, base, and solvent system, researchers can effectively overcome the challenges associated with the acidic carboxylic acid functionality. The protocols provided herein offer robust starting points for both simple and more demanding cross-coupling transformations, enabling the efficient construction of valuable compounds for a wide range of applications in science and medicine.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11408–11417.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Li, C., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 749–759.
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
- Bessis, A., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1948–1951.
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Chemsrc. (2025, August 25). CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 996.
- Li, G., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamine. Applied Organometallic Chemistry, 26(11), 634-639.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 5-Bromobenzodioxole-4-carboxylic acid
Introduction: The Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[1] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, offering a versatile and reliable method for the construction of substituted alkenes.[3][4]
This guide provides a detailed technical overview and actionable protocols for the Heck reaction involving a specialized substrate: 5-Bromobenzodioxole-4-carboxylic acid . This molecule presents a unique combination of structural features—an electron-rich benzodioxole ring, a bromine atom suitable for oxidative addition, and a carboxylic acid group that can influence the reaction's outcome. Understanding the interplay of these features is critical for developing a successful and high-yielding protocol.
The Substrate: 5-Bromobenzodioxole-4-carboxylic acid - A Multifaceted Coupling Partner
5-Bromobenzodioxole-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science. The benzodioxole (or methylenedioxyphenyl) moiety is a common scaffold in numerous biologically active compounds, while the carboxylic acid and bromine atom offer orthogonal handles for further functionalization.
The electronic nature of this substrate is of particular interest. The benzodioxole ring is generally considered electron-donating, which can facilitate the oxidative addition of the aryl bromide to the palladium(0) catalyst. Conversely, the ortho-carboxylic acid group is electron-withdrawing and can also act as an internal directing group, potentially influencing the regioselectivity and efficiency of the coupling reaction.
The Heck Reaction: Catalytic Cycle and Mechanistic Considerations
The generally accepted mechanism for the Heck reaction involves a series of well-defined steps centered around a palladium catalyst.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Parameters for the Heck Reaction of 5-Bromobenzodioxole-4-carboxylic acid
Successful execution of the Heck reaction with this particular substrate hinges on the careful selection of several key parameters:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[3] Other options include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2]
-
Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and influencing reactivity and selectivity. For aryl bromides, phosphine ligands are typically employed. Given the potential for steric hindrance from the ortho-carboxylic acid, a bulky monophosphine ligand such as tri(o-tolyl)phosphine (P(o-Tol)₃) or a biarylphosphine like SPhos could be beneficial.[5]
-
Base: An appropriate base is required to neutralize the hydrobromic acid generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst.[2] For substrates with an acidic proton, such as our carboxylic acid, an inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) is often preferred to minimize side reactions.[2][5] The use of at least two equivalents of base is recommended to account for the acidic proton of the carboxylic acid.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or 1,4-dioxane are commonly used in Heck reactions.[6] The choice of solvent can influence reaction rates and product yields.
-
Alkene Coupling Partner: The reactivity of the alkene is an important consideration. Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates for the Heck reaction.[2]
Experimental Protocols
The following protocols are designed as a starting point for the Heck coupling of 5-Bromobenzodioxole-4-carboxylic acid. Optimization may be required depending on the specific alkene used.
Caption: General experimental workflow for the Heck reaction.
Protocol 1: Heck Coupling with Styrene
Reagents:
-
5-Bromobenzodioxole-4-carboxylic acid (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromobenzodioxole-4-carboxylic acid, palladium(II) acetate, tri(o-tolyl)phosphine, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF via syringe, followed by the addition of styrene.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2 to precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the product further by recrystallization or column chromatography.
Protocol 2: Heck Coupling with an Acrylate Ester
Reagents:
-
5-Bromobenzodioxole-4-carboxylic acid (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 2.5 mmol, 2.5 equiv)
-
Acetonitrile (MeCN), anhydrous (5 mL)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the reagents listed above.
-
Add anhydrous acetonitrile via syringe, followed by triethylamine and then n-butyl acrylate.
-
Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Summary of Recommended Reaction Conditions
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (1-2 mol%) | Readily available and efficient for in situ generation of Pd(0).[3] |
| Ligand | P(o-Tol)₃ or SPhos (2-4 mol%) | Bulky monophosphine ligands can be effective for sterically hindered substrates.[5] |
| Base | K₂CO₃ or Et₃N (2.5 equiv) | An excess of a moderate base is needed to neutralize HBr and the carboxylic acid.[2][5] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are standard for Heck reactions.[6] |
| Temperature | 80-120 °C | Typical temperature range for Heck reactions with aryl bromides. |
| Alkene | Styrenes, Acrylates (1.2-1.5 equiv) | Electron-deficient alkenes are highly reactive in the Heck coupling.[2] |
Troubleshooting and Scientific Insights
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading or switching to a more electron-rich phosphine ligand to facilitate oxidative addition. Higher temperatures may also be beneficial.
-
Side Reactions: The formation of biaryl homocoupling products can occur, particularly at higher temperatures. Using a slightly lower temperature or a different ligand may mitigate this.
-
Directing Group Effects: The ortho-carboxylic acid may act as a directing group, potentially influencing the regioselectivity of the migratory insertion step, especially with unsymmetrical alkenes. This effect has been observed to accelerate Heck reactions in some systems.
-
Decarboxylation: At very high temperatures, decarboxylation of the product could be a potential side reaction, although this is generally not a major concern under standard Heck conditions.
Conclusion
The Heck reaction of 5-Bromobenzodioxole-4-carboxylic acid is a viable and powerful method for the synthesis of functionalized benzodioxole derivatives. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired coupled products can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.
References
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964.
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345–390.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476.
- Zebrowski, J. P., & Sigman, M. S. (2013). Advancing the Mizoroki–Heck Reaction through Ligand-Centered Design. Accounts of Chemical Research, 46(8), 1887–1897.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1271–1293). John Wiley & Sons, Inc.
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
- Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous Catalysis, A Critical Review.
- Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(23), 3797–3805.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation Using 5-Bromobenzodioxole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Benzodioxole Moiety and the Significance of Amide Bond Formation
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neurological agents.[2] 5-Bromobenzodioxole-4-carboxylic acid is a versatile building block, offering two distinct points for chemical modification: the carboxylic acid for amide bond formation and the bromo substituent for cross-coupling reactions. This allows for the construction of diverse and complex molecular architectures, making it a valuable starting material in drug discovery programs.[1]
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals. The ability to efficiently and reliably form amide bonds is, therefore, a critical skill in the synthesis of new chemical entities. This document provides a detailed guide to the formation of amides using 5-Bromobenzodioxole-4-carboxylic acid, focusing on two robust and widely used coupling methodologies: HATU-mediated coupling and EDC/HOBt-mediated coupling. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.
Physicochemical Properties of 5-Bromobenzodioxole-4-carboxylic acid
A thorough understanding of the starting material's properties is crucial for successful reaction setup and execution.
| Property | Value | Source |
| CAS Number | 72744-56-0 | |
| Molecular Formula | C₈H₅BrO₄ | |
| Molecular Weight | 245.03 g/mol | |
| Appearance | Solid | |
| Melting Point | 169-173 °C | |
| Boiling Point | 353.2 ± 42.0 °C at 760 mmHg | |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO. |
Core Concepts in Amide Bond Formation: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents.
Mechanism of HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction rates and low racemization, particularly in peptide synthesis. The reaction proceeds through the formation of a highly reactive O-acylisouronium intermediate, which is then converted to an even more reactive OAt-active ester.
.dot
Caption: HATU-mediated amide coupling mechanism.
Mechanism of EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea. The addition of HOBt (Hydroxybenzotriazole) traps the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization, while still being highly reactive towards amines.
.dot
Caption: EDC/HOBt-mediated amide coupling mechanism.
Experimental Protocols
The following protocols are designed as a starting point for the synthesis of amides from 5-Bromobenzodioxole-4-carboxylic acid. Optimization may be required depending on the specific amine used.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a wide range of amines, including those that are less nucleophilic or sterically hindered.
Materials:
-
5-Bromobenzodioxole-4-carboxylic acid
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromobenzodioxole-4-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1-0.5 M).
-
Add HATU (1.1-1.2 eq) to the solution and stir for 5 minutes.
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir for another 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the amine (1.0-1.2 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective and widely used method suitable for many primary and secondary amines.
Materials:
-
5-Bromobenzodioxole-4-carboxylic acid
-
Amine of choice
-
EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-Bromobenzodioxole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add TEA or DIPEA (2.0-3.0 eq) to the mixture.
-
Add EDC hydrochloride (1.2 eq) portion-wise over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if using DMF, pour the reaction mixture into water and extract with EtOAc. If using DCM, wash the reaction mixture directly with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Workflow Overview
.dot
Caption: General workflow for amide synthesis.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Impure reagents or wet solvent. | - Increase equivalents of coupling reagent and base.- Increase reaction temperature (e.g., to 40-50 °C).- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Ensure all reagents are pure and solvents are anhydrous. |
| Formation of N-acylurea byproduct (with EDC) | The O-acylisourea intermediate is rearranging before reacting with the amine. | - Ensure HOBt is added before or concurrently with EDC.- Use a more nucleophilic amine if possible. |
| Epimerization (if amine is chiral) | Racemization of the stereocenter adjacent to the amine. | - Use HATU, which is known to suppress racemization.- Run the reaction at a lower temperature (0 °C to room temperature). |
| Difficult purification | - Byproducts from the coupling reagents (e.g., tetramethylurea from HATU, EDC-urea).- Excess unreacted starting materials. | - For EDC, the urea byproduct is water-soluble and should be removed during aqueous workup.- For HATU, thorough washing with dilute acid and water can help remove some byproducts.- Optimize stoichiometry to minimize excess reagents.- Recrystallization can sometimes be an effective alternative to chromatography for amide purification. |
Characterization of Benzodioxole Amides
The successful synthesis of the target amide should be confirmed by standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum should show a characteristic amide N-H proton signal (typically a broad singlet or a triplet depending on the adjacent protons) and signals corresponding to both the benzodioxole and the amine fragments. The ¹³C NMR will show a characteristic signal for the amide carbonyl carbon, typically in the range of 160-175 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching the calculated molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹.
Conclusion
The formation of amides from 5-Bromobenzodioxole-4-carboxylic acid is a readily achievable transformation using standard modern coupling reagents. Both HATU and EDC/HOBt offer reliable methods for this conversion, with the choice of reagent depending on the specific amine substrate, cost considerations, and the need to suppress racemization. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize novel benzodioxole-based amides for applications in drug discovery and materials science. As with any synthetic procedure, careful execution, monitoring, and purification are key to obtaining the desired products in high yield and purity.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
National Institutes of Health. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC. Retrieved from [Link]
-
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
National Institutes of Health. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]
-
RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
SCIRP. (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]
-
Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Diva-Portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]
-
YouTube. (2014). Amide Formation from Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
Molbase. (n.d.). 5-bromo-1,3-benzodioxole-4-carboxylic acid,CAS No.72744-56-0. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,3-benzodioxole-4-carboxaldehyde. Retrieved from [Link]
-
YouTube. (2023). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. (video). Retrieved from [Link]
-
Diva-Portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]
-
Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Retrieved from [Link]
-
YouTube. (2014). Amide Formation from Carboxylic Acids. Retrieved from [Link]
Sources
The Synthetic Versatility of 5-Bromobenzodioxole-4-carboxylic Acid: A Gateway to Novel Bioactive Molecules
Introduction: The Benzodioxole Scaffold as a Privileged Motif in Medicinal Chemistry
The 1,3-benzodioxole moiety is a recurring structural feature in a plethora of biologically active natural products and synthetic pharmaceuticals. Its unique electronic and conformational properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to a molecule. The rigid, planar ring system can engage in crucial π-stacking interactions with biological targets, while the dioxole group can act as a bioisostere for other functionalities and influence metabolic stability. It is within this context that "5-Bromobenzodioxole-4-carboxylic acid" emerges as a highly valuable and versatile building block for the synthesis of novel bioactive compounds. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this precursor to construct diverse molecular architectures with therapeutic potential.
This guide will elucidate the strategic utility of the two orthogonal reactive handles present in 5-Bromobenzodioxole-4-carboxylic acid: the carboxylic acid at the 4-position and the bromine atom at the 5-position. We will provide detailed, field-proven protocols for the derivatization of these sites through robust chemical transformations, namely amide bond formation and palladium-catalyzed Suzuki-Miyaura cross-coupling. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity products.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of 5-Bromobenzodioxole-4-carboxylic acid.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrO₄ | [1] |
| Molecular Weight | 245.03 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 169-173 °C | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Core Synthetic Strategies and Protocols
The synthetic utility of 5-Bromobenzodioxole-4-carboxylic acid lies in the ability to selectively functionalize its two reactive sites. This allows for a modular approach to building libraries of compounds for biological screening.
I. Functionalization of the Carboxylic Acid Moiety: Amide Bond Formation
The carboxylic acid group is a versatile handle for introducing a wide array of substituents through the formation of robust amide bonds. This is a cornerstone of medicinal chemistry, as the amide linkage is a key feature of peptides and many small molecule drugs, participating in crucial hydrogen bonding interactions with protein targets.
Conceptual Workflow: Amide Bond Formation
Sources
Esterification Methods for 5-Bromobenzodioxole-4-carboxylic acid: A Detailed Guide for Synthetic Chemists
< < APPLICATION NOTE & PROTOCOL
Abstract: This document provides a comprehensive guide to the esterification of 5-Bromobenzodioxole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules.[1][2] Two robust and widely applicable methods are detailed: the classic Fischer-Speier esterification for simple alkyl esters and the milder Steglich esterification, which is suitable for more complex or sensitive alcohols.[3][4] This guide offers in-depth explanations of the underlying reaction mechanisms, detailed step-by-step protocols, and critical insights into reaction optimization and product purification.
Introduction
5-Bromobenzodioxole-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery.[1] Its derivatives have been explored for a range of biological activities, making the efficient and versatile synthesis of its esters a critical task for researchers.[5] The choice of esterification method is paramount and depends largely on the nature of the alcohol and the overall sensitivity of the substrate to acidic conditions. This guide presents two complementary approaches to address diverse synthetic needs.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[6][7] This equilibrium-driven reaction is typically favored by using a large excess of the alcohol, which often serves as the solvent, or by removing water as it is formed.[7][8]
Causality and Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[9][10]
Experimental Protocol: Synthesis of Methyl 5-Bromobenzodioxole-4-carboxylate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromobenzodioxole-4-carboxylic acid | 245.03 | 5.0 g | 0.0204 |
| Methanol (anhydrous) | 32.04 | 100 mL | - |
| Sulfuric Acid (concentrated) | 98.08 | 1 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromobenzodioxole-4-carboxylic acid (5.0 g, 0.0204 mol) and methanol (100 mL).
-
Stir the mixture to dissolve the carboxylic acid.
-
Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[6]
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (1 x 50 mL).[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[6]
-
The crude product can be further purified by recrystallization or column chromatography.
Visualization of the Fischer-Speier Esterification Workflow:
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Steglich Esterification
For substrates that are sensitive to strong acidic conditions or for the esterification with sterically hindered alcohols, the Steglich esterification offers a mild and efficient alternative.[12][13] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[13][14]
Causality and Mechanistic Insights
The reaction is believed to proceed through the formation of an O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[12][15] This highly reactive intermediate is then attacked by the alcohol. The role of DMAP is crucial; it acts as an acyl transfer agent by reacting with the O-acylisourea to form a reactive N-acylpyridinium salt, which is more susceptible to nucleophilic attack by the alcohol.[12][13] This catalytic cycle suppresses the formation of the N-acylurea byproduct.[12]
Visualization of the Steglich Esterification Mechanism:
Caption: Simplified mechanism of Steglich Esterification.
Experimental Protocol: Synthesis of a Generic Ester of 5-Bromobenzodioxole-4-carboxylic acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromobenzodioxole-4-carboxylic acid | 245.03 | 1.0 g | 0.00408 |
| Alcohol (R-OH) | - | 1.2 eq | 0.00490 |
| DCC | 206.33 | 1.1 eq | 0.00449 |
| DMAP | 122.17 | 0.1 eq | 0.000408 |
| Dichloromethane (anhydrous) | 84.93 | 20 mL | - |
| Diethyl Ether | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromobenzodioxole-4-carboxylic acid (1.0 g, 0.00408 mol), the desired alcohol (1.2 eq, 0.00490 mol), and DMAP (0.1 eq, 0.000408 mol).
-
Dissolve the solids in anhydrous dichloromethane (20 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq, 0.00449 mol) portion-wise to the cold solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[13]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold dichloromethane.[16]
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure ester.[16]
Purification and Characterization
For both methods, proper purification is essential to obtain the desired ester in high purity.
-
Fischer Esterification: The work-up is designed to remove the acid catalyst and excess alcohol.[11] Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often effective for solid esters.
-
Steglich Esterification: The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration.[17] However, some DCU may remain in solution, necessitating purification by column chromatography.[16] If EDC is used instead of DCC, the corresponding urea byproduct is water-soluble, simplifying the work-up procedure.[3]
The final product should be characterized by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Conclusion
The choice between Fischer-Speier and Steglich esterification for 5-Bromobenzodioxole-4-carboxylic acid depends on the specific requirements of the synthesis. The Fischer method is a straightforward and economical choice for simple, unhindered alcohols. In contrast, the Steglich method provides a milder and more versatile route for a broader range of alcohols, including those that are acid-sensitive or sterically demanding. By understanding the principles and following the detailed protocols outlined in this guide, researchers can effectively synthesize a variety of esters of this important building block for applications in drug discovery and development.
References
-
Organic Chemistry Portal. Steglich Esterification. [Link][12][18]
-
Scholars Research Library. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 2012, 4(1):365-370. [Link][19]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link][11]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link][9]
-
ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. [Link]
-
ResearchGate. Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Chemistry LibreTexts. Making Esters From Carboxylic Acids. [Link][8]
-
Nku.edu. Fischer Esterification. [Link]
-
Chemistry Steps. DCC and EDC Amide Coupling. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link][20]
-
Wikipedia. Carbodiimide. [Link]
-
Taylor & Francis Online. Carbodiimide – Knowledge and References. [Link]
- Google Patents.
-
ResearchGate. Synthesis of bromination derivatives of 1, 3-benzodioxole. [Link]
-
ResearchGate. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link][2]
-
LookChem. General procedures for the purification of Esters. [Link]
-
MDPI. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]
- Google Patents. US4304925A - Process for purifying esters.
-
Thieme. Science of Synthesis Knowledge Updates 2024/3, Chapter 20.2.10.2. [Link]
- Google Patents.
-
PubMed Central. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. [Link][5]
-
ResearchGate. How to purify esterefication product? [Link][17]
-
YouTube. Esterification--Making Esters from Carboxylic Acids. [Link][10]
-
Chemsrc. CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
- Google Patents.
-
Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
RSC Publishing. Synthesis of functionalized benzo[12][14]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. [Link]
Sources
- 1. 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID | 72744-56-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. grokipedia.com [grokipedia.com]
- 14. synarchive.com [synarchive.com]
- 15. scribd.com [scribd.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. researchgate.net [researchgate.net]
- 18. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. chemguide.co.uk [chemguide.co.uk]
"5-Bromobenzodioxole-4-carboxylic acid" in the synthesis of heterocyclic compounds
An In-depth Technical Guide
Abstract: A Scaffold of Strategic Importance
5-Bromobenzodioxole-4-carboxylic acid is a highly functionalized aromatic building block whose value in synthetic chemistry, particularly for drug discovery, cannot be overstated. The strategic placement of an ortho-bromo substituent relative to a carboxylic acid on the benzodioxole core provides a platform for orthogonal chemical modifications. This unique arrangement allows for the selective and sequential elaboration of the molecule, enabling the construction of complex heterocyclic systems. The benzodioxole moiety itself is a privileged scaffold, present in numerous natural products and pharmacologically active compounds, imparting favorable physicochemical properties. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing reaction mechanisms, step-by-step protocols, and the expert rationale behind methodological choices for the synthesis of novel heterocyclic structures.
The Chemical Logic: Orthogonal Reactivity and Synthetic Design
The power of 5-Bromobenzodioxole-4-carboxylic acid as a synthetic intermediate lies in the distinct reactivity of its three primary functional regions: the carboxylic acid, the bromine atom, and the electron-rich aromatic ring.
-
Carboxylic Acid Handle (-COOH): This group is the primary site for nucleophilic acyl substitution. It can be readily activated and converted into amides, esters, and acid chlorides. This functionality is often exploited in the initial steps of a synthetic sequence to introduce side chains or build peptide-like linkages.
-
Bromo Substituent (-Br): The bromine atom is a key player in modern transition-metal-catalyzed cross-coupling reactions. It serves as a synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, alkyl, or amino groups.
-
Benzodioxole Core: The electron-donating nature of the methylenedioxy bridge activates the aromatic ring, influencing the regioselectivity of further electrophilic substitutions, should they be required.
The spatial relationship of the bromo and carboxylic acid groups is particularly advantageous, enabling the design of intramolecular reactions to form fused heterocyclic ring systems following an initial intermolecular reaction.
Caption: Synthetic pathways from 5-Bromobenzodioxole-4-carboxylic acid.
Application Protocol I: Synthesis of Fused Benzodiazepine Scaffolds
This protocol details a two-step sequence leveraging both the carboxylic acid and bromo functionalities to construct a fused benzodiazepine derivative, a core structure in many centrally active pharmaceuticals. The strategy involves an initial amide bond formation followed by an intramolecular Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Amide Coupling with 2-aminophenylboronic acid
Rationale: The first step involves creating a biaryl precursor linked by an amide bond. Standard peptide coupling reagents like HATU provide high efficiency and mild reaction conditions, preventing unwanted side reactions. The choice of 2-aminophenylboronic acid strategically places a boronic acid group in a position suitable for subsequent intramolecular cyclization.
Materials:
-
5-Bromobenzodioxole-4-carboxylic acid (1.0 eq)
-
2-Aminophenylboronic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 5-Bromobenzodioxole-4-carboxylic acid and dissolve it in anhydrous DMF (to a concentration of approx. 0.5 M).
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add 2-aminophenylboronic acid, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, an amide-linked phenylboronic acid, is often of sufficient purity to be carried forward to the next step. If necessary, purify by flash column chromatography.
Protocol 2.2: Intramolecular Suzuki-Miyaura Cyclization
Rationale: This step forms the seven-membered diazepine ring. A palladium catalyst with a sophisticated phosphine ligand like SPhos is chosen to promote the challenging intramolecular coupling, which can be sterically hindered. A carbonate or phosphate base is essential for the transmetalation step of the catalytic cycle.[1]
Materials:
-
Amide precursor from Protocol 2.1 (1.0 eq)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)
-
K₂CO₃ (Potassium carbonate) (2.5 eq)
-
1,4-Dioxane and Water (10:1 mixture)
Procedure:
-
To a Schlenk flask, add the amide precursor, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor by LC-MS for the formation of the product and consumption of the starting material.
-
Once complete, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired fused benzodiazepine.
Caption: Workflow for the synthesis of a fused benzodiazepine scaffold.
Application Protocol II: Synthesis of 5-Aryl-1,3-benzodioxole-4-carboxamides
This application demonstrates the alternative sequence: first, a Suzuki-Miyaura coupling to build a biaryl core, followed by amide bond formation. This route is ideal for generating a library of compounds with diverse substitutions on the newly introduced aryl ring.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling
Rationale: Performing the cross-coupling on the carboxylic acid starting material requires careful selection of conditions to avoid side reactions. The choice of catalyst and base is critical for achieving high yields. Below is a comparison of common conditions, demonstrating the tunability of the reaction.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 75-85 | Classic, reliable conditions for many substrates. |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80-90 | 80-95 | Excellent for electron-rich and -poor boronic acids.[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 85-98 | Highly active catalyst system, good for sterically hindered partners. |
Procedure (using PdCl₂(dppf)):
-
In a microwave vial or Schlenk tube, combine 5-Bromobenzodioxole-4-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), Cs₂CO₃ (2.0 eq), and PdCl₂(dppf) (0.03 eq).
-
Evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed DMF.
-
Heat the reaction to 85 °C for 2-4 hours. Monitor by LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization to obtain the 5-aryl-1,3-benzodioxole-4-carboxylic acid.
Trustworthiness and Validation
The protocols described are based on well-established, Nobel prize-winning chemical transformations that have been validated across countless substrates.[1][3] For any given synthesis, trustworthiness is established through rigorous in-process controls and final product characterization.
-
Reaction Monitoring: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to track the consumption of starting materials and the appearance of the product, confirming the reaction is proceeding as expected.
-
Product Validation: The identity and purity of the final heterocyclic compound must be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Melting Point or HPLC: To assess purity.
-
By adhering to these analytical practices, the described protocols form a self-validating system, ensuring the reliable and reproducible synthesis of the target molecules.
Conclusion
5-Bromobenzodioxole-4-carboxylic acid is a testament to the power of strategic functionalization in a synthetic building block. Its pre-installed, orthogonally reactive groups provide chemists with a reliable and flexible platform for accessing novel heterocyclic scaffolds. The ability to perform sequential or tandem reactions, such as amide couplings and palladium-catalyzed cross-couplings, allows for the rapid generation of molecular complexity from a single, versatile starting material. This makes it an invaluable tool for researchers in medicinal chemistry and drug development, enabling the exploration of new chemical space in the quest for next-generation therapeutics.
References
- Title: Suzuki-Miyaura Cross-Coupling – A Comprehensive Review. Source: Major Reference Works, Wiley-VCH.
-
Title: The Suzuki cross-coupling reaction in the modern organic synthesis. Source: Inorganica Chimica Acta. URL: [Link]
-
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source: Molecules. URL: [Link]
-
Title: A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews. URL: [Link]
Sources
Application Note & Protocol: A Detailed Guide to the Synthesis and Derivatization of 5-Bromobenzodioxole-4-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and natural products.[1] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2] This document provides a comprehensive technical guide for the synthesis of a key intermediate, 5-Bromobenzodioxole-4-carboxylic acid (CAS 72744-56-0) , a versatile building block for which detailed public synthesis protocols are scarce.[3][4][5] We present a plausible and robust synthetic pathway based on fundamental organic chemistry principles, followed by detailed protocols for its subsequent derivatization via Suzuki-Miyaura cross-coupling and amide bond formation. This guide is designed to empower researchers with the practical knowledge to synthesize and utilize this valuable scaffold in drug discovery and chemical biology programs.
Synthetic Strategy & Retrosynthetic Analysis
The synthesis of 5-Bromobenzodioxole-4-carboxylic acid and its derivatives hinges on a two-stage strategy: first, the regioselective bromination of the starting material, 1,3-benzodioxole-4-carboxylic acid, and second, the selective functionalization of either the bromo or the carboxylic acid moiety.
The primary challenge is achieving regiocontrol during the electrophilic aromatic substitution (bromination). The 1,3-benzodioxole ring is a strongly activating, ortho, para-directing group, while the carboxylic acid at the 4-position is a deactivating, meta-directing group. The combined influence of these groups dictates that bromination will preferentially occur at the 5- or 7-position. The proposed protocol is optimized to favor the formation of the 5-bromo isomer, which can then be separated and purified.
The overall synthetic workflow is depicted below.
Figure 1: Overall strategy for the synthesis and derivatization of the target molecule.
Part 1: Synthesis of 5-Bromobenzodioxole-4-carboxylic Acid
This section details the direct bromination of 1,3-benzodioxole-4-carboxylic acid.
Principle and Mechanistic Considerations
The reaction proceeds via an electrophilic aromatic substitution mechanism. Molecular bromine (Br₂) is polarized by the Lewis acid catalyst or polar solvent, generating a potent electrophile (Br⁺ character) that attacks the electron-rich benzodioxole ring. The choice of glacial acetic acid as the solvent is critical; it is polar enough to facilitate the reaction but is less reactive than harsher alternatives, providing a degree of control.
Scientist's Note: The regioselectivity is a kinetic and thermodynamic interplay. While a mixture of isomers (5-bromo and 7-bromo) is possible, careful control of temperature and reaction time can influence the product ratio. The subsequent purification by recrystallization is essential to isolate the desired 5-bromo isomer.
Quantitative Data & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 1,3-Benzodioxole-4-carboxylic acid | 166.13 | 5.00 g | 30.1 | 1.0 eq |
| Bromine (Br₂) | 159.81 | 1.62 mL (5.05 g) | 31.6 | 1.05 eq |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Sodium Thiosulfate (sat. aq.) | 158.11 | As needed | - | Quenching |
| Deionized Water | 18.02 | As needed | - | Workup |
Detailed Experimental Protocol
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and causes severe burns.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser, dissolve 1,3-benzodioxole-4-carboxylic acid (5.00 g, 30.1 mmol) in glacial acetic acid (100 mL). Stir the mixture at room temperature until all solid has dissolved.
-
Preparation of Bromine Solution: In the dropping funnel, carefully prepare a solution of bromine (1.62 mL, 31.6 mmol) in 20 mL of glacial acetic acid.
-
Bromine Addition: Protect the reaction flask from light by wrapping it in aluminum foil. Cool the flask to 10-15 °C using an ice-water bath. Add the bromine solution dropwise to the stirred solution of the carboxylic acid over a period of 30-45 minutes.[7] Maintain the internal temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is deemed complete, pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Workup: To quench any unreacted bromine, add a saturated aqueous solution of sodium thiosulfate dropwise until the orange-brown color of bromine disappears and the solution becomes colorless or pale yellow.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and salts.
-
Purification: Dry the crude product under vacuum. Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield 5-Bromobenzodioxole-4-carboxylic acid as a solid.
Expected Characterization
-
Appearance: Off-white to pale yellow solid.[8]
-
¹H NMR: Expect characteristic shifts for the aromatic protons and the carboxylic acid proton.
-
Mass Spectrometry: The mass spectrum should show the characteristic isotopic pattern for a monobrominated compound.
-
Melting Point: A sharp melting point should be observed after purification.
Part 2: Derivatization of the Core Scaffold
The synthesized 5-Bromobenzodioxole-4-carboxylic acid is a bifunctional molecule, allowing for selective reactions at either the C-Br bond or the carboxylic acid.
Application 1: Suzuki-Miyaura Cross-Coupling
This powerful palladium-catalyzed reaction enables the formation of a C-C bond by coupling the C-Br site with a boronic acid, introducing aryl or heteroaryl diversity.
Figure 2: Workflow for Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General):
-
Setup: To a dried Schlenk flask, add 5-Bromobenzodioxole-4-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (3.0 eq).[9]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[10]
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.[10]
-
Workup: After cooling, dilute the mixture with water and acidify with 1 M HCl to precipitate the product. Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Scientist's Note: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to failed or low-yielding reactions.
Application 2: Amide Bond Formation
The carboxylic acid moiety can be readily converted into amides, a key functional group in many pharmaceuticals, by coupling with a primary or secondary amine.
Figure 3: Workflow for amide bond formation.
Experimental Protocol (General):
-
Activation: Dissolve 5-Bromobenzodioxole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF. Add a peptide coupling reagent, such as HATU (1.1 eq) or EDC/HOBt (1.2 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[10] Stir at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.[9]
-
Workup: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., sat. NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion
5-Bromobenzodioxole-4-carboxylic acid is a highly valuable and versatile building block for chemical synthesis and drug discovery. The protocols outlined in this guide provide a robust foundation for its synthesis and subsequent elaboration. The orthogonal reactivity of its bromo and carboxylic acid functional groups allows for the systematic construction of diverse compound libraries, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.
References
-
ChemBK. 6-bromo-1,3-benzodioxole-5-carboxylic acid. (2024-04-09). Available from: [Link]
-
MySkinRecipes. 7-Bromobenzodioxole-5-carboxylic Acid. Available from: [Link]
- Vyas, P.V. et al. Experimental Methods 1. Bromination Methods. Tetrahedron Letters 44 (2003) 4085-4088.
-
Ogunjobi, J. & Lajide, L. Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via.... ResearchGate. Available from: [Link]
-
World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]
-
Autech Industry Co.,Limited. 5-bromo-1,3-benzodioxole-4-carboxylic acid,CAS No.72744-56-0. Available from: [Link]
-
University of North Bengal. HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene). (2020-03-20). Available from: [Link]
-
PubChem. 1,3-Benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry. Stereochemistry of bromine addition. (2021-01-02). YouTube. Available from: [Link]
-
Journal of Chemical Education. A Safe and Green Benzylic Radical Bromination Experiment. (2020-Feb). ERIC. Available from: [Link]
-
Organic Syntheses. Phenacyl bromide. Available from: [Link]
Sources
- 1. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID | 72744-56-0 [chemicalbook.com]
- 4. guiding-bio.com [guiding-bio.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 5-Bromobenzodioxole-4-carboxylic Acid as a Versatile Intermediate for Pharmaceutical Synthesis
Introduction: Strategic Value in Medicinal Chemistry
5-Bromo-1,3-benzodioxole-4-carboxylic acid is a highly functionalized heterocyclic compound poised for significant application in modern drug discovery and development.[1] Its rigid benzodioxole scaffold is a recognized pharmacophore, while the vicinal bromo and carboxylic acid moieties offer orthogonal reactive handles for deliberate and strategic chemical diversification. The bromine atom serves as a versatile anchor for carbon-carbon and carbon-nitrogen bond formation via transition-metal-catalyzed cross-coupling reactions. Concurrently, the carboxylic acid group provides a critical site for amide bond formation, esterification, or reduction, and often acts as a key hydrogen bond donor/acceptor for engaging with biological targets.
This guide establishes the utility of 5-Bromobenzodioxole-4-carboxylic acid as a key starting material in the synthesis of novel pharmaceutical intermediates. By leveraging its structural similarity to precursors used in the synthesis of approved drugs, such as the antidepressant Vilazodone, we present a logical and field-proven pathway for its application.[2] The following protocols are designed to be self-validating and provide researchers with the technical rationale and step-by-step methodologies required for successful implementation.
Physicochemical Properties & Safety Data
Proper handling and characterization begin with a clear understanding of the material's properties and associated hazards. The data below has been consolidated from authoritative sources.
| Property | Value | Reference |
| CAS Number | 72744-56-0 | [1][3] |
| Molecular Formula | C₈H₅BrO₄ | [3] |
| Molecular Weight | 245.03 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 169-173 °C | [1] |
| pKa (Predicted) | 2.62 ± 0.20 | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| GHS Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [1][4] |
Handling & Storage:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.[4]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (2-8°C recommended).[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Application Focus: Synthesis of a Bioactive Core for CNS Agents
The primary application detailed here is the synthesis of 5-(piperazin-1-yl)-1,3-benzodioxole-4-carboxamide , a novel chemical entity. This intermediate is a direct structural analogue of 5-(piperazin-1-yl)benzofuran-2-carboxamide, a key precursor in the industrial synthesis of Vilazodone.[5][6] The strategic replacement of the benzofuran core with a benzodioxole scaffold is a valid "scaffold hopping" approach in medicinal chemistry to explore new intellectual property space and potentially modulate pharmacokinetic properties.
The overall synthetic workflow is a two-step process: (1) Amide formation from the carboxylic acid, followed by (2) Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) to introduce the piperazine moiety.
Protocol 1: Amide Formation via HATU Coupling
4.1 Principle & Causality
The conversion of the carboxylic acid to a primary amide is a critical first step. The amide is generally more stable and less prone to side reactions under the palladium-catalyzed conditions of the subsequent step compared to a free carboxylic acid. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, operates under mild conditions, and minimizes racemization in chiral substrates.[1] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile. A non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is used to deprotonate the amine and neutralize the acid formed during the reaction without competing in the coupling.
4.2 Materials & Reagents
| Reagent | M.W. | Moles (Equiv.) | Amount |
| 5-Bromobenzodioxole-4-carboxylic acid | 245.03 | 10.0 mmol (1.0) | 2.45 g |
| HATU | 380.23 | 11.0 mmol (1.1) | 4.18 g |
| DIPEA | 129.24 | 20.0 mmol (2.0) | 3.48 mL |
| Ammonium Chloride (NH₄Cl) | 53.49 | 15.0 mmol (1.5) | 0.80 g |
| Anhydrous DMF | - | - | 50 mL |
4.3 Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromobenzodioxole-4-carboxylic acid (2.45 g, 10.0 mmol).
-
Dissolution: Add anhydrous DMF (50 mL) and stir until all solids are dissolved.
-
Activation: Add HATU (4.18 g, 11.0 mmol) and DIPEA (3.48 mL, 20.0 mmol) to the solution. Stir the mixture at room temperature (approx. 20-25°C) for 15 minutes. This period allows for the complete formation of the activated ester intermediate.
-
Amine Addition: In a separate flask, dissolve ammonium chloride (0.80 g, 15.0 mmol) in a minimum amount of water and then carefully neutralize with an appropriate amount of base before using it, or use a solution of ammonia in an organic solvent. Alternatively, and more simply for this non-chiral synthesis, use a 2.0 M solution of ammonia in isopropanol (7.5 mL, 15.0 mmol). Add the ammonia source to the reaction mixture dropwise.
-
Reaction: Continue stirring at room temperature for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate:Hexanes mobile phase. The product spot should be significantly less polar than the starting carboxylic acid. An LC-MS can also be used to confirm the disappearance of the starting material (m/z = 245) and the appearance of the product (m/z = 244).
-
Work-up: Pour the reaction mixture into 250 mL of cold water. A precipitate should form. Stir for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography if necessary to yield 5-Bromo-1,3-benzodioxole-4-carboxamide as a solid.
Protocol 2: Buchwald-Hartwig Amination
5.1 Principle & Causality
This protocol achieves the key C-N bond formation, coupling the aryl bromide with piperazine. The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of aryl amines under relatively mild conditions. The mechanism involves a palladium catalyst, which undergoes oxidative addition into the aryl-bromide bond. A bulky, electron-rich phosphine ligand (like BINAP) is crucial for stabilizing the palladium center and facilitating both the oxidative addition and the subsequent reductive elimination that forms the final product. A strong, non-nucleophilic base (like NaOtBu) is required to deprotonate the piperazine, making it sufficiently nucleophilic to react with the palladium complex.
5.2 Materials & Reagents
| Reagent | M.W. | Moles (Equiv.) | Amount |
| 5-Bromo-1,3-benzodioxole-4-carboxamide | 244.04 | 5.0 mmol (1.0) | 1.22 g |
| Piperazine | 86.14 | 7.5 mmol (1.5) | 0.65 g |
| Pd₂(dba)₃ | 915.72 | 0.05 mmol (0.01) | 46 mg |
| rac-BINAP | 622.67 | 0.15 mmol (0.03) | 93 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 7.0 mmol (1.4) | 0.67 g |
| Anhydrous Toluene | - | - | 50 mL |
5.3 Step-by-Step Methodology
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox, as the palladium catalyst and phosphine ligand are oxygen-sensitive.
-
Catalyst Pre-formation: In a dry Schlenk flask, add Pd₂(dba)₃ (46 mg, 0.05 mmol) and rac-BINAP (93 mg, 0.15 mmol). Evacuate and backfill with inert gas three times. Add 10 mL of anhydrous toluene and stir at room temperature for 10 minutes.
-
Main Reaction Setup: In a separate, larger Schlenk flask, add 5-Bromo-1,3-benzodioxole-4-carboxamide (1.22 g, 5.0 mmol), piperazine (0.65 g, 7.5 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol). Evacuate and backfill with inert gas three times.
-
Solvent Addition: Add 40 mL of anhydrous toluene to the main flask.
-
Reaction Initiation: Transfer the pre-formed catalyst solution from step 2 into the main reaction flask via cannula.
-
Heating: Heat the reaction mixture to 100°C with vigorous stirring for 12-18 hours.
-
IPC: Monitor the reaction by LC-MS for the complete consumption of the starting material (m/z = 244) and the formation of the product (m/z = 250, [M+H]⁺).
-
Cooling & Quenching: Cool the reaction to room temperature. Carefully quench the mixture by slowly adding 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography, eluting with a gradient of Dichloromethane (DCM) to 10% Methanol in DCM to afford the final product, 5-(piperazin-1-yl)-1,3-benzodioxole-4-carboxamide .
Quality Control & Analytical Characterization
Validation of the final intermediate is essential. The following are representative analytical methods.
| Analysis | Method / Expected Result |
| HPLC Purity | Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase: Gradient of Acetonitrile in 0.1% Formic Acid in Water. Detection: UV at 254 nm. Expected Result: Purity ≥98%. |
| ¹H NMR | Solvent: DMSO-d₆. Expected Signals: Aromatic protons on the benzodioxole ring, a singlet for the O-CH₂-O group, and distinct signals for the piperazine protons and the amide (-CONH₂) protons. |
| Mass Spec (ESI+) | Expected m/z: 250.11 ([M+H]⁺), corresponding to the molecular formula C₁₂H₁₅N₃O₃. |
Downstream Applications & Conclusion
The successful synthesis of 5-(piperazin-1-yl)-1,3-benzodioxole-4-carboxamide provides a valuable intermediate for constructing a library of potential CNS-active agents. Following the synthetic logic of Vilazodone, this intermediate can be alkylated with an appropriate indolylbutyl electrophile, such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, to yield a final drug candidate.[2][6]
This document provides a comprehensive, technically grounded guide for utilizing 5-Bromobenzodioxole-4-carboxylic acid as a pharmaceutical intermediate. The protocols are based on established, high-yield chemical transformations and are designed to be robust and scalable. By following these application notes, researchers can effectively leverage this versatile building block to synthesize novel compounds for drug discovery programs.
References
-
MDPI. (n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103159749A - Synthesis method for antidepressant drug vilazodone.
-
ResearchGate. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105601536A - Vilazodone intermediate preparation method.
-
ResearchGate. (n.d.). An investigation of the synthesis of vilazodone. Retrieved from [Link]
- Google Patents. (n.d.). WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof.
- Google Patents. (n.d.). CN101163698A - Process for preparing 5-(4-[4-(5-cyano-3-indolyl)-butyl]-1-piperazinyl)-benzofuran-2-carboxamide.
-
Semantic Scholar. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Retrieved from [Link]
-
ResearchGate. (n.d.). Improvement of synthetic method for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl) piperazin-1-yl)-benzofuran-2-carboxylic acid. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of vilazodone intermediate - Eureka. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Vilazodone: A 5-HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2016/170542 PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]
- (Reference not used in final text)
-
SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Retrieved from [Link]
- (Reference not used in final text)
Sources
- 1. growingscience.com [growingscience.com]
- 2. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromobenzodioxole-4-carboxylic acid by Recrystallization
Welcome to the Technical Support Center dedicated to the purification of 5-Bromobenzodioxole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound through recrystallization. Our focus is on delivering practical, field-tested insights grounded in solid scientific principles.
Introduction to the Purification Challenge
5-Bromobenzodioxole-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
This guide will walk you through the theoretical and practical aspects of recrystallizing 5-Bromobenzodioxole-4-carboxylic acid, from solvent selection to troubleshooting common issues that may arise during the experiment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for 5-Bromobenzodioxole-4-carboxylic acid?
A1: The ideal solvent should:
-
Completely dissolve the 5-Bromobenzodioxole-4-carboxylic acid at the solvent's boiling point.
-
Dissolve the compound very poorly at low temperatures (e.g., room temperature or in an ice bath).
-
Either dissolve impurities very well at all temperatures or not at all, allowing them to be removed by hot filtration.
-
Have a boiling point that is not excessively high to allow for easy removal from the purified crystals.[3]
-
Be chemically inert towards 5-Bromobenzodioxole-4-carboxylic acid.
-
Be non-toxic, inexpensive, and non-flammable for safe and practical laboratory use.[3]
Q2: Which solvents are generally good starting points for recrystallizing aromatic carboxylic acids like this one?
A2: For carboxylic acids, polar solvents are often a good starting point due to the polar nature of the carboxylic acid group.[4][5] Good candidates for initial screening include:
-
Alcohols (Ethanol, Methanol): These are often effective for recrystallizing carboxylic acids.[4]
-
Water: Due to the hydrogen bonding capability of the carboxylic acid group, water can be a suitable solvent, especially if the compound's solubility is low at room temperature.[4]
-
Toluene: For aromatic compounds, toluene can be an effective recrystallization solvent.[6]
-
Solvent Mixtures: If a single solvent does not provide the desired solubility profile, a binary solvent system (e.g., ethanol/water, toluene/hexane) can be employed.[7]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or when it separates from the cooling solution as a liquid rather than crystals. This is a common problem when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities.[8] To address this:
-
Increase the solvent volume: The concentration of the solute may be too high.
-
Lower the cooling temperature slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[9]
-
Change the solvent: Select a solvent with a lower boiling point.
-
Use a solvent pair: Dissolve the compound in a "good" solvent at a high temperature and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.
Q4: No crystals are forming even after the solution has cooled. What is the issue?
A4: This is a common issue that can arise from several factors:
-
Too much solvent was used: This is the most frequent cause.[10] The solution is not supersaturated upon cooling. To remedy this, evaporate some of the solvent to increase the concentration and then try to recrystallize again.
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth.[11] Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[10]
-
The compound is highly soluble in the chosen solvent at all temperatures. In this case, a different solvent or a solvent pair is necessary.
Experimental Protocols & Troubleshooting
Protocol 1: Single Solvent Recrystallization
This protocol outlines the standard procedure for recrystallizing 5-Bromobenzodioxole-4-carboxylic acid from a single solvent.
Methodology
-
Solvent Selection:
-
Place a small amount of the crude 5-Bromobenzodioxole-4-carboxylic acid (approx. 50 mg) into several test tubes.
-
Add a small amount of a different potential solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will show low solubility.
-
Gently heat the test tubes with low solubility to the boiling point of the solvent. The ideal solvent will completely dissolve the compound at this temperature.
-
Allow the promising solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is the best choice.
-
-
Dissolution:
-
Place the crude 5-Bromobenzodioxole-4-carboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to the flask while heating and stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[11]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[8]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.[9]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[8]
-
-
Drying:
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Recovery of Crystals | - Too much solvent used.[11]- Compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Evaporate excess solvent and re-cool.[10]- Choose a different solvent or use a solvent pair.- Ensure the filtration apparatus is pre-heated.[8] |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product.- Impurities are adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Ensure thorough washing of the crystals with ice-cold solvent. |
| Crystals are very fine or powdery | - The solution cooled too quickly. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[9] |
Data Summary Table
| Property | Value | Source |
| CAS Number | 72744-56-0 | [4][10] |
| Molecular Formula | C₈H₅BrO₄ | [4][5] |
| Molecular Weight | 245.03 g/mol | [4][5] |
| Melting Point | 169-173 °C | [4] |
| Boiling Point | 353.2 ± 42.0 °C at 760 mmHg | [4] |
| Physical Form | Solid | [4] |
| Purity (Typical) | 96% - 97% | [4][9] |
Visualizing the Workflow
The following diagrams illustrate the key decision-making processes in the recrystallization of 5-Bromobenzodioxole-4-carboxylic acid.
Caption: Recrystallization workflow for 5-Bromobenzodioxole-4-carboxylic acid.
Sources
- 1. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. 7-Bromo-1,3-dioxaindane-5-carboxylic acid | C8H5BrO4 | CID 4739141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. scbt.com [scbt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. guiding-bio.com [guiding-bio.com]
- 9. CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 10. 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID | 72744-56-0 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
Common byproducts in "5-Bromobenzodioxole-4-carboxylic acid" reactions
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 5-Bromobenzodioxole-4-carboxylic acid in their synthetic workflows. Here, we address common challenges and byproducts encountered during reactions involving this versatile building block. Our aim is to provide not just troubleshooting steps, but also the underlying chemical principles to empower you to optimize your reactions for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my purchased 5-Bromobenzodioxole-4-carboxylic acid?
It is crucial to assess the purity of your starting material. Impurities can arise from the synthetic route used for its preparation, which typically involves the bromination of 1,3-benzodioxole-4-carboxylic acid. Potential contaminants include the unreacted starting material and over-brominated species.
Q2: I am seeing a loss of my starting material and the formation of a more nonpolar spot on my TLC during a high-temperature reaction. What could this be?
You are likely observing decarboxylation, a common thermal decomposition pathway for aromatic carboxylic acids. This process results in the loss of carbon dioxide and the formation of 4-bromo-1,2-(methylenedioxy)benzene.
Q3: My Suzuki coupling reaction with 5-Bromobenzodioxole-4-carboxylic acid is sluggish and I'm seeing a significant amount of a byproduct with a lower molecular weight. What is happening?
This is a classic case of hydrodehalogenation, a frequent side reaction in palladium-catalyzed cross-coupling reactions.[1][2] The bromine atom is replaced by a hydrogen atom, leading to the formation of 1,3-benzodioxole-4-carboxylic acid.
Troubleshooting Guides
Byproduct Profile 1: Decarboxylation
Issue: Formation of 4-bromo-1,2-(methylenedioxy)benzene.
-
Mechanism: The carboxyl group is lost as CO2 upon heating. This reaction can be catalyzed by acid or certain metals. The mechanism is thought to proceed through an electrophilic aromatic substitution pathway.[3][4][5][6][7]
-
Identification:
-
TLC: The decarboxylated byproduct is significantly less polar than the starting carboxylic acid.
-
1H NMR: Look for the disappearance of the carboxylic acid proton (typically >10 ppm) and the appearance of a new aromatic proton signal. The 1H NMR spectrum of 4-bromo-1,2-(methylenedioxy)benzene will show characteristic signals for the aromatic protons and the methylenedioxy bridge.[8]
-
Mass Spectrometry: The mass of the byproduct will be lower than the starting material by the mass of CO2 (44 g/mol ). The molecular weight of 4-bromo-1,2-(methylenedioxy)benzene is approximately 201.02 g/mol .[9]
-
-
Troubleshooting & Mitigation:
-
Temperature Control: Avoid excessive heating during reactions and work-up. If a reaction requires high temperatures, consider if a lower-boiling solvent or a more active catalyst could be used to reduce the required temperature.
-
Catalyst Choice: Be mindful that some transition metal catalysts can promote decarboxylation. If you suspect this is the case, screening alternative catalysts may be necessary.
-
pH Control: Strongly acidic conditions can sometimes facilitate decarboxylation. Maintaining a neutral or slightly basic pH, if the reaction allows, can minimize this side reaction.
-
| Condition | Effect on Decarboxylation | Recommendation |
| High Temperature | Increases rate | Use the minimum temperature required for the reaction. |
| Acidic pH | Can catalyze | Buffer the reaction or use non-acidic conditions if possible. |
| Prolonged Reaction Time | Increases extent | Monitor the reaction closely and stop it once the starting material is consumed. |
Byproduct Profile 2: Over-bromination
Issue: Presence of di-brominated species, likely 5,6-dibromo-1,3-benzodioxole-4-carboxylic acid, as an impurity in the starting material.
-
Mechanism: During the synthesis of 5-Bromobenzodioxole-4-carboxylic acid, the electron-rich benzodioxole ring can undergo a second bromination.[10][11][12][13] The initial bromine atom is an ortho, para-director, and the carboxylic acid is a meta-director. The directing effects and reaction conditions will influence the position of the second bromine.
-
Identification:
-
Mass Spectrometry: Look for a peak corresponding to the molecular weight of the di-brominated product (approximately 323.9 g/mol ).
-
1H NMR: The aromatic region of the 1H NMR spectrum will show a simplified pattern due to the higher degree of substitution.
-
-
Troubleshooting & Mitigation:
-
Purification of Starting Material: If di-brominated impurities are suspected, it is best to purify the starting material before use.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be effective in removing impurities with different solubilities.[14][15][16][17][18]
-
Column Chromatography: For more challenging separations, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., hexane/ethyl acetate with a small amount of acetic acid to improve peak shape) can be employed.[19][20][21][22][23]
-
-
Byproduct Profile 3: Hydrodehalogenation in Cross-Coupling Reactions
Issue: Formation of 1,3-benzodioxole-4-carboxylic acid during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Mechanism: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture, such as the solvent, base, or trace water. The aryl-palladium intermediate can then undergo reductive elimination with the hydride to yield the dehalogenated product.[2] Electron-rich aryl bromides can be more susceptible to this side reaction.
-
Identification:
-
LC-MS: This is the most effective technique for identifying the dehalogenated product. Look for a peak with the mass of 1,3-benzodioxole-4-carboxylic acid (approximately 166.13 g/mol ).[24]
-
1H NMR: In the crude reaction mixture, the appearance of the 1H NMR signals corresponding to 1,3-benzodioxole-4-carboxylic acid will be indicative of this side reaction.
-
-
Troubleshooting & Mitigation:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos or SPhos can promote the desired reductive elimination over dehalogenation.[1]
-
Base Selection: The base can be a source of hydrides. Avoid bases known to promote dehalogenation, such as those containing trace formates. Inorganic bases like K3PO4 or Cs2CO3 are often good choices.
-
Solvent Purity: Use dry, degassed solvents to minimize potential sources of hydrogen.
-
Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. Running the reaction at the lowest effective temperature is advisable.
-
| Parameter | Condition to Minimize Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich (e.g., XPhos, SPhos) | Promotes faster reductive elimination of the desired product. |
| Base | Anhydrous inorganic base (e.g., K3PO4, Cs2CO3) | Reduces the presence of hydride sources. |
| Solvent | Dry, degassed aprotic solvents (e.g., Toluene, Dioxane) | Minimizes water and other proton sources. |
| Additives | Addition of halide scavengers (e.g., silver salts) in some cases | Can suppress pathways leading to Pd-H formation. |
Experimental Protocols & Workflows
Workflow for Identifying and Mitigating Byproducts
Caption: Troubleshooting workflow for byproduct identification and mitigation.
References
-
Pyrolysis Mechanisms of Aromatic Carboxylic Acids. (n.d.). OSTI.GOV. Retrieved from [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2012). PubMed Central (PMC). Retrieved from [Link]
-
What is the reaction mechanism of decarboxylation of aromatic compounds? (2016). Quora. Retrieved from [Link]
-
What solvent system should I use to recrystalise 3-bromo benzoic? (2020). Reddit. Retrieved from [Link]
-
Decarboxylation. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Decarboxylation of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Chromatographic separations of aromatic carboxylic acids. (2006). Semantic Scholar. Retrieved from [Link]
-
1,3-Benzodioxole-4-carboxylic acid, 5-[2-[6-[2-(dimethylamino)ethyl]-. (n.d.). SpectraBase. Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
Struggling with Suzuki Reaction. (2022). Reddit. Retrieved from [Link]
-
HILIC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Column chromatography of carboxylic acids? (2014). Reddit. Retrieved from [Link]
-
Decarboxylation Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2022). Reddit. Retrieved from [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2019). Sci-Hub. Retrieved from [Link]
-
4-Bromo-1,2-(methylenedioxy)benzene. (n.d.). NIST WebBook. Retrieved from [Link]
-
1,3-Benzodioxole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. Retrieved from [Link]
-
Recrystallization of Benzoic acid. (2019). Reddit. Retrieved from [Link]
-
Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). (n.d.). Cheméo. Retrieved from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2006). ResearchGate. Retrieved from [Link]
-
Electrophilic substitution of activated aromatic ring using dihydronaphtalene and NBS. (2022). Chemistry Stack Exchange. Retrieved from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2015). PubMed Central (PMC). Retrieved from [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. (2023). Master Organic Chemistry. Retrieved from [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2016). PubMed Central (PMC). Retrieved from [Link]
-
1-Bromo-3,4-(methylenedioxy)benzene - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
1,3-Benzodioxole-5-carboxaldehyde, 4,7-dimethoxy- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
5-bromo-1,3-benzodioxole-4-carboxylic acid,CAS No.72744-56-0. (n.d.). Retrieved from [Link]6-0_1211784.html)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. osti.gov [osti.gov]
- 4. quora.com [quora.com]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. 4-Bromo-1,2-(methylenedioxy)benzene(2635-13-4) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Bromo-1,2-(methylenedioxy)benzene [webbook.nist.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 17. youtube.com [youtube.com]
- 18. reddit.com [reddit.com]
- 19. helixchrom.com [helixchrom.com]
- 20. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chromatographic separations of aromatic carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 22. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 23. reddit.com [reddit.com]
- 24. guidechem.com [guidechem.com]
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromobenzodioxole-4-carboxylic acid
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromobenzodioxole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to ensure the success of your experiments.
I. Understanding the Substrate: Key Challenges
5-Bromobenzodioxole-4-carboxylic acid presents a unique set of challenges in Suzuki coupling due to its distinct structural features. The benzodioxole ring is electron-rich, which can influence the oxidative addition step of the catalytic cycle. Furthermore, the carboxylic acid group positioned ortho to the bromine atom introduces steric hindrance and the potential for catalyst inhibition. This guide will help you navigate these intricacies to achieve optimal reaction outcomes.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when performing Suzuki coupling with 5-Bromobenzodioxole-4-carboxylic acid.
Q1: My reaction is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low conversion is a frequent issue and can stem from several factors related to this specific substrate.
-
Catalyst Inhibition by the Carboxylic Acid: The carboxylate group can coordinate to the palladium catalyst, leading to deactivation. This is a common problem when working with substrates bearing carboxylic acid functionalities.
-
Solution:
-
Esterification: A robust strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed post-coupling to regenerate the carboxylic acid.
-
Choice of Base: Use a base that is strong enough to facilitate the transmetalation step but minimizes the formation of a deactivating palladium-carboxylate complex. Anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1] You will also need to use additional equivalents of base to account for the acidic proton of the carboxylic acid.
-
-
-
Inefficient Oxidative Addition: The electron-rich nature of the benzodioxole ring can sometimes slow down the oxidative addition of the palladium catalyst to the aryl bromide.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that are known to facilitate oxidative addition with electron-rich aryl halides. Ligands such as SPhos, XPhos, or other Buchwald-type ligands are excellent candidates.[2][3]
-
Catalyst Precursor: While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand often exhibit higher activity for challenging substrates.[4][5]
-
-
-
Poor Solubility: The carboxylic acid starting material or its salt formed in situ may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution:
-
Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane or THF with a minimal amount of water can improve solubility. However, be mindful that excess water can promote protodeboronation.[1] In cases of persistent solubility issues, consider using a solvent system like toluene/water or DMF.
-
-
Q2: I'm observing significant formation of a homocoupled byproduct from my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[1]
-
Cause: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1]
-
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 20-30 minutes) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use of Pd(0) Source: Starting with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ may reduce the amount of Pd(II) species present at the beginning of the reaction that could initiate homocoupling.
-
Q3: My mass spectrometry analysis shows a significant peak corresponding to the debrominated starting material (benzodioxole-4-carboxylic acid). What is this side reaction and how can I minimize it?
A3: This side product results from hydrodehalogenation (or protodehalogenation), where the bromine atom is replaced by a hydrogen atom.[1]
-
Cause: This can be promoted by certain bases, protic solvents (like alcohols), or impurities that act as a hydride source. It can also occur if the catalytic cycle is stalled after oxidative addition.[1]
-
Troubleshooting Strategies:
-
Base Selection: Use anhydrous, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Avoid using hydroxides or alkoxides if hydrodehalogenation is a significant issue.[1]
-
Solvent Choice: Employ anhydrous aprotic solvents such as 1,4-dioxane, THF, or toluene.[1]
-
Ligand Optimization: The use of bulky biarylphosphine ligands can accelerate the desired cross-coupling pathway, thereby outcompeting the hydrodehalogenation side reaction.[1]
-
Q4: I am struggling with protodeboronation of my boronic acid coupling partner. What are the best practices to avoid this?
A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common decomposition pathway for boronic acids, especially under aqueous and basic conditions.
-
Troubleshooting Strategies:
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.
-
Base and Temperature Control: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.
-
III. Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Bromobenzodioxole-4-carboxylic acid. Optimization for specific boronic acid partners will likely be necessary.
Materials:
-
5-Bromobenzodioxole-4-carboxylic acid (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Pd₂(dba)₃ (0.02 eq., 2 mol%)
-
SPhos (0.04 eq., 4 mol%)
-
K₃PO₄ (3.0 eq.)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 5-Bromobenzodioxole-4-carboxylic acid, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which will facilitate its extraction into the organic layer.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Visualizing the Process
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for Suzuki coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
V. Summary of Key Parameters and Recommendations
| Parameter | Recommendation for 5-Bromobenzodioxole-4-carboxylic acid | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Often more active than pre-formed catalysts for challenging substrates.[4][5] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Facilitates oxidative addition with electron-rich aryl halides and can prevent catalyst deactivation.[2][3] |
| Base | Anhydrous K₃PO₄ or Cs₂CO₃ (3 equivalents) | Minimizes catalyst inhibition by the carboxylate and avoids side reactions promoted by water.[1] |
| Solvent | Anhydrous, aprotic solvents (e.g., 1,4-Dioxane, THF, Toluene) | Reduces the likelihood of protodeboronation and hydrodehalogenation.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-induced homocoupling of the boronic acid. |
| Pre-treatment | Esterification of the carboxylic acid | A reliable strategy to circumvent catalyst inhibition and solubility issues. |
VI. References
-
Benchchem. Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. (URL not available)
-
Al-dujaili, J. H., & Al-Masoudi, N. A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. [Link]
-
Supramolecular inclusion complex as a self-assembled pre-catalyst for Suzuki-Miyaura coupling in aqueous media. RSC Advances. (URL not available)
-
Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of Benzodioxole Derivatives. (URL not available)
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13672–13673. [Link]
-
Al-dujaili, J. H., & Al-Masoudi, N. A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Cravotto, G., & Cintas, P. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 13637–13679. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (URL not available)
-
ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Benchchem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. (URL not available)
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2018). Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
Szostak, M., & Szostak, K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]
-
Denmark, S. E., & Sweis, R. F. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of chemical research, 37(11), 835–846. [Link]
Sources
Preventing decarboxylation of "5-Bromobenzodioxole-4-carboxylic acid" during reactions
This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Bromobenzodioxole-4-carboxylic acid. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the stability of the carboxylic acid group, particularly its propensity for decarboxylation during synthetic transformations.
Troubleshooting Guide: Preventing Unwanted Decarboxylation
This section addresses common problems encountered when using 5-Bromobenzodioxole-4-carboxylic acid in reactions that may inadvertently lead to the loss of the carboxyl group.
Question 1: My reaction yield is low, and I'm isolating 4-bromo-1,2-(methylenedioxy)benzene as a major byproduct. What is happening and how can I prevent it?
Answer: The isolation of 4-bromo-1,2-(methylenedioxy)benzene strongly indicates that your starting material, 5-Bromobenzodioxole-4-carboxylic acid, is undergoing decarboxylation under your reaction conditions. This is the loss of carbon dioxide (CO₂) from the molecule. Aromatic carboxylic acids can be susceptible to decarboxylation, especially when heated. The presence of an ortho-halogen, in this case, bromine, can influence the electronic environment of the carboxylic acid, though it does not have the same accelerating effect as an ortho-hydroxyl group. The melting point of 5-Bromobenzodioxole-4-carboxylic acid is reported to be in the range of 169-173°C, suggesting that significant thermal decomposition, including decarboxylation, is likely to occur at or above these temperatures.
Root Causes and Solutions:
-
Excessive Heat: High reaction temperatures are the most common cause of decarboxylation. Aromatic acids vary in their thermal stability, but prolonged heating, especially above 150°C, can promote this side reaction.[1][2]
-
Presence of Catalytic Species: Certain metal catalysts, particularly copper, can promote the decarboxylation of aromatic carboxylic acids at elevated temperatures.[5] While palladium is more commonly associated with cross-coupling reactions, residual copper or other metal impurities could contribute to this side reaction.
-
Recommendation: Ensure your starting materials and reaction vessels are free from contaminating metals. If a metal catalyst is required for your transformation, screen for catalysts that are known to be less prone to inducing decarboxylation at lower temperatures.
-
-
Strongly Basic or Acidic Conditions at High Temperatures: While decarboxylation is often a thermal process, extreme pH conditions combined with heat can facilitate the loss of CO₂.
-
Recommendation: If possible, buffer your reaction mixture to maintain a pH closer to neutral. If strong bases are required, consider using non-nucleophilic organic bases and running the reaction at the lowest effective temperature.
-
Question 2: I am attempting an amide coupling using a standard carbodiimide reagent (e.g., EDC) and observing a mixture of my desired amide and the decarboxylated byproduct. How can I improve the selectivity for the amide product?
Answer: This is a common issue when the rate of amide bond formation is slow, allowing the competing decarboxylation reaction to occur, especially if the reaction is heated. The key is to accelerate the desired amide coupling relative to the undesired decarboxylation.
Strategies for Improving Amide Coupling Efficiency:
-
Optimize Your Coupling Reagents:
-
Use an Additive: Incorporating an activating agent like 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) with your carbodiimide can significantly increase the rate of amide formation and suppress side reactions.[2]
-
Switch to a More Potent Coupling Reagent: For sterically hindered or electronically challenging substrates, phosphonium-based (e.g., BOP, PyBOP) or uronium/aminium-based (e.g., HATU, HBTU) coupling reagents are often more effective than carbodiimides alone and can be used at room temperature.[3][6] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), is a particularly robust system.[5][7]
-
-
Pre-activation of the Carboxylic Acid:
-
Recommendation: Instead of adding all reagents at once, pre-activate the 5-Bromobenzodioxole-4-carboxylic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the amine.[3] This ensures that a high concentration of the activated species is available for immediate reaction with the amine.
-
-
Solvent Choice:
-
Recommendation: Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). The presence of water can hydrolyze the activated intermediate, reducing the yield of the desired amide.[3]
-
Below is a diagram illustrating the decision-making process for troubleshooting a problematic amide coupling reaction.
Caption: Troubleshooting workflow for amide coupling reactions.
Question 3: I am planning a Suzuki cross-coupling reaction with the bromo-substituent. Should I be concerned about decarboxylation, and what conditions are recommended?
Answer: Suzuki-Miyaura coupling reactions often require elevated temperatures, which can pose a risk of decarboxylation. The basic conditions required for the Suzuki reaction can also deprotonate the carboxylic acid, forming a carboxylate salt. This carboxylate can potentially coordinate to the palladium catalyst, which may influence its activity.[8]
Recommendations for a Successful Suzuki Coupling:
-
Protect the Carboxylic Acid: The most robust strategy to prevent decarboxylation and other potential side reactions is to protect the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester). The ester is generally stable under Suzuki coupling conditions. Following the coupling reaction, the ester can be hydrolyzed back to the carboxylic acid.
-
If Proceeding with the Free Acid:
-
Catalyst and Ligand Choice: Use a highly active palladium catalyst and ligand system that allows the reaction to proceed at a lower temperature. For example, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ can be effective at temperatures below 100°C.[9]
-
Base Selection: Use a milder base if possible. While strong bases like NaOH or KOH are common, bases like K₂CO₃ or Cs₂CO₃ in a biphasic solvent system (e.g., toluene/water or dioxane/water) can be effective and may reduce the risk of decarboxylation.[9][10]
-
Monitor Reaction Closely: Follow the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating that could lead to product degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of 5-Bromobenzodioxole-4-carboxylic acid?
A1: The reported melting point is 169-173°C.[11][12] While a specific decarboxylation temperature has not been published, significant thermal decomposition is expected at or above this temperature range. It is advisable to keep reaction temperatures below 150°C to minimize the risk of decarboxylation.
Q2: Can I perform an esterification on 5-Bromobenzodioxole-4-carboxylic acid without decarboxylation?
A2: Yes, esterification is a common and effective way to protect the carboxylic acid group. Fischer esterification, which involves heating the carboxylic acid in an alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄), is a standard method.[13][14] Given the moderate temperatures typically used for Fischer esterification (refluxing alcohol), significant decarboxylation is not expected. Other mild esterification methods using reagents like dicyclohexylcarbodiimide (DCC) with an alcohol in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature are also highly effective.[15][16]
Q3: What are the best conditions for hydrolyzing a methyl or ethyl ester of 5-Bromobenzodioxole-4-carboxylic acid to regenerate the carboxylic acid?
A3: Saponification, or base-mediated ester hydrolysis, is a reliable method.[17][18] Typically, this involves stirring the ester in a mixture of an alcohol (like methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH or LiOH) at room temperature or with gentle heating.[19][20] After the hydrolysis is complete, the reaction mixture is acidified (e.g., with HCl) to protonate the carboxylate salt and precipitate the carboxylic acid.
Experimental Protocols
Protocol 1: Protection of 5-Bromobenzodioxole-4-carboxylic acid as a Methyl Ester
This protocol describes a standard Fischer esterification procedure.
Materials:
-
5-Bromobenzodioxole-4-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add 5-Bromobenzodioxole-4-carboxylic acid (1.0 eq).
-
Add a sufficient volume of anhydrous methanol to dissolve the starting material (e.g., 10 mL per gram of carboxylic acid).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester.
Protocol 2: Amide Coupling using HATU
This protocol provides a robust method for forming an amide bond while minimizing the risk of decarboxylation.[3]
Materials:
-
5-Bromobenzodioxole-4-carboxylic acid
-
Amine of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromobenzodioxole-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Saponification of Methyl 5-Bromobenzodioxole-4-carboxylate
This protocol describes the hydrolysis of the methyl ester to regenerate the free carboxylic acid.
Materials:
-
Methyl 5-Bromobenzodioxole-4-carboxylate
-
Methanol or Tetrahydrofuran (THF)
-
Aqueous Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Round-bottom flask
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of methanol (or THF) and water.
-
Add an excess of the aqueous base (e.g., 2-3 eq of LiOH or NaOH).
-
Stir the mixture at room temperature and monitor by TLC until the starting ester is consumed (typically 2-4 hours).
-
Remove the organic solvent (methanol or THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure carboxylic acid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Bromobenzodioxole-4-carboxylic acid | C₈H₅BrO₄ | 245.03 | 169-173 |
Visualizing Reaction Pathways
The following diagram illustrates the strategy of using a protecting group for a Suzuki cross-coupling reaction to avoid decarboxylation.
Caption: Protecting group strategy for Suzuki coupling.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
- PubMed. (2014). The Synthesis of Sterically Hindered Amides.
- ResearchGate. (2025). Mechanisms of decarboxylation of ortho-substituted benzoic acids | Request PDF.
- Chemical Reviews. (2020).
- PMC - PubMed Central. (2017).
- ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
- operachem. (2024).
- Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Organic Syntheses Procedure. (n.d.).
- ResearchGate. (2023). Synthesis, thermal behavior and biological evaluation of benzodioxole derivatives as potential cytotoxic and antiparasitic agents | Request PDF.
- Reddit. (2021).
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Der Pharma Chemica. (n.d.).
- PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (2015).
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- YouTube. (2018).
- Reddit. (2021). Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry.
- Growing Science. (2022).
- Benchchem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.
- PMC - NIH. (n.d.).
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Angewandte Chemie International Edition. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
- Investigation of Thermal Properties of Carboxyl
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- OperaChem. (2024).
- Chemistry LibreTexts. (2023).
- Master Organic Chemistry. (2022).
-
Santa Cruz Biotechnology. (n.d.). 5-Bromobenzo[3][9]dioxole-4-carboxylic acid | CAS 72744-56-0 | SCBT.
- MDPI. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid.
-
Sigma-Aldrich. (n.d.). 5-Bromobenzo[3][9]dioxole-4-carboxylic acid | 72744-56-0.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Alfa Chemistry. (n.d.). CAS 72744-56-0 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID.
- YouTube. (2019).
- NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester.
- Benchchem. (2025). An In-depth Technical Guide to a Proposed Synthesis Pathway for 5-Bromooxazole-4-carboxylic Acid.
- Cheméo. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester.
- Organic Chemistry Portal. (n.d.).
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 7. guiding-bio.com [guiding-bio.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Saponification-Typical procedures - operachem [operachem.com]
- 20. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]
Troubleshooting guide for amide coupling with "5-Bromobenzodioxole-4-carboxylic acid"
Welcome to the technical support guide for amide coupling reactions involving 5-Bromobenzodioxole-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of amide derivatives from this versatile building block.
Introduction to the Substrate
5-Bromobenzodioxole-4-carboxylic acid is a key intermediate in synthetic organic chemistry. Its structure presents a unique combination of an electron-rich benzodioxole ring and an electron-withdrawing carboxylic acid, ortho to a bulky bromine atom. This specific electronic and steric profile can influence reactivity in amide coupling reactions, sometimes leading to unexpected outcomes. This guide will help you navigate these challenges.
The molecular structure of 5-Bromobenzodioxole-4-carboxylic acid is:
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using 5-Bromobenzodioxole-4-carboxylic acid in amide coupling reactions.
Question 1: My amide coupling reaction shows low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is one of the most frequent issues. The cause can often be traced back to inefficient activation of the carboxylic acid, issues with the reagents, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Insufficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable salt.[3][4] The carboxylic acid must first be converted into a more reactive form, typically an active ester.[3][5]
-
Solution: Ensure you are using an appropriate coupling reagent. For sterically hindered or electronically deactivated acids like this one, stronger coupling reagents are often necessary. Consider switching from a standard carbodiimide like EDC to a uronium- or phosphonium-based reagent such as HATU, HBTU, or PyBOP.[3][6] HATU, in particular, is known for its high reactivity and ability to minimize side reactions.[6][7]
-
-
Inappropriate Base: The choice and amount of base are critical. The base deprotonates the carboxylic acid, allowing it to react with the coupling agent.[8] It also neutralizes any acidic byproducts formed during the reaction.
-
Presence of Water: Coupling reagents are highly sensitive to moisture. Water can hydrolyze the activated ester intermediate back to the starting carboxylic acid, halting the reaction.[9][10][11]
-
Solution: Use anhydrous solvents (e.g., DMF, DCM, or THF rated for anhydrous reactions).[9] Ensure all glassware is thoroughly dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality: Old or improperly stored coupling reagents and bases can degrade, leading to failed reactions.
-
Solution: Use fresh, high-purity reagents. Store them under inert gas and in a desiccator as recommended by the supplier.
-
Question 2: I'm observing the formation of significant side products. What are they and how can I prevent them?
Answer:
Side product formation can complicate purification and reduce the yield of your desired amide. Common side products in amide coupling include the formation of an N-acylurea byproduct (with carbodiimide reagents) and racemization if your amine is chiral.
Potential Causes & Solutions:
-
N-Acylurea Formation: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove.
-
Epimerization/Racemization: If your amine or carboxylic acid contains a chiral center, the harsh conditions of activation can sometimes lead to a loss of stereochemical integrity.
-
Reaction of Coupling Reagent with Amine: Some coupling reagents, particularly uronium salts like HBTU and HATU, can react with the amine nucleophile if used in excess, forming a guanidinium byproduct.[6]
Question 3: My starting materials are not fully soluble in the reaction solvent. What should I do?
Answer:
Poor solubility of either the carboxylic acid or the amine can lead to a sluggish or incomplete reaction.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: 5-Bromobenzodioxole-4-carboxylic acid, like many carboxylic acids, has limited solubility in non-polar solvents.
-
Solution: Use polar aprotic solvents, which are excellent for amide coupling reactions.[3] N,N-Dimethylformamide (DMF) is a common and effective choice.[9] Other options include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[3] You may need to screen a few solvents to find the optimal one for your specific amine substrate.
-
-
Concentration Issues: Even in a good solvent, the concentration might be too high for complete dissolution.
-
Solution: While maintaining a reasonable concentration is important for reaction kinetics, you can try diluting the reaction mixture slightly to achieve full solubility. Gentle warming may also help, but be cautious as this can also promote side reactions.
-
Experimental Protocols & Data
Table 1: Recommended Reagent Stoichiometry for HATU-Mediated Coupling
| Reagent | Stoichiometry (Equivalents) | Purpose |
| 5-Bromobenzodioxole-4-carboxylic acid | 1.0 | Starting material |
| Amine | 1.0 - 1.2 | Nucleophile |
| HATU | 1.0 - 1.1 | Coupling reagent for carboxylic acid activation[7] |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base to facilitate the reaction[3] |
| Anhydrous DMF | - | Polar aprotic solvent to dissolve reactants and facilitate reaction[9] |
Standard Protocol for Amide Coupling using HATU
This protocol provides a reliable starting point for the amide coupling of 5-Bromobenzodioxole-4-carboxylic acid.
Materials:
-
5-Bromobenzodioxole-4-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Round-bottom flask, magnetic stirrer, and inert gas supply (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-Bromobenzodioxole-4-carboxylic acid and dissolve it in a minimal amount of anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[9]
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on the properties of the final amide.[8][12]
Visualizing the Workflow and Logic
Amide Coupling Workflow
The following diagram illustrates the general workflow for the synthesis and purification of amides from 5-Bromobenzodioxole-4-carboxylic acid.
Caption: A step-by-step workflow for HATU-mediated amide coupling.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common issues.
Sources
- 1. 5-Bromobenzo[1,3]dioxole-4-carboxylic acid | 72744-56-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 5-Bromobenzodioxole-4-carboxylic Acid
Welcome to the technical support guide for cross-coupling reactions with 5-Bromobenzodioxole-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this substrate. Our goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
The structure of 5-Bromobenzodioxole-4-carboxylic acid presents a distinct set of challenges and opportunities in palladium-catalyzed cross-coupling. The electron-rich benzodioxole ring, the steric and electronic influence of the ortho-carboxylic acid, and the bromine atom's reactivity all play crucial roles in catalyst selection and reaction outcomes. This guide addresses the most common issues encountered in the field and provides robust starting points for your synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Q1: My Suzuki-Miyaura reaction is giving low to no yield. What are the most likely causes?
Low conversion is the most common issue when working with this substrate. The primary culprit is often related to the carboxylic acid functionality, which can interfere with the catalytic cycle.[1][2]
-
Catalyst Inhibition: The carboxylate, formed under basic conditions, can coordinate to the palladium center.[1] This can stabilize the Pd(II) intermediate, hindering the crucial reductive elimination step or deactivating the catalyst altogether.
-
Poor Solubility: The carboxylate salt of your starting material may have poor solubility in common organic solvents like toluene or dioxane, limiting its availability to the catalyst in the organic phase.[2]
-
Inappropriate Base Selection: The choice of base is critical. It must be strong enough to deprotonate the carboxylic acid and facilitate the transmetalation step with the boronic acid, but overly harsh conditions can lead to side reactions or degradation.[3]
Recommended Solutions:
-
Ligand Selection is Key: Switch to sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[4][5]
-
Optimize the Base and Solvent System:
-
Use a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. These are often more effective than weaker bases like K₂CO₃ for challenging substrates.
-
Employ a solvent system that improves solubility, such as 1,4-dioxane/water or THF/water mixtures.[7] The water is crucial for dissolving the base and facilitating the activation of the boronic acid.[8]
-
-
Consider a Pd(0) Precursor: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
Q2: I am observing a significant amount of a decarboxylated side product. How can I prevent this?
Decarboxylation is a known side reaction for aromatic carboxylic acids, particularly under thermal stress or with certain catalytic systems.[10][11]
-
Thermal Decomposition: High reaction temperatures can induce the loss of CO₂.
-
Catalyst-Mediated Decarboxylation: Some transition metal catalysts, especially those involving copper or silver co-catalysts, can actively promote decarboxylative coupling pathways.[10][12]
Recommended Solutions:
-
Lower the Reaction Temperature: Screen temperatures in the range of 60-80 °C. While this may require longer reaction times, it can significantly suppress decarboxylation.
-
Avoid Copper Co-catalysts (if applicable): While essential for reactions like the Sonogashira coupling, if you are attempting a Suzuki or Heck reaction, ensure no copper sources are present, as they can facilitate decarboxylation.[10]
-
Protecting Group Strategy: If decarboxylation remains problematic, consider protecting the carboxylic acid as a methyl or ethyl ester. The ester can be introduced via Fischer esterification and then hydrolyzed post-coupling. This is a robust, albeit longer, strategy.
Q3: My Heck reaction is not working. What catalyst system is recommended for this electron-rich substrate?
The Heck reaction involves the coupling of the aryl bromide with an alkene.[13] Catalyst selection is critical for success.
-
Catalyst Choice: Traditional Pd(OAc)₂/PPh₃ systems may be sluggish.
-
Base: A hindered organic base like triethylamine or an inorganic base is required to neutralize the HBr formed during the reaction.[13]
Recommended Solutions:
-
Use a Phosphine-Free System or a Palladacycle Catalyst: For electron-rich aryl bromides, Herrmann's catalyst or other palladacycles can be highly effective. Alternatively, phosphine-free conditions using Pd(OAc)₂ with a base like NaOAc or K₂CO₃ in a polar aprotic solvent (e.g., DMF, NMP) can be successful.[14][15]
-
Ligand-Based Approach: If using a ligand, bulky electron-rich phosphines (similar to those for Suzuki coupling) or N-heterocyclic carbene (NHC) ligands can improve performance.[16]
Q4: For a Sonogashira coupling, do I need to be concerned about the carboxylic acid?
Yes. The Sonogashira reaction, which couples the aryl bromide with a terminal alkyne, requires both a palladium catalyst and a copper(I) co-catalyst, typically in the presence of an amine base.[17][18]
-
Base Interaction: The amine base (e.g., triethylamine, diisopropylamine) will deprotonate the carboxylic acid, forming an ammonium carboxylate salt. This can impact solubility and potentially interact with the catalysts.
-
Copper Coordination: The carboxylate could potentially coordinate to the copper(I) co-catalyst, affecting its role in the catalytic cycle.
Recommended Solutions:
-
Catalyst System: A standard system of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI is a good starting point.[17][18]
-
Base and Solvent: Use a solvent like DMF or THF with an amine base such as Et₃N or i-Pr₂NH. Ensure enough base is used to both neutralize the HBr byproduct and deprotonate the carboxylic acid (at least 2.5-3.0 equivalents).
-
Copper-Free Conditions: If side reactions are an issue, consider a copper-free Sonogashira protocol. These often require a higher catalyst loading or a more specialized palladium/ligand system but can provide cleaner results.[19]
Visualizing the Process
Understanding the fundamental steps and decision points is crucial for success.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A decision flowchart for troubleshooting common cross-coupling issues.
Recommended Catalyst Systems & Protocols
The following tables and protocols provide robust starting points for various cross-coupling reactions. Optimization will likely be required for specific coupling partners.
Table 1: Recommended Catalyst Systems
| Reaction Type | Palladium Precatalyst | Recommended Ligand(s) | Recommended Base(s) | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, RuPhos, XPhos | K₃PO₄, Cs₂CO₃, CsF | Rigorous degassing is critical to prevent boronic acid homocoupling.[3] Use of a 1:1.2 ratio of aryl bromide to boronic acid is a good starting point. |
| Heck | Pd(OAc)₂ | None (phosphine-free) or P(o-tol)₃ | K₂CO₃, NaOAc, Et₃N | Polar aprotic solvents like DMF or NMP are often preferred.[15] Reaction is sensitive to steric hindrance on the alkene. |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ (in precatalyst) | Et₃N, i-Pr₂NH | Requires a Cu(I) co-catalyst (e.g., CuI). Ensure the amine base is anhydrous and in excess.[17] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for coupling 5-Bromobenzodioxole-4-carboxylic acid with a generic arylboronic acid.
Reagents & Materials:
-
5-Bromobenzodioxole-4-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.5-5 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromobenzodioxole-4-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos ligand.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.[20]
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Transfer to a separatory funnel. The product may be in either the organic or aqueous layer depending on the pH.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3. This will protonate the carboxylic acid, making the product soluble in the organic layer.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
- Gale, D. J. (n.d.). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive.
- BenchChem. (n.d.).
- (n.d.).
- (n.d.). Coordination modes of carboxylates with palladium.
- (n.d.). C–H Functionalizations by Palladium Carboxylates: The Acid Effect.
- (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. RSC Publishing.
- (n.d.). Electron rich, bulky ligands used in cross‐coupling reactions.
- (2022).
- (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Wikipedia. (n.d.).
- (n.d.).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- (2021). Do carboxylic acids interfere with Suzukis?. Reddit.
- Wikipedia. (n.d.). Heck reaction. Wikipedia.
- (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (2024). Carboxylic acid and Cross Coupling reactions. Reddit.
- (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PubMed Central.
- (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis. BenchChem.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- (2017).
- (2025). Cross-Coupling Reactions: A Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- BenchChem. (n.d.). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis. BenchChem.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- (n.d.). 1,3‐Benzodioxole derivatives in pharmaceutical chemistry.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- (n.d.). Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer).
- (n.d.).
- (n.d.). Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses Procedure.
- (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?.
- (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
- (2019). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 11. soci.org [soci.org]
- 12. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 5-Bromobenzodioxole-4-carboxylic Acid
Welcome to the technical support guide for 5-Bromobenzodioxole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The purity of this reagent is critical for the success of subsequent reactions, such as amide couplings or Suzuki-Miyaura cross-coupling reactions.[1] This guide provides in-depth troubleshooting advice and detailed protocols to address common purification challenges, ensuring the high quality required for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 5-Bromobenzodioxole-4-carboxylic acid?
A1: The impurity profile is highly dependent on the synthetic route. However, typical impurities can be categorized as follows:
-
Unreacted Starting Materials: A common precursor is the corresponding aldehyde, 5-bromo-1,3-benzodioxole-4-carboxaldehyde.[2][3] Incomplete oxidation can leave residual aldehyde in the final product.[4]
-
Side-Reaction Products: Bromination of the benzodioxole ring can sometimes yield regioisomers. Additionally, side-reactions from the specific reagents used can introduce other organic contaminants.
-
Neutral or Basic Organic Compounds: Depending on the synthesis, neutral byproducts or basic starting materials (like amines) may be present.[5]
-
Residual Solvents & Reagents: Solvents used during synthesis or work-up (e.g., ethyl acetate, dioxane, DMF) and inorganic salts from aqueous washes are common.[6]
Q2: What is the expected melting point for pure 5-Bromobenzodioxole-4-carboxylic acid?
A2: The literature value for the melting point is in the range of 169-173 °C.[7] A broad melting range or a value significantly below this indicates the presence of impurities.
Q3: How should I properly store the purified compound?
A3: 5-Bromobenzodioxole-4-carboxylic acid should be stored in a cool, dry place. A recommended storage temperature is 4°C. It should be kept in a tightly sealed container to protect it from moisture.
Q4: My compound streaks badly on a silica gel TLC plate. How can I get a clean spot?
A4: This is a classic issue encountered with carboxylic acids on standard silica gel. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica surface, causing tailing.[6] To resolve this, you must suppress the deprotonation of your acid. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane).[6] This ensures the compound remains fully protonated and migrates as a single, well-defined spot.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process. The following diagram provides a logical workflow for selecting the appropriate purification technique.
Caption: Decision workflow for selecting a purification method.
Q5: I performed an acid-base extraction, but my final yield is very low. What went wrong?
A5: Low yield after an acid-base extraction is typically due to one of two issues: incomplete extraction or incomplete precipitation.
-
Causality (Incomplete Extraction): The carboxylic acid must be fully converted to its carboxylate salt to dissolve in the aqueous basic layer. If you use too little base or the base is too weak, some of your product will remain in the organic layer and be discarded.[8][9]
-
Troubleshooting Steps:
-
Ensure Sufficient Base: Use a saturated solution of a weak base like sodium bicarbonate (NaHCO₃).[6][10] Perform the aqueous extraction at least twice, combining the aqueous layers to ensure all the carboxylate salt has been captured.[6]
-
Check pH: After adding the base and shaking, check the pH of the aqueous layer. It should be distinctly basic (pH > 8).
-
-
Causality (Incomplete Precipitation): To recover your product, the carboxylate salt must be fully protonated back to the neutral, water-insoluble carboxylic acid.[5] This is achieved by adding a strong acid. If insufficient acid is added, a portion of your product will remain dissolved in the aqueous solution as the salt.
-
Troubleshooting Steps:
-
Acidify Slowly: Add a strong acid, like 6M HCl, dropwise to the combined aqueous extracts while stirring, preferably in an ice bath to control any exotherm.[6]
-
Confirm Acidity: Continue adding acid until the solution is strongly acidic. Check the pH with litmus paper or a pH meter to ensure it is below pH 2. A slight excess of HCl is often necessary to guarantee complete precipitation.[10]
-
Allow Time for Precipitation: After acidification, allow the mixture to stand in the ice bath for at least 30 minutes to ensure maximum precipitation before collecting the solid by filtration.
-
Q6: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. How do I fix this?
A6: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is so high that it separates as a liquid phase rather than crystallizing upon cooling. This is a common problem when the boiling point of the solvent is higher than the melting point of the impure solid.
-
Causality: The impurities present are depressing the melting point of your compound below the solvent's boiling point. Alternatively, the solution is too supersaturated.
-
Troubleshooting Steps:
-
Add More Solvent: While the solution is still hot, add more of the same solvent until the oil completely dissolves to form a clear, homogeneous solution. Then, allow it to cool slowly again.
-
Lower the Temperature: Use a solvent or a mixed-solvent system with a lower boiling point.
-
Induce Crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line or adding a tiny seed crystal of the pure compound.
-
Solvent Selection: Re-evaluate your choice of solvent. A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[11]
-
Q7: After recrystallization, I don't see any crystals forming, even after the solution has cooled to room temperature. What should I do?
A7: This indicates that either too much solvent was used or the solution is reluctant to nucleate.
-
Causality: The solution is not sufficiently supersaturated for crystals to form.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much. Once you see a slight turbidity (cloudiness) appear, add a few drops of fresh solvent until it just clarifies, then allow it to cool again.
-
Induce Crystallization: As mentioned above, scratch the inner surface of the flask with a glass rod or add a seed crystal.
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound. Do this only after the solution has cooled slowly to room temperature to promote the formation of larger, purer crystals.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective at removing neutral or basic organic impurities. The core principle is the reversible conversion of the water-insoluble carboxylic acid into a water-soluble carboxylate salt.[5][8][9]
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude 5-Bromobenzodioxole-4-carboxylic acid in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a flask (e.g., ~10 mL of solvent per 1 g of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Mixing & Venting: Stopper the funnel, and gently invert it several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock while the funnel is inverted to release the CO₂ gas pressure that builds up.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.[6]
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice-water bath. Slowly, and with stirring, add 6M HCl dropwise. The product will begin to precipitate as a white solid. Continue adding acid until gas evolution ceases and the solution is strongly acidic (test with pH paper, target pH < 2).
-
Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid compound. The key is selecting a solvent in which the compound is soluble when hot but insoluble when cold.[11]
Methodology:
-
Solvent Screening: Perform small-scale tests to find a suitable solvent. Good candidates to screen for this compound are listed in the table below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the flask has reached room temperature, you can place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent and then dry them under vacuum.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol. Water can be added dropwise to the hot solution until it becomes slightly cloudy (the saturation point), then allowed to cool. |
| Acetic Acid/Water | Acetic acid is a good solvent for many carboxylic acids. Similar to the ethanol/water system, water acts as the anti-solvent. |
| Toluene | A less polar solvent that may provide good solubility differential between hot and cold conditions. |
| Isopropanol | A common, effective solvent for recrystallizing moderately polar organic solids. |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,3-benzodioxole-4-carboxaldehyde. Retrieved from [Link]
-
World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
Chemsrc. (2025, August 25). CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2019, May 16). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
Der Pharma Chemica. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). 5-bromo-1,3-benzodioxole-4-carboxylic acid,CAS No.72744-56-0. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]
-
MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | C8H5BrO3 | CID 11031640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. vernier.com [vernier.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 5-Bromobenzodioxole-4-carboxylic acid by ¹H and ¹³C NMR
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 5-Bromobenzodioxole-4-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document offers a detailed examination of its ¹H and ¹³C NMR spectra, a comparison with alternative analytical methods, and the experimental rationale necessary for unambiguous structural verification.
Introduction: The Structural Significance of 5-Bromobenzodioxole-4-carboxylic acid
5-Bromobenzodioxole-4-carboxylic acid is a substituted aromatic carboxylic acid featuring the benzodioxole moiety. This structural motif is present in numerous natural products and pharmacologically active molecules, making its derivatives valuable building blocks in medicinal chemistry and materials science.[1][2][3] Accurate and unequivocal characterization is the cornerstone of synthesis and discovery. Among the suite of analytical techniques available, ¹H and ¹³C NMR spectroscopy, used in tandem, provide an unparalleled level of structural detail, allowing for the precise mapping of a molecule's atomic framework. This guide will elucidate the characteristic NMR fingerprint of this compound and compare the utility of NMR with other common spectroscopic techniques.
Molecular Structure and Predicted NMR Environments
To interpret the NMR spectra, we must first analyze the molecule's symmetry and the electronic environment of each nucleus. The structure below is numbered to facilitate the assignment of NMR signals.
Caption: Structure of 5-Bromobenzodioxole-4-carboxylic acid with atom numbering.
Based on this structure, we can predict:
-
¹H NMR: Four distinct signals are expected: one for the carboxylic acid proton, two for the aromatic protons (H-6 and H-7), and one for the two equivalent methylene protons of the dioxole ring.
-
¹³C NMR: Eight distinct signals are anticipated: one for the carboxyl carbon, six for the inequivalent aromatic carbons, and one for the methylene bridge carbon. Due to symmetry, carbons C2 and C6, and C3 and C5 in an unsubstituted benzene ring would be equivalent, but the substitution pattern here removes that symmetry.[4]
Experimental Protocol for NMR Data Acquisition
The reliability of NMR data hinges on a meticulously executed experimental procedure. The following protocol is a self-validating system for acquiring high-quality spectra.
Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis. Its high polarity readily dissolves the carboxylic acid, and more importantly, it slows the rate of proton exchange. This allows the acidic proton of the carboxyl group to be observed as a distinct, albeit often broad, resonance.[5] The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) serves as a convenient internal reference.[6]
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of 5-Bromobenzodioxole-4-carboxylic acid and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[5]
-
Spectrometer Calibration: Lock onto the deuterium signal of the solvent. Tune and shim the instrument to achieve optimal magnetic field homogeneity, indicated by a sharp and symmetrical solvent peak.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the resulting Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the residual DMSO-d₆ signal.
Analysis and Interpretation of NMR Spectra
¹H NMR Spectrum Characterization
The ¹H NMR spectrum provides direct evidence for the proton framework of the molecule. Each signal's chemical shift (δ), multiplicity, and integration value corresponds to a specific proton environment.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| -COOH | ~13.0 | Broad Singlet (br s) | 1H | Highly deshielded due to the electronegative oxygens and hydrogen bonding. Its position is characteristic of carboxylic acids.[5][7][8] |
| H-7 | ~7.4 - 7.6 | Doublet (d) | 1H | Aromatic proton ortho to the bromine atom. Deshielded by the adjacent electronegative atom. |
| H-6 | ~7.2 - 7.4 | Doublet (d) | 1H | Aromatic proton ortho to the carboxylic acid group. Coupled to H-7 with a typical ortho coupling constant (J ≈ 8-9 Hz). |
| -OCH₂O- | ~6.15 | Singlet (s) | 2H | Methylene bridge protons are chemically equivalent and show a characteristic singlet in the downfield region for benzodioxoles. |
¹³C NMR Spectrum Characterization
The proton-decoupled ¹³C NMR spectrum reveals the carbon backbone, with each unique carbon atom producing a single peak.
| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |
| -C OOH | ~168 | Carbonyl carbon of a carboxylic acid, highly deshielded by two oxygen atoms.[4][7][9] |
| C-3a / C-7a (C-O) | ~145 - 150 | Aromatic carbons attached to oxygen are significantly deshielded. Two distinct signals are expected. |
| C-6 / C-7 (Ar-CH) | ~110 - 130 | Aromatic carbons bearing a proton. Two distinct signals are expected in this region. |
| C-4 (C-COOH) | ~125 | Quaternary aromatic carbon attached to the carboxyl group. |
| C-5 (C-Br) | ~115 | Quaternary aromatic carbon attached to bromine. The heavy atom effect of bromine influences this shift. |
| -OC H₂O- | ~103 | Methylene bridge carbon, characteristically found around 100-105 ppm in benzodioxole systems.[10] |
Comparative Analysis with Alternative Techniques
While NMR is powerful, a multi-technique approach provides the most robust characterization. Here, we compare NMR with other common analytical methods for this specific molecule.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and number of unique nuclei. | Unambiguously confirms the substitution pattern and the presence of all functional groups in a single experiment. | Requires a larger sample amount than MS; less sensitive. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (C₈H₅BrO₄) and the presence of bromine via its characteristic isotopic pattern (⁷⁹Br/⁸¹Br).[11] | Provides no information on the specific arrangement of atoms (isomerism). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Clearly identifies the very broad O-H stretch (2500-3300 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹) of the carboxylic acid dimer.[7][12] | Does not provide information about the connectivity of the molecular backbone. |
| Elemental Analysis | Percentage composition of elements (C, H, O). | Quantitatively confirms the empirical formula. | Does not distinguish between isomers. |
This comparison highlights that while MS and IR can confirm the presence of key features, only NMR spectroscopy can piece them together to reveal the complete and unambiguous structure of 5-Bromobenzodioxole-4-carboxylic acid.
Conclusion
The structural characterization of 5-Bromobenzodioxole-4-carboxylic acid is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is expected to show four distinct signals: a downfield broad singlet for the acid proton, two coupled doublets in the aromatic region, and a sharp singlet for the dioxole methylene protons. The ¹³C NMR spectrum should display eight unique signals, confirming the asymmetric substitution of the benzodioxole ring. These spectral data, when compared with alternative methods like MS and IR, provide a comprehensive and unequivocal confirmation of the molecule's identity and purity, underscoring the indispensable role of NMR in modern chemical research.
References
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (n.d.).
- Supporting Information for a scientific article. (n.d.). Source Not Specified.
- 1,3-Benzodioxole(274-09-9) 13C NMR spectrum. (n.d.). ChemicalBook.
- 5-BROMO-1 3-BENZODIOXOLE-4-CARBOXALDEHY&(72744-54-8) 1H NMR. (n.d.). ChemicalBook.
- 5-Bromo-1,3-benzodioxole-4-carboxaldehyde. (n.d.). PubChem.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- 5-bromo-1,3-benzodioxole-4-carboxylic acid, CAS No.72744-56-0. (n.d.). MoleSint.
- 1,3-Benzodioxole 13C NMR Chemical Shifts. (n.d.). SpectraBase.
-
5-Bromobenzo[10]dioxole-4-carboxylic acid. (n.d.). Sigma-Aldrich.
- 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID. (n.d.). Alfa Chemistry.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- ¹H NMR spectroscopic evaluation of NW-11 derivative. (n.d.).
- Dawood, K. M., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- 1,3-Benzodioxole ¹H NMR Spectrum. (n.d.). SpectraBase.
- ¹³C NMR Chemical Shifts. (n.d.).
- 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID. (n.d.). ChemicalBook.
- 5-Bromo-1,3-benzodioxole-4-carboxylic acid. (n.d.). Chemsrc.
- 5-Bromo-1,3-benzodioxole. (n.d.). ChemScene.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- N-(1,3-benzodioxol-5-yl)-5-bromo-2-thiophenecarboxamide 13C NMR. (n.d.). SpectraBase.
- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
- 1H proton nmr spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
- The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
- 5-Bromooxazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis. (n.d.). Benchchem.
- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022).
- An In-depth Technical Guide to a Proposed Synthesis Pathway for 5-Bromooxazole-4-carboxylic Acid. (n.d.). Benchchem.
- Carboxylic acid NMR. (n.d.). Chemistry.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1,3-Benzodioxole(274-09-9) 13C NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-Bromobenzodioxole-4-carboxylic acid: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise and reliable characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 5-Bromobenzodioxole-4-carboxylic acid, a compound of interest in synthetic chemistry and pharmaceutical research. We will explore the nuances of sample preparation, ionization techniques, and expected fragmentation patterns, offering field-proven insights to guide your analytical choices.
Understanding the Analyte: 5-Bromobenzodioxole-4-carboxylic acid
Before delving into the analytical techniques, a foundational understanding of the target molecule is crucial. 5-Bromobenzodioxole-4-carboxylic acid possesses a molecular formula of C₈H₅BrO₄ and a monoisotopic mass of approximately 243.937 Da.[1][2] The presence of a bromine atom is a key feature, as it will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[3] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrO₄ | [2] |
| Molecular Weight | 245.0269 g/mol | [2] |
| Exact Mass | 243.937119 Da | [1] |
Strategic Sample Preparation for Mass Spectrometry
The quality of your mass spectrometry data is intrinsically linked to the purity of your sample. For 5-Bromobenzodioxole-4-carboxylic acid, which is a solid organic acid, proper sample preparation is the first line of defense against ion suppression and instrument contamination.
Recommended Protocol for Sample Preparation:
-
Initial Dissolution: Dissolve the solid 5-Bromobenzodioxole-4-carboxylic acid in a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof, to create a stock solution of approximately 1 mg/mL.[4]
-
Working Solution: Prepare a working solution by diluting the stock solution with the same solvent or a solvent compatible with the chosen chromatographic method. For direct infusion analysis, a final concentration of 1-10 µg/mL is typically sufficient. For LC-MS analysis, the optimal concentration will depend on the sensitivity of the instrument and the expected concentration in the sample matrix.
-
Filtration: It is imperative to filter the final solution through a 0.22 µm syringe filter before introduction into the mass spectrometer. This step removes any particulate matter that could clog the system's tubing and spray needle.[5]
-
Consideration for Complex Matrices: If analyzing the compound in a complex matrix (e.g., biological fluids, reaction mixtures), a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[6]
A Comparative Look at Ionization Techniques
The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular weight confirmation vs. structural elucidation).
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
ESI is a soft ionization technique ideal for polar molecules like carboxylic acids.[7] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For 5-Bromobenzodioxole-4-carboxylic acid, with its acidic proton, negative ion mode ESI is expected to be highly efficient.
-
Advantages: Generates intact molecular ions with minimal fragmentation, making it excellent for molecular weight determination. It is also highly compatible with liquid chromatography (LC).[8]
-
Disadvantages: Can be susceptible to matrix effects and ion suppression.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Compounds
APCI is another soft ionization technique that is well-suited for a wide range of analytes, including those with moderate polarity.[9] It involves the ionization of the analyte in the gas phase through reactions with reagent gas ions.
-
Advantages: Less susceptible to matrix effects compared to ESI. Can ionize a broader range of compounds.
-
Disadvantages: May induce more in-source fragmentation than ESI for some molecules.
Electron Ionization (EI): The Classic Approach for Structural Information
EI is a hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[10] This provides a reproducible fragmentation pattern that can be used as a "fingerprint" for compound identification and structural elucidation.
-
Advantages: Produces detailed fragmentation patterns that are highly valuable for structural analysis. Extensive libraries of EI spectra are available for comparison.
-
Disadvantages: The molecular ion peak may be weak or absent for some compounds.[10] It is typically coupled with Gas Chromatography (GC), which may require derivatization for a non-volatile compound like 5-Bromobenzodioxole-4-carboxylic acid.
Comparison Summary
| Ionization Technique | Primary Ion(s) Expected | Fragmentation | Best For |
| ESI (Negative Mode) | [M-H]⁻ | Low | Accurate mass determination, LC-MS |
| APCI | [M+H]⁺ or [M-H]⁻ | Low to Moderate | General purpose, less polar analytes |
| EI | M⁺• and numerous fragment ions | High | Structural elucidation, GC-MS |
Navigating the Fragmentation Maze: Predicting the Mass Spectrum
Understanding the likely fragmentation pathways of 5-Bromobenzodioxole-4-carboxylic acid is key to interpreting the resulting mass spectra, particularly with a hard ionization technique like EI or during tandem MS (MS/MS) experiments.
Expected Fragmentation of 5-Bromobenzodioxole-4-carboxylic acid:
Aromatic carboxylic acids typically undergo characteristic fragmentation patterns, including the loss of small neutral molecules.[11] For 5-Bromobenzodioxole-4-carboxylic acid, the following fragmentation pathways are anticipated:
-
Loss of a Hydroxyl Radical (•OH): This would result in a fragment ion with a mass corresponding to [M-17]⁺.
-
Loss of a Carboxyl Group (•COOH): This would lead to a fragment ion with a mass corresponding to [M-45]⁺.[10]
-
Decarboxylation (Loss of CO₂): The loss of carbon dioxide from the molecular ion would produce a fragment at [M-44]⁺.
-
Loss of Bromine (•Br): Cleavage of the carbon-bromine bond would result in a fragment at [M-79/81]⁺.
dot graph Fragmentation_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[M]+•\nm/z 244/246"]; F1 [label="[M-OH]+\nm/z 227/229"]; F2 [label="[M-COOH]+\nm/z 199/201"]; F3 [label="[M-CO2]+•\nm/z 200/202"]; F4 [label="[M-Br]+\nm/z 165"];
M -> F1 [label="- •OH"]; M -> F2 [label="- •COOH"]; M -> F3 [label="- CO2"]; M -> F4 [label="- •Br"]; } caption { label = "Predicted EI Fragmentation of 5-Bromobenzodioxole-4-carboxylic acid"; fontsize = 12; fontcolor = "#202124"; }
Alternative Analytical Approaches
While mass spectrometry is a powerful tool, it is often beneficial to employ orthogonal techniques for comprehensive characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) would be necessary. This approach can provide excellent separation and structural information through EI fragmentation.[6]
-
Liquid Chromatography with UV Detection (LC-UV): Reversed-phase HPLC with UV detection is a robust method for quantification.[12] The aromatic nature of 5-Bromobenzodioxole-4-carboxylic acid should provide a strong chromophore for sensitive UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information and is complementary to mass spectrometry. ¹H and ¹³C NMR would confirm the connectivity of atoms within the molecule.
Experimental Workflow: A Practical Guide
The following workflow outlines a comprehensive approach to the analysis of 5-Bromobenzodioxole-4-carboxylic acid using LC-MS.
Conclusion
The mass spectrometric analysis of 5-Bromobenzodioxole-4-carboxylic acid is a multifaceted task where the choice of methodology dictates the richness of the resulting data. For routine analysis and molecular weight confirmation, LC-ESI-MS in negative ion mode is the recommended approach. For in-depth structural elucidation, high-resolution mass spectrometry with tandem MS capabilities or derivatization followed by GC-EI-MS would be more appropriate. By understanding the principles outlined in this guide and selecting the appropriate techniques, researchers can confidently and accurately characterize this and similar molecules, accelerating the pace of drug discovery and development.
References
-
Molecules. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]
-
Chemsrc. CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid. [Link]
-
Organomation. Mass Spectrometry Sample Preparation Guide. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. [Link]
-
NIST. 1,3-Benzodioxole-5-carboxylic acid. NIST WebBook. [Link]
-
Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]
-
PubMed. Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. [Link]
-
PubChem. 5-Bromo-1,3-benzodioxole-4-carboxaldehyde. [Link]
-
JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Agilent Technologies. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. [Link]
-
University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
ResearchGate. Ionization Methods in Organic Mass Spectrometry. [Link]
-
ResearchGate. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
MDPI. Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection. [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
-
ResearchGate. Analysis of biologically-active, endogenous carboxylic acids based on chromatography-mass spectrometry. [Link]
-
St. Francis Xavier University. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]
-
JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
ResearchGate. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. [Link]
-
ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
-
Slideshare. Mass chart Fragmentation. [Link]
-
YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
Sources
- 1. CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. whitman.edu [whitman.edu]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. agilent.com [agilent.com]
- 6. organomation.com [organomation.com]
- 7. acdlabs.com [acdlabs.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of 5-Bromobenzodioxole-4-carboxylic acid and 5-Iodobenzodioxole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the benzodioxole scaffold is a privileged structural motif found in numerous biologically active compounds. The strategic functionalization of this core is paramount for the modulation of a molecule's properties. This guide provides an in-depth, objective comparison of the reactivity of two key synthetic intermediates: 5-Bromobenzodioxole-4-carboxylic acid and 5-Iodobenzodioxole-4-carboxylic acid. The choice between a bromo or iodo substituent can significantly influence synthetic strategy, affecting reaction conditions, catalyst selection, and overall efficiency. This document aims to equip researchers with the necessary insights and supporting data to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical and chemical properties of these two reagents is essential for their effective use in synthesis. The following table summarizes key physicochemical parameters.
| Property | 5-Bromobenzodioxole-4-carboxylic acid | 5-Iodobenzodioxole-4-carboxylic acid (estimated) |
| CAS Number | 72744-56-0[1][2][3][4][5] | 1309123-33-8 |
| Molecular Formula | C₈H₅BrO₄[1][2][4][5] | C₈H₅IO₄ |
| Molecular Weight | 245.03 g/mol [1][2][4][5] | 292.03 g/mol |
| Melting Point | 169-173 °C[1][2] | >170 °C |
| Boiling Point | 353.2 ± 42.0 °C at 760 mmHg[1][2] | >350 °C |
| Appearance | Solid[2] | Solid |
| LogP | 1.96[1] | ~2.5 |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective
The primary difference in reactivity between 5-bromobenzodioxole-4-carboxylic acid and its iodo counterpart in palladium-catalyzed cross-coupling reactions stems from the disparity in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, which has profound implications for the kinetics of these reactions.[6][7]
The generally accepted order of reactivity for aryl halides in many palladium-catalyzed couplings is I > Br > Cl > F. This trend is primarily dictated by the rate of oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. The lower bond dissociation energy of the C-I bond (approximately 213 kJ/mol) compared to the C-Br bond (approximately 285 kJ/mol) facilitates a more rapid oxidative addition for the iodo-substituted compound.[8]
This enhanced reactivity of the iodo-derivative often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times. However, it is crucial to recognize that other factors, such as the choice of catalyst, ligands, base, and solvent, can also significantly influence the outcome of a reaction.[1][2]
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the context of our two subject compounds, the iodo-derivative is expected to exhibit superior performance.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling commences with the oxidative addition of the aryl halide to a Pd(0) complex. As previously discussed, the weaker C-I bond in 5-iodobenzodioxole-4-carboxylic acid allows this step to proceed more readily than with the bromo analogue. This is followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 5-halobenzodioxole-4-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Add a palladium catalyst, for example, PdCl₂(dppf) (0.02 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100°C and stir for the required duration, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Performance Data
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 5-Bromobenzodioxole-4-carboxylic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 70-85 |
| 5-Iodobenzodioxole-4-carboxylic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | 4-8 | >90 |
Heck Reaction: Reactivity and Selectivity
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes. Similar to the Suzuki-Miyaura coupling, the iodo-substituted benzodioxole is anticipated to be the more reactive substrate.
Mechanistic Considerations
The Heck reaction catalytic cycle also begins with the oxidative addition of the aryl halide to a Pd(0) species. The subsequent steps involve migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to afford the substituted alkene product and a palladium-hydride species. The catalyst is regenerated by base-mediated elimination of HX. The faster initial oxidative addition for the iodo-compound generally leads to a more efficient overall reaction.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Representative Experimental Protocol: Heck Reaction
-
In a reaction tube, combine the 5-halobenzodioxole-4-carboxylic acid (1.0 equiv), an alkene (e.g., styrene or an acrylate, 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), and a phosphine ligand (e.g., PPh₃, 0.1 equiv).
-
Add a base, such as triethylamine (Et₃N, 2.0 equiv), and a solvent like DMF or acetonitrile.
-
Seal the tube and heat the mixture to 100-140°C for the specified time, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Expected Performance Data
| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 5-Bromobenzodioxole-4-carboxylic acid | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 120 | 65-80 |
| 5-Iodobenzodioxole-4-carboxylic acid | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 80-95 |
Sonogashira Coupling: A Powerful Tool for Alkyne Installation
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Insights
The Sonogashira reaction proceeds through a dual catalytic cycle. The palladium cycle is similar to that of the Suzuki and Heck reactions, initiated by oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the aryl-palladium(II) complex. The superior reactivity of the iodo-derivative in the oxidative addition step makes it the preferred substrate for this transformation.
Caption: Catalytic cycles involved in the Sonogashira cross-coupling reaction.
Representative Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add the 5-halobenzodioxole-4-carboxylic acid (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.01 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) and stir the reaction at room temperature to 60°C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Expected Performance Data
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 5-Bromobenzodioxole-4-carboxylic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 60-75 |
| 5-Iodobenzodioxole-4-carboxylic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 85-95 |
Synthesis and Characterization
The accessibility of these starting materials is a key consideration for any synthetic campaign.
Synthesis of 5-Bromobenzodioxole-4-carboxylic acid: This compound can be synthesized from 1,3-benzodioxole-4-carboxylic acid via electrophilic bromination.
Synthesis of 5-Iodobenzodioxole-4-carboxylic acid: Similarly, the iodo-analogue can be prepared from 1,3-benzodioxole-4-carboxylic acid through iodination, for example, using iodine and a suitable oxidizing agent.
Characterization Data (Representative):
-
¹H NMR (DMSO-d₆, 400 MHz) of 5-Bromobenzodioxole-4-carboxylic acid: The spectrum would be expected to show two doublets in the aromatic region for the two coupled aromatic protons, a singlet for the methylenedioxy protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (DMSO-d₆, 100 MHz) of 5-Bromobenzodioxole-4-carboxylic acid: The spectrum would display signals for the eight distinct carbon atoms, including the carboxyl carbon, the two carbons of the methylenedioxy bridge, and the six carbons of the aromatic ring, with the carbon bearing the bromine showing a characteristic chemical shift.
Conclusion
In the comparative analysis of 5-Bromobenzodioxole-4-carboxylic acid and 5-Iodobenzodioxole-4-carboxylic acid, the iodo-substituted compound consistently emerges as the more reactive partner in palladium-catalyzed cross-coupling reactions. This heightened reactivity, rooted in the lower C-I bond dissociation energy, facilitates more efficient oxidative addition, often leading to higher yields, shorter reaction times, and milder conditions.
For synthetic campaigns where efficiency and mildness are paramount, 5-iodobenzodioxole-4-carboxylic acid is the superior choice. However, the higher cost and potentially lower stability of iodo-compounds may render the bromo-derivative a more practical option for large-scale syntheses or when cost is a primary constraint. Ultimately, the selection between these two valuable building blocks should be guided by a careful consideration of the specific reaction, desired outcome, and economic factors.
References
-
Chemsrc. CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid. [Link]
-
World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
ChemAnalyst. 5-BROMO-1 3-BENZODIOXOLE-4-CARBOXALDEHY&(72744-54-8) 1H NMR. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
LookChem. 5-bromo-1,3-benzodioxole-4-carboxylic acid,CAS No.72744-56-0. [Link]
-
The Royal Society of Chemistry. Structure-reactivity Relationship Study of Cyclo-dioxo Maleimide Cross-linker for Serum Stability and Self-hydrolysis. [Link]
-
Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
A Senior Application Scientist's Guide to the Reactivity of Substituted Benzodioxole Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive examination of the chemical reactivity of substituted benzodioxole carboxylic acids. This guide moves beyond simple protocols to explore the underlying principles that govern the reactivity of this important class of molecules. As professionals in research and development, understanding the "why" behind a reaction's success or failure is paramount. This document is structured to provide that insight, grounding theoretical principles in practical, verifiable experimental data. We will dissect how substituent-induced electronic effects dictate the reaction outcomes for acylation, esterification, and decarboxylation, enabling you to design more efficient syntheses and predict molecular behavior with greater accuracy.
The Theoretical Framework: Understanding Substituent Electronic Effects
The reactivity of any functional group on an aromatic ring is profoundly influenced by other substituents present. These effects are primarily electronic and can be categorized into two types: the inductive effect and the resonance effect.[1][2] The interplay between these two determines the electron density at the reaction center, thereby controlling the rate and, often, the mechanism of the reaction.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms.[2] Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl) pull electron density away from the ring through the σ-framework, making the attached carboxylic acid group more electrophilic. Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density into the ring, reducing electrophilicity.
-
Resonance Effect (R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[1][2] Substituents with lone pairs, such as methoxy (-OCH₃) or amino (-NH₂), can donate electron density into the ring (+R effect), increasing the electron density, especially at the ortho and para positions.[3] Groups with π-bonds to electronegative atoms, like nitro (-NO₂) or carbonyl (-C=O), withdraw electron density from the ring via resonance (-R effect).[1]
The benzodioxole moiety itself acts as an electron-donating group due to the resonance contribution from the lone pairs on the two oxygen atoms, which generally increases the electron density of the aromatic ring compared to benzene.
Quantifying Reactivity: The Hammett Equation
In the 1930s, Louis P. Hammett developed a powerful tool to quantify the electronic influence of meta and para substituents on the reactivity of benzene derivatives.[4] The Hammett equation is a cornerstone of physical organic chemistry and provides a linear free-energy relationship:[5][6]
log (Kₓ / Kн) = ρσ
Where:
-
Kₓ is the equilibrium constant for a reaction with a substituted reactant.
-
Kн is the equilibrium constant for the unsubstituted reactant.
-
σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group (e.g., -NO₂), while a negative value signifies an electron-donating group (e.g., -OCH₃).[5]
-
ρ (Rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects. A positive ρ value means the reaction is accelerated by EWGs, while a negative ρ indicates it is favored by EDGs.[5][6]
This framework provides a predictive lens through which we can analyze the reactivity of substituted benzodioxole carboxylic acids.
Comparative Reactivity in Key Chemical Transformations
The electronic nature of substituents on the benzodioxole ring directly impacts the reactivity of the carboxylic acid group. We will explore this by comparing how different substituents affect acidity, susceptibility to nucleophilic acyl substitution, and the propensity for decarboxylation.
A. Acidity (pKa)
The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base, the carboxylate anion.
-
Mechanism: The acid dissociates, forming a proton and a negatively charged carboxylate ion.
-
Influence of Substituents: Electron-withdrawing groups (EWGs) delocalize and stabilize the negative charge on the carboxylate anion, making the corresponding acid stronger (lower pKa). Conversely, electron-donating groups (EDGs) concentrate the negative charge, destabilizing the anion and resulting in a weaker acid (higher pKa).[4] The parent reaction for defining Hammett constants is the dissociation of substituted benzoic acids, where ρ is defined as 1.00.[5][6]
| Substituent (at position 6) | Electronic Effect | Hammett Constant (σₚ) | Predicted Effect on Acidity | Predicted pKa Trend |
| -NO₂ | Strong EWG (-I, -R) | +0.78 | Stabilizes anion strongly | Lowest pKa (Most acidic) |
| -Cl | EWG (-I, +R) | +0.23 | Stabilizes anion | Lower pKa |
| -H | Reference | 0.00 | Baseline | Reference pKa |
| -CH₃ | Weak EDG (+I) | -0.17 | Destabilizes anion | Higher pKa |
| -OCH₃ | EDG (-I, +R) | -0.27 | Destabilizes anion strongly | Highest pKa (Least acidic) |
| Table 1: Predicted pKa trends for 6-substituted benzodioxole-5-carboxylic acids based on substituent electronic effects. |
B. Nucleophilic Acyl Substitution: Esterification & Amidation
These reactions are fundamental in drug development for creating ester and amide derivatives. Their rates are governed by the electrophilicity of the carbonyl carbon.[7]
-
General Principle: EWGs increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile and accelerating the rate of nucleophilic attack. EDGs decrease the electrophilicity of the carbonyl carbon, slowing the reaction. Therefore, these reactions are expected to have a positive ρ value in a Hammett analysis.
-
Mechanism: An acid-catalyzed reaction where an alcohol acts as the nucleophile. The rate-determining step is often the nucleophilic attack on the protonated carbonyl group.
-
Reactivity Comparison: The rate of esterification for substituted benzodioxole carboxylic acids is predicted to follow the order: NO₂-substituted > Cl-substituted > Unsubstituted > CH₃-substituted > OCH₃-substituted
| Substituent (at position 6) | Carbonyl Carbon Electrophilicity | Predicted Relative Rate of Esterification |
| -NO₂ | Highest | Fastest |
| -Cl | High | Fast |
| -H | Moderate | Moderate |
| -CH₃ | Low | Slow |
| -OCH₃ | Lowest | Slowest |
| Table 2: Predicted relative rates of Fischer Esterification for substituted benzodioxole-5-carboxylic acids. |
-
Mechanism: Direct thermal condensation of carboxylic acids and amines is possible but often requires high temperatures (>160 °C) due to the formation of a non-reactive ammonium salt.[8][9] More commonly, the carboxylic acid is "activated" by converting it to a more reactive derivative, such as an acid chloride or by using a coupling agent.[10][11][12]
-
Reactivity in Activation Step (e.g., forming an acid chloride with SOCl₂): The conversion to an acid chloride also involves nucleophilic attack on the carbonyl group. Therefore, EWGs that enhance the carbonyl's electrophilicity will accelerate this activation step.
-
Reactivity Comparison: Similar to esterification, the overall ease of amide formation, especially when an activation step is involved, is expected to follow the same trend: NO₂-substituted > Cl-substituted > Unsubstituted > CH₃-substituted > OCH₃-substituted
C. Decarboxylation
-
Mechanism: The removal of the carboxyl group as CO₂ from an aromatic ring is typically a difficult reaction requiring high temperatures.[13][14] However, the reaction is facilitated by substituents that can stabilize the intermediate formed upon CO₂ loss, which can be an aryl anion or radical.[15]
-
Influence of Substituents: This reaction is in stark contrast to the previous examples. It is significantly accelerated by strong electron-donating groups, particularly those capable of stabilizing a negative charge through resonance, like a hydroxyl group in the ortho or para position.[15] EWGs strongly disfavor decarboxylation by destabilizing the electron-rich intermediate.
-
Reactivity Comparison: OCH₃-substituted > CH₃-substituted > Unsubstituted > Cl-substituted > NO₂-substituted
Visualization of Mechanisms and Workflows
Visual aids are crucial for conceptualizing complex chemical processes. The following diagrams, rendered in DOT language, illustrate key concepts discussed in this guide.
Caption: General mechanism for Nucleophilic Acyl Substitution.
Caption: Experimental workflow for a comparative kinetic study.
Caption: Logical relationship between substituent effects and reactivity.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating systems, allowing for direct, empirical comparison of reactivity based on the principles outlined above.
Experiment 1: Determination of Relative Acidity by Titration
This protocol establishes the ground truth for the electronic effects of the substituents by measuring their most direct consequence: acidity.
Objective: To determine the pKa of various substituted benzodioxole-5-carboxylic acids.
Methodology:
-
Preparation: Prepare 0.01 M solutions of each carboxylic acid in a 70:30 ethanol-water mixture.[5] Calibrate a pH meter using standard buffers (pH 4.00, 7.00, 10.00).
-
Titration: Place 25.0 mL of an acid solution in a beaker with a magnetic stir bar. Record the initial pH.
-
Titrate the solution with a standardized 0.05 M NaOH solution in 70:30 ethanol-water, recording the pH after each 0.1-0.2 mL addition of titrant.[6]
-
Data Analysis: Plot pH versus volume of NaOH added to generate a titration curve. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.
-
Validation: The trend in measured pKa values should correlate with the Hammett constants (σ) of the substituents. A plot of pKa versus σ should yield a straight line.
Experiment 2: Comparative Kinetics of Fischer Esterification
This experiment provides quantitative data on the rate of a key synthetic transformation.
Objective: To determine the relative pseudo-first-order rate constants for the esterification of substituted benzodioxole-5-carboxylic acids with methanol.
Methodology:
-
Reaction Setup: For each substituted acid, prepare a reaction mixture containing the acid (0.1 M), a large excess of methanol (which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.01 M).
-
Incubation and Sampling: Place the reaction flasks in a constant temperature bath (e.g., 60°C). At predetermined time intervals (e.g., 0, 30, 60, 120, 180 minutes), withdraw a 5.0 mL aliquot.
-
Quenching and Titration: Immediately add the aliquot to a flask containing 25 mL of ice-cold water to stop the reaction. Titrate the unreacted carboxylic acid with a standardized 0.1 M NaOH solution using phenolphthalein as an indicator.[16]
-
Data Analysis: Calculate the concentration of the carboxylic acid at each time point. A plot of ln[Acid] versus time should be linear, and the slope of this line is the negative of the pseudo-first-order rate constant (-k').
-
Validation: The order of the calculated rate constants (k') should align with the predicted reactivity based on the substituents' electronic effects (NO₂ > Cl > H > CH₃ > OCH₃).
Experiment 3: Amide Synthesis via Acid Chloride
This protocol compares the ease of synthesis for amide derivatives through a common and robust activation method.
Objective: To compare the yield and reaction time for the synthesis of N-benzyl amides from different substituted benzodioxole-5-carboxylic acids.
Methodology:
-
Acid Chloride Formation: To a solution of the substituted carboxylic acid (1.0 mmol) in 5 mL of dichloromethane, add oxalyl chloride (1.2 mmol) dropwise at 0°C.[17][18] Allow the reaction to stir at room temperature for 1 hour. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in 10 mL of dichloromethane. At 0°C, add a solution of benzylamine (1.0 mmol) and triethylamine (2.0 mmol) in 5 mL of dichloromethane dropwise.[17]
-
Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Upon completion (disappearance of the acid chloride), wash the mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Data Analysis: Purify the product by column chromatography and calculate the isolated yield. Compare the reaction times and yields across the different substituted starting materials.
-
Validation: The yields and reaction times should provide a qualitative and semi-quantitative measure of reactivity. Faster reactions and higher yields are expected for acids substituted with electron-withdrawing groups.
Conclusion
The reactivity of substituted benzodioxole carboxylic acids is not arbitrary; it is a predictable function of the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity in reactions where the carboxylic acid or its carbonyl carbon acts as an electrophile, such as in esterification and amidation, and they increase the acid's strength. Conversely, electron-donating groups accelerate reactions that proceed through electron-rich intermediates, such as decarboxylation, while diminishing reactivity in nucleophilic acyl substitutions.
By grounding these principles in the quantitative framework of the Hammett equation and verifying them with the robust experimental protocols provided, researchers can move from trial-and-error to a rational design approach. This understanding is critical for optimizing reaction conditions, predicting side reactions, and ultimately accelerating the development of novel therapeutics and fine chemicals.
References
-
Li, Q., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13. Retrieved from [Link]
-
University of Alberta. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Chemistry 331: Laboratory Manual. Retrieved from [Link]
-
Mount Allison University. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plot of log (melting point) of benzoic acids versus Hammett substituent constant. Retrieved from [Link]
- Wilansky, H. (1950). Kenetics of the Esterification of Substituted Benzoic Acids. University of Minnesota.
-
Hartman, R. J., & Gassmann, A. G. (1941). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society, 63(9), 2393–2395. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]
-
Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]
-
Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from [Link]
-
Exner, O., & Cársky, P. (2002). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry, 67(19), 6735–6741. Retrieved from [Link]
-
Melnyk, S. R., et al. (2021). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Chemistry & Chemical Technology, 15(4), 522-528. Retrieved from [Link]
-
MDPI. (2022). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2022(3), M1447. Retrieved from [Link]
- Google Patents. (2017). WO2017046816A2 - Process for the preparation of derivatives of benzodioxole.
-
Shahidi, F., & Tidwell, T. T. (1981). Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals. A search for an aromatic analog of the Surzur-Tanner rearrangement. Canadian Journal of Chemistry, 59(7), 1092-1097. Retrieved from [Link]
-
La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]
-
University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2010). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 12(19), 4424–4427. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 58(29), 9904-9908. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubMed. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of Organic Chemistry, 69(11), 3794-800. Retrieved from [Link]
-
ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 836-845. Retrieved from [Link]
-
MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 10(7), 748. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]
-
MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Chemistry, 6(1), 161-170. Retrieved from [Link]
-
YouTube. (2024). Decarboxylation of carboxylic acids. Retrieved from [Link]
Sources
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. stpeters.co.in [stpeters.co.in]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.viu.ca [web.viu.ca]
- 6. web.viu.ca [web.viu.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Decarboxylation [organic-chemistry.org]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. ijstr.org [ijstr.org]
- 17. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
A Researcher's Comparative Guide to the Spectroscopic Analysis of 5-Bromobenzodioxole-4-carboxylic Acid and Its Derivatives
Sources
- 1. 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID | 72744-56-0 [chemicalbook.com]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. savemyexams.com [savemyexams.com]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. scilit.com [scilit.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01520C [pubs.rsc.org]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. rsc.org [rsc.org]
- 11. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 12. commons.ggc.edu [commons.ggc.edu]
- 13. agilent.com [agilent.com]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 18. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 19. phys.libretexts.org [phys.libretexts.org]
A Senior Application Scientist's Guide to Biological Activity Screening of Compounds Derived from 5-Bromobenzodioxole-4-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzodioxole Scaffold as a Privileged Starting Point
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged structures." The 1,3-benzodioxole moiety is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic drugs. Its rigid, planar structure and specific electronic properties make it an excellent anchor for molecular recognition by biological targets.
5-Bromobenzodioxole-4-carboxylic acid is a particularly valuable starting material for generating novel compound libraries. The presence of two distinct, reactive handles—a carboxylic acid and an aryl bromide—on this scaffold allows for a diverse range of chemical modifications. The carboxylic acid group is readily converted into esters, amides, and other derivatives, while the bromine atom opens the door to modern cross-coupling reactions, enabling the introduction of complex carbon and heteroatom substituents. This guide provides a comparative overview of screening strategies for evaluating the biological potential of compound libraries synthesized from this versatile starting block, focusing on anticancer, antimicrobial, and antiviral activities.
General Workflow: From Synthesis to Bioactivity
The journey from a starting material to a potential drug candidate is a systematic process of synthesis followed by rigorous biological evaluation. The overall workflow for compounds derived from 5-Bromobenzodioxole-4-carboxylic acid involves initial derivatization followed by a tiered screening approach to identify promising "hits" for further optimization.
Caption: General workflow from synthesis to lead optimization.
Comparative Analysis of Biological Activities
The benzodioxole scaffold has been implicated in a wide range of biological activities. Here, we compare three common screening paradigms: anticancer, antimicrobial, and antiviral assays.
Anticancer Activity Screening
Derivatives of various carboxylic acids, including those with indole and benzodioxole cores, have shown promise as anticancer agents by targeting pathways involved in cell proliferation and survival.[1][2] A primary goal of screening is to identify compounds that selectively inhibit the growth of cancer cells with minimal toxicity to normal cells.[3]
Commonly Screened Cell Lines:
-
MCF-7: Human breast adenocarcinoma
-
HepG2: Human liver carcinoma
-
A549: Human lung carcinoma
-
HCT-116: Human colon carcinoma
Data Comparison: Cytotoxicity of Hypothetical Benzodioxole Derivatives
The table below presents hypothetical data for a series of derivatives to illustrate how structure-activity relationships (SAR) can be evaluated. "Compound A" represents the parent carboxylic acid, while "B-E" are derivatives with different substitutions.
| Compound ID | Derivative Type | Modification | Target Cell Line | IC₅₀ (µM) |
| A | Carboxylic Acid | Parent Compound | MCF-7 | >100 |
| B | Amide | N-phenethyl amide | MCF-7 | 25.5 |
| C | Ester | Methyl ester | MCF-7 | 60.2 |
| D | Amide | N-(4-methoxyphenyl) amide | MCF-7 | 8.7[3] |
| E | Suzuki Coupling | 4-pyridyl at 5-position | MCF-7 | 15.1 |
Causality: The conversion of the carboxylic acid (Compound A) to amides (B and D) often enhances cell permeability and introduces new hydrogen bonding opportunities, potentially increasing potency. The superior activity of Compound D over B suggests that the methoxyphenyl group may engage in a key interaction with the biological target.[4]
Detailed Protocol: MTT Cell Proliferation Assay
The MTT assay is a foundational colorimetric method for assessing cell viability.[5] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Principle of the MTT Assay
Caption: Principle of the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity Screening
The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents.[6] Benzodioxole and other heterocyclic derivatives have been investigated for their activity against a range of pathogens.[7][8] Screening typically involves determining the minimum concentration of a compound required to inhibit bacterial or fungal growth.
Commonly Screened Microorganisms:
-
Gram-positive: Staphylococcus aureus, Bacillus subtilis[9][10]
-
Gram-negative: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans[8]
Data Comparison: Minimum Inhibitory Concentration (MIC) of Hypothetical Benzodioxole Derivatives
| Compound ID | Derivative Type | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| A | Carboxylic Acid | Parent Compound | >256 | >256 |
| F | Amide | N-octyl amide | 32 | 128 |
| G | Amide | N-(4-chlorophenyl) amide | 16 | 64 |
| H | Thioamide | N-phenethyl thioamide | 8 | 32 |
Causality: The increased lipophilicity from the N-octyl chain in Compound F likely improves its ability to disrupt bacterial cell membranes compared to the parent acid. The incorporation of a halogen in Compound G often enhances antimicrobial activity.[9] The thioamide in Compound H may have a different mechanism of action, possibly by chelating metal ions essential for bacterial enzymes, leading to greater potency.
Detailed Protocol: Broth Microdilution for MIC Determination
This is a standardized method for quantitatively assessing antimicrobial susceptibility.[10] It involves challenging a standardized inoculum of bacteria with serial dilutions of a test compound in a liquid growth medium.
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be included as a quality control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Antiviral Activity Screening
Benzotriazole and other heterocyclic derivatives have shown notable antiviral properties, particularly against RNA viruses like enteroviruses.[11][12][13][14] Screening assays aim to quantify a compound's ability to inhibit viral replication, often measured by the reduction in viral plaques or cytopathic effect (CPE).
Commonly Screened Viruses:
-
Coxsackievirus B5 (CVB5): An enterovirus causing various human diseases.[15]
-
Respiratory Syncytial Virus (RSV)
-
Influenza Virus
Data Comparison: Antiviral Potency (EC₅₀) of Hypothetical Benzodioxole Derivatives
| Compound ID | Derivative Type | Modification | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| A | Carboxylic Acid | Parent Compound | CVB5 | >50 | >100 | - |
| I | Triazole | Formed from -COOH via azide | CVB5 | 12.5 | >100 | >8 |
| J | Benzotriazole | Coupled to -COOH | CVB5 | 5.2 | 85 | 16.3 |
| K | Oxadiazole | Formed from -COOH | CVB5 | 9.8 | >100 | >10.2 |
Causality: The parent acid is inactive, but converting the carboxylic acid into various five-membered heterocycles (Compounds I, J, K) introduces functionalities capable of interfering with viral proteins, such as helicase or proteases.[14] The benzotriazole moiety in Compound J appears most effective, providing a significant selectivity index (SI = CC₅₀/EC₅₀), which is a critical measure of a compound's therapeutic window.
Detailed Protocol: Plaque Reduction Assay
This assay is the gold standard for determining the titer of infectious virus particles and the efficacy of antiviral compounds. It measures the ability of a compound to prevent the formation of "plaques," which are localized areas of cell death caused by viral infection in a cell monolayer.[14]
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well or 12-well plates.
-
Compound Pre-treatment (Optional): To test for inhibition of early infection stages, pre-treat the cell monolayer with medium containing the test compound for 1-2 hours.[12]
-
Viral Infection: Remove the medium and infect the cells with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral adsorption.
-
Overlay Application: After the adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound. This overlay restricts the spread of progeny viruses to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for 2-5 days (depending on the virus) until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain them with a solution like crystal violet, which stains living cells but not the dead cells within a plaque. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control. Determine the EC₅₀, the concentration that reduces the plaque number by 50%.
Conclusion and Future Perspectives
5-Bromobenzodioxole-4-carboxylic acid serves as an outstanding starting point for the generation of structurally diverse compound libraries. A systematic and multi-pronged screening approach is essential to unlock the therapeutic potential of its derivatives. Initial high-throughput screens against cancer cell lines, bacterial strains, and viruses can efficiently identify hit compounds. These hits must then be subjected to more rigorous secondary assays to confirm their potency (IC₅₀, MIC, EC₅₀), evaluate their selectivity, and ultimately elucidate their mechanism of action. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to effectively navigate the early stages of the drug discovery process, transforming a privileged scaffold into promising lead candidates.
References
-
Pryde, D. C., Dalvie, D., Hu, Q., Jones, P., Obach, R. S., & Tran, T. D. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460. [Link]
-
Tang J, Aittokallio T. Network pharmacology strategies toward multi-target anticancer therapies. Journal of Biosciences, 44(3), 64. [Link]
-
Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products, 10(307). [Link]
-
Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Basic colorimetric proliferation assays: MTT, WST, and resazurin. Methods in Molecular Biology, 1601, 1–17. [Link]
-
Vuorela, P., Leinonen, M., Saario, E., Tammela, P., & Rauha, J. P. (2004). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. HELDA - University of Helsinki. [Link]
-
Al-Ostath, A., Al-Qaisi, J., Abushbak, A., Taha, M. O., & Aiedeh, K. (2022). SAR of the anticancer activity of the new compounds 4a-c and 5a-c. ResearchGate. [Link]
-
Acar, Ç., Gökçe, M., Çakmak, O., & Büyükgüzel, E. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Scientific Reports, 10(1), 14731. [Link]
-
Sanna, P., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 429. [Link]
-
Sanna, P., et al. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. Bioorganic & Medicinal Chemistry, 23(21), 6959-6968. [Link]
-
Sanna, P., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. National Institutes of Health. [Link]
-
Sanna, P., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Diva-Portal.org. [Link]
-
Sanna, P., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. UniCA IRIS. [Link]
-
Ullah, F., Ayaz, M., & Ali, S. (2015). Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. Journal of Natural Products and Biomedical Research, 1(2), 33-36. [Link]
-
Al-Juboori, A. A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-cancer agents in medicinal chemistry, 23(10), 1198-1215. [Link]
-
Salehi, B., et al. (2021). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Foods, 10(10), 2378. [Link]
-
Stanczak, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4751. [Link]
-
Wang, L., et al. (2019). Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. Molecules, 24(21), 3860. [Link]
-
Yarlagadda, V., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & medicinal chemistry letters, 27(5), 1191-1197. [Link]
-
Esteve, C., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4972-4983. [Link]
-
Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 14(3), 4446-4467. [Link]
-
Clerc, J., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(12), 2531-2541. [Link]
-
Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical sciences, 28(2), 221-233. [Link]
-
Vlase, L., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5107. [Link]
Sources
- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives | Semantic Scholar [semanticscholar.org]
- 12. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives [diva-portal.org]
- 14. iris.unica.it [iris.unica.it]
- 15. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity assessment of "5-Bromobenzodioxole-4-carboxylic acid" using HPLC
An Expert's Comparative Guide to the Purity Assessment of 5-Bromobenzodioxole-4-carboxylic Acid
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity assessment of 5-Bromobenzodioxole-4-carboxylic acid (CAS 72744-56-0), a key intermediate in pharmaceutical synthesis.[1][2] We move beyond mere protocols to explain the fundamental principles and strategic choices that ensure robust and reliable analytical outcomes.
Introduction: The Criticality of Purity for Synthetic Intermediates
5-Bromobenzodioxole-4-carboxylic acid is a specialized building block where purity is not just a quality metric but a prerequisite for successful downstream synthesis and the safety of the final active pharmaceutical ingredient (API). Impurities, whether they are starting materials, by-products, or degradation products, can compromise reaction yields, introduce toxicological risks, and complicate regulatory submissions. Therefore, employing a validated, high-resolution analytical method is non-negotiable.
This guide focuses on reversed-phase HPLC as the gold standard for quantitative purity analysis, while also presenting TLC as a rapid, complementary technique for qualitative screening.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the preferred method for the quantitative analysis of aromatic carboxylic acids due to its high resolution, sensitivity, and reproducibility.[3] The strategy is to create conditions where the analyte and its potential impurities have differential interactions between a non-polar stationary phase and a polar mobile phase.
The Logic of Method Development
The molecular structure of 5-Bromobenzodioxole-4-carboxylic acid—containing a polar carboxylic acid group, a moderately polar benzodioxole ring system, and a non-polar bromo-aromatic core—guides our methodological choices.[4]
-
Column Selection: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and a highly reliable starting point.[5] It provides the necessary hydrophobicity to retain the analyte. For potentially enhanced selectivity, especially for aromatic impurities, a Phenyl-Hexyl phase could be considered as an alternative due to π-π interactions with the aromatic rings.[6][7]
-
Mobile Phase Strategy: The ionization state of the carboxylic acid group is the most critical factor influencing retention.[8] According to the Henderson-Hasselbalch equation, operating the mobile phase at a pH at least 2 units below the analyte's pKa will ensure it remains in its neutral, protonated form (-COOH). This un-ionized state is more hydrophobic, leading to predictable retention on a C18 column and sharp, symmetrical peak shapes. An acidic mobile phase is therefore essential.[3][8] We select a gradient elution—starting with a higher aqueous content and moving to a higher organic content—to ensure that both highly polar and highly non-polar impurities can be resolved and eluted within a reasonable timeframe.
-
Detection: The benzodioxole ring system is a strong chromophore, making UV detection highly effective. A Diode Array Detector (DAD) is superior to a fixed-wavelength detector as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for assessing peak purity (i.e., detecting co-eluting impurities) and selecting the optimal wavelength for quantification.
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Sources
- 1. 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID | 72744-56-0 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. maxisci.com [maxisci.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 5-Bromobenzodioxole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromobenzodioxole-4-carboxylic Acid and the Suzuki-Miyaura Reaction
5-Bromobenzodioxole-4-carboxylic acid is a key intermediate possessing two distinct functional handles: a bromo substituent amenable to cross-coupling reactions and a carboxylic acid moiety for amide bond formation or other derivatizations. The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile method for forming carbon-carbon bonds. [1][2][3][4]Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it an ideal choice for the structural elaboration of this important scaffold.
The choice of catalyst is paramount to the success of a Suzuki-Miyaura coupling, influencing reaction efficiency, substrate scope, and overall yield. This guide will compare three widely used palladium catalyst systems, providing a rationale for their selection and a detailed experimental protocol.
Comparative Analysis of Palladium Catalysts
| Catalyst System | Key Features | Anticipated Performance with 5-Bromobenzodioxole-4-carboxylic acid |
| Pd(PPh₃)₄ | - The "classical" Suzuki catalyst.- Air-sensitive but effective for a range of aryl bromides.- Can be less efficient at lower temperatures for some substrates. [5] | - A reliable starting point for initial trials.- May require higher temperatures and longer reaction times.- The carboxylic acid group may potentially interact with the catalyst, but it is generally tolerated. |
| Pd(dppf)Cl₂ | - Features a ferrocenyl diphosphine ligand (dppf).- Generally more robust and air-stable than Pd(PPh₃)₄.- Often provides higher yields and tolerates a broader range of functional groups. | - Expected to offer improved performance over Pd(PPh₃)₄.- The bidentate dppf ligand can stabilize the palladium center, potentially leading to higher catalytic turnover. |
| Pd₂(dba)₃ / SPhos | - A Buchwald ligand system (SPhos is a bulky, electron-rich phosphine).- Known for high activity, enabling reactions with challenging substrates, including aryl chlorides.<[6][7]br>- Often effective at lower catalyst loadings and temperatures. | - Likely the most efficient catalyst system for this transformation.- The bulky SPhos ligand can promote the reductive elimination step, leading to faster reaction rates and higher yields. [8][9] |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium(0) active species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. [1][2][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. [1][2][11]
Experimental Protocols
The following is a general, adaptable protocol for the Suzuki-Miyaura coupling of 5-Bromobenzodioxole-4-carboxylic acid with an arylboronic acid. Note: This protocol is a starting point and may require optimization for specific substrates and catalysts.
Materials
-
5-Bromobenzodioxole-4-carboxylic acid
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture, typically 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromobenzodioxole-4-carboxylic acid (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane and 2.5 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH ~3-4 with 1M HCl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Conclusion and Recommendations
The choice of catalyst for the Suzuki-Miyaura coupling of 5-Bromobenzodioxole-4-carboxylic acid is crucial for achieving optimal results. For initial explorations, Pd(dppf)Cl₂ offers a good balance of reactivity and stability. For more challenging couplings or to maximize yield and efficiency, a Buchwald ligand system such as SPhos with Pd₂(dba)₃ is highly recommended. While Pd(PPh₃)₄ can be effective, it may require more forcing conditions.
It is imperative for researchers to screen a small panel of catalysts and conditions to identify the optimal system for their specific arylboronic acid coupling partner. The protocols and insights provided in this guide serve as a robust starting point for these investigations.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(9), 1729-1740.
- Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Li, X., et al. (2019). Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water.
- Boruah, P. R., et al. (2015).
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Studylib. (n.d.). Suzuki Reaction Lab: Cross-Coupling & Green Chemistry.
- RSC Advances. (2022). Towards novel tacrine analogues: Pd(dppf)
- Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides....
- ResearchGate. (n.d.).
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- ResearchGate. (n.d.). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
- ResearchGate. (n.d.).
- University of Liverpool. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services.
- PubMed. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- NIH. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
- RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- CoLab. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
- MDPI. (2019). Catalysts, Volume 9, Issue 1 (January 2019) – 106 articles. MDPI.
- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. studylib.net [studylib.net]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 10. chemrxiv.org [chemrxiv.org]
- 11. youtube.com [youtube.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 5-Bromobenzodioxole-4-carboxylic Acid Derivatives
This guide provides an in-depth technical comparison and procedural overview for the X-ray crystallographic analysis of 5-Bromobenzodioxole-4-carboxylic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering insights into the rationale behind experimental choices and a comparative analysis based on existing crystallographic data of related structures. While a definitive crystal structure for 5-Bromobenzodioxole-4-carboxylic acid is not publicly available at the time of this writing, this guide will leverage the known structure of its precursor and other benzodioxole derivatives to provide a robust framework for future research in this area.
Introduction: The Significance of the Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a key structural feature in a multitude of biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2] The precise three-dimensional arrangement of atoms, as determined by single-crystal X-ray diffraction, is fundamental to understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. 5-Bromobenzodioxole-4-carboxylic acid represents a valuable scaffold for chemical modification, and a thorough understanding of its solid-state properties is crucial for its development in medicinal chemistry.
Synthesis and Derivatization
The journey to the crystallographic analysis begins with the synthesis of the target compound and its derivatives. 5-Bromobenzodioxole-4-carboxylic acid is accessible from its corresponding aldehyde, 5-Bromo-1,3-benzodioxole-4-carboxaldehyde, through oxidation. The aldehyde itself is commercially available.
Diagram: Proposed Synthesis of 5-Bromobenzodioxole-4-carboxylic Acid
Caption: A proposed workflow for the synthesis of the target carboxylic acid and its derivatives.
The Crucial Step: Crystallization of Benzodioxole Derivatives
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The choice of crystallization method and solvent is critical and often requires empirical screening.
Recommended Crystallization Protocols
| Method | Description | Suitability for Benzodioxole Derivatives |
| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes slow crystal growth. | Highly effective for many organic compounds, including benzodioxole derivatives. A good starting point for screening. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization. | Excellent for obtaining high-quality crystals from small amounts of material. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix. | Useful when the compound is sensitive to temperature changes. |
Causality in Solvent Selection
The ideal solvent for crystallization is one in which the compound is sparingly soluble. For benzodioxole derivatives, a range of solvents should be screened, including:
-
Protic solvents: Ethanol, Methanol, Isopropanol
-
Aprotic polar solvents: Acetone, Acetonitrile, Ethyl acetate
-
Aprotic nonpolar solvents: Toluene, Hexane, Dichloromethane
Mixtures of these solvents can also be employed to fine-tune the solubility and promote crystal growth.
X-ray Diffraction: Data Collection and Structure Solution
Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.
Diagram: X-ray Crystallography Workflow
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Analysis: Insights from Related Structures
While the crystal structure of 5-Bromobenzodioxole-4-carboxylic acid is not yet determined, we can draw valuable comparisons from its aldehyde precursor and other benzodioxole derivatives to predict its solid-state behavior.
The Precursor: 5-Bromo-1,3-benzodioxole-4-carboxaldehyde
The crystal structure of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde is available in the Cambridge Structural Database (CSD) with the deposition number CCDC 153664.[3] Analysis of this structure provides a baseline for understanding the intermolecular interactions that may be present in the carboxylic acid derivative. Key features to note would be the planarity of the benzodioxole ring system and the potential for halogen bonding involving the bromine atom.
Comparative Analysis with Other Benzodioxole Derivatives
Several studies on other benzodioxole derivatives provide insights into how different functional groups influence crystal packing. For instance, the analysis of (E)-benzo[d][2]dioxole-5-carbaldehyde oxime reveals the formation of hydrogen-bonded dimers and π-stacking interactions.[4]
| Derivative | Key Intermolecular Interactions | Potential Influence on 5-Bromobenzodioxole-4-carboxylic acid Structure |
| (E)-benzo[d][2]dioxole-5-carbaldehyde oxime[4] | O-H···N hydrogen bonds, π-stacking | The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of robust hydrogen-bonded dimers or chains. |
| N-(3-(trifluoromethyl)phenyl)benzo[d][2]dioxole-5-carboxamide[5] | N-H···O hydrogen bonds, potential for halogen bonding | Amide derivatives introduce additional hydrogen bonding capabilities, which can significantly alter the crystal packing compared to the carboxylic acid. |
| 1-((6-bromobenzo[d][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | C-H···π interactions, potential for halogen bonding | The presence of a bulky triazole substituent can lead to more complex packing arrangements, driven by weaker interactions. |
The bromine atom in 5-Bromobenzodioxole-4-carboxylic acid is expected to play a significant role in the crystal packing through halogen bonding, a directional interaction between a halogen atom and a nucleophilic site.
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive structural information, other analytical techniques are essential for a comprehensive characterization of 5-Bromobenzodioxole-4-carboxylic acid and its derivatives.
| Technique | Information Provided | Comparison with X-ray Crystallography |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure in solution, including the connectivity of atoms and the chemical environment of each nucleus.[6][7] | Complementary to X-ray crystallography, which provides the solid-state structure. NMR confirms the molecular structure synthesized, while crystallography reveals how the molecules pack in a crystal. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound. Fragmentation patterns can provide structural information.[5][8] | Confirms the identity of the synthesized compound. It does not provide information on the three-dimensional arrangement of atoms in the solid state. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on their vibrational frequencies.[7] | A rapid method for confirming the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches. It does not provide detailed structural information. |
| Powder X-ray Diffraction (PXRD) | Provides a fingerprint of the crystalline solid, useful for identifying different polymorphs and assessing sample purity. | While single-crystal XRD determines the structure of a single crystal, PXRD provides information about the bulk crystalline material. |
Conclusion and Future Directions
The X-ray crystallographic analysis of 5-Bromobenzodioxole-4-carboxylic acid and its derivatives holds significant potential for advancing our understanding of this important class of compounds. This guide has provided a comprehensive framework for the synthesis, crystallization, and analysis of these molecules. While the crystal structure of the parent carboxylic acid remains to be determined, the comparative analysis of its precursor and other benzodioxole derivatives offers valuable predictive insights into its likely solid-state behavior.
Future work should focus on obtaining single crystals of 5-Bromobenzodioxole-4-carboxylic acid to provide a definitive experimental structure. This will enable a more direct and quantitative comparison with its derivatives, further elucidating the subtle interplay of intermolecular forces that govern their crystal packing and, ultimately, their physicochemical properties.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11031640, 5-Bromo-1,3-benzodioxole-4-carboxaldehyde. Retrieved from [Link].
- Jaradat, N., Hawash, M., Abualhasan, M., Şüküroğlu, M. K., & Issa, L. (2023). Structures of benzodioxol derivatives having various biological activities.
-
El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, C. W. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][2]dioxole-5-carbaldehyde oxime. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 564–569.
-
Chemspace. (n.d.). 5-bromo-2H-1,3-benzodioxole-4-carboxylic acid. Retrieved from [Link].
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Al-Hourani, B. J., El-Emam, A. A., Al-Deeb, O. A., & Al-Omar, M. A. (2017). Crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, C13H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 232(2), 263-264.
-
El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, C. W. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][2]dioxole-5-carbaldehyde oxime. National Center for Biotechnology Information.
- Inokuchi, F., & Inazu, T. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst, 143(7), 1634–1640.
-
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link].
-
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link].
-
JoVE. (2023, December 6). NMR and Mass Spectroscopy of Carboxylic Acids | Organic Chem | Video Textbooks [Video]. YouTube. [Link].
-
ChemSrc. (n.d.). CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid. Retrieved from [Link].
- Jaradat, N., Qneibi, M., Hawash, M., Bdir, S., Nacak Baytas, S., & Abualhasan, M. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(13), 5136.
-
Lee, T., & Hartwig, J. F. (2017). CCDC 1566647: Experimental Crystal Structure Determination [Data set]. Cambridge Crystallographic Data Centre. [Link].
-
Wikipedia contributors. (2023, December 28). 1,3-Benzodioxole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
-
Bolotov, V., Kovalenko, K., Samsonenko, D., Han, X., Zhang, X., Smith, G., ... & Schröder, M. (2018). CCDC 1503064: Experimental Crystal Structure Determination [Data set]. Cambridge Crystallographic Data Centre. [Link].
- Koutentis, P. A., & Ioannou, A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557.
-
LibreTexts. (2023, October 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. In Chemistry LibreTexts. Retrieved from [Link].
-
National Science Foundation. (2022). CCDC 2181759: Experimental Crystal Structure Determination. In NSF Public Access Repository. Retrieved from [Link].
-
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search Results - anhydrofusarubin. Retrieved from [Link].
-
Pennington, W. T., Peloquin, A. J., Watts, S., Bandara, M., & McMillen, C. D. (2023). CCDC 2194073: Experimental Crystal Structure Determination [Data set]. Clemson University TigerPrints. [Link].
Sources
- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-1,3-benzodioxole-4-carboxaldehyde | C8H5BrO3 | CID 11031640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthetic Efficiency of 5-Bromobenzodioxole-4-carboxylic acid Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Bromobenzodioxole-4-carboxylic acid
5-Bromobenzodioxole-4-carboxylic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a carboxylic acid for amide bond formation or other derivatizations, and a benzodioxole core—a common scaffold in pharmacologically active compounds—makes it a valuable precursor for the synthesis of complex molecular architectures.
The efficient and regioselective synthesis of this molecule is paramount for its application in research and development. Inefficient routes can lead to low yields, difficult-to-separate isomeric mixtures, and increased costs, thereby hindering the progress of discovery programs. This guide provides an in-depth comparison of two primary synthetic strategies for obtaining 5-Bromobenzodioxole-4-carboxylic acid, offering field-proven insights into the practicalities, challenges, and efficiencies of each approach. We will dissect each pathway from a mechanistic and practical standpoint to empower researchers with the knowledge to make informed strategic decisions for their synthetic campaigns.
Pathway 1: Electrophilic Aromatic Substitution - The Direct Bromination Approach
This strategy appears to be the most straightforward on paper: a direct electrophilic bromination of the commercially available precursor, 1,3-benzodioxole-4-carboxylic acid. This pathway leverages readily available starting materials and classical reaction conditions.
The Challenge of Regioselectivity
The core scientific challenge of this pathway lies in controlling the position of the incoming electrophile (Br+). The aromatic ring is influenced by two directing groups with conflicting interests:
-
The Methylenedioxy Group (-OCH₂O-): This is a fused, electron-donating group and is strongly ortho, para-directing. The positions ortho to the oxygens (positions 4 and 7) and para (position 5) are activated towards electrophilic attack.
-
The Carboxylic Acid Group (-COOH): This is a moderately deactivating, meta-directing group.
In the context of 1,3-benzodioxole-4-carboxylic acid, the powerful activating effect of the methylenedioxy group dominates. It strongly directs incoming electrophiles to the 5-position (para to one oxygen) and the 7-position (ortho to the other). The carboxylic acid group at position 4 will direct meta to itself, which also corresponds to the 7-position. Therefore, the reaction is expected to yield a mixture of the desired 5-bromo isomer and the undesired 7-bromo isomer, making purification complex and significantly reducing the effective yield of the target molecule.
Experimental Protocol (Hypothetical)
This protocol is based on standard bromination procedures and would require significant optimization to manage the inherent lack of selectivity.
-
Dissolution: Dissolve 1,3-benzodioxole-4-carboxylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the solution. A catalytic amount of a Lewis acid could be explored, but this may exacerbate the formation of multiple products.
-
Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC or LC-MS to observe the formation of multiple product spots.
-
Work-up: Upon consumption of the starting material, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid will be a mixture of 5-bromo and 7-bromo isomers, requiring extensive purification by column chromatography or recrystallization, which is often challenging for isomers with similar polarities.
Visualization of Pathway 1
Caption: Workflow for the Directed Ortho-Metalation Pathway.
Comparative Benchmarking: Pathway 1 vs. Pathway 2
The choice between synthetic routes is a multi-faceted decision. The following table summarizes the key performance indicators for each pathway to guide this selection process.
| Metric | Pathway 1: Direct Bromination | Pathway 2: Directed Ortho-Metalation (DoM) |
| Regioselectivity | Very Poor. Results in a mixture of 5-bromo and 7-bromo isomers. | Excellent. Highly selective for the 4-position due to the DMG effect. |
| Yield of Desired Product | Low (<50%, highly dependent on separation efficiency). | High (typically >75-85% after purification). |
| Reaction Conditions | Mild (Room Temperature). | Demanding (Cryogenic, -78 °C; strictly inert atmosphere). |
| Reagent Hazards | Moderate (NBS is a lachrymator and irritant). | High (n-BuLi is pyrophoric and reacts violently with water). |
| Purification Complexity | High. Requires challenging separation of isomers. | Low to Moderate. Typically requires simple extraction and recrystallization. |
| Scalability | Poor. Isomer separation becomes increasingly difficult and costly on a larger scale. | Good. DoM reactions are well-established in industrial settings with proper engineering controls. |
| Confidence in Outcome | Low. The outcome is uncertain and requires extensive optimization. | High. Based on a predictable and well-documented reaction mechanism. [1] |
Conclusion and Recommendation
While Pathway 1 (Direct Bromination) may appear more appealing due to its simpler reagents and milder conditions, its practical application is severely hampered by a fundamental lack of regiocontrol. The inevitable formation of a difficult-to-separate isomeric mixture renders this route inefficient and uneconomical for producing pure 5-Bromobenzodioxole-4-carboxylic acid.
In contrast, Pathway 2 (Directed Ortho-Metalation) represents a superior, albeit more technically demanding, strategy. Its ability to deliver the desired product with high regioselectivity and in high yield makes it the unequivocally recommended pathway for any research or development program. The stringent requirements for anhydrous, anaerobic, and low-temperature conditions are standard practice in modern organic synthesis and are a necessary trade-off for the precision and efficiency gained. For any application requiring a reliable and scalable synthesis of 5-Bromobenzodioxole-4-carboxylic acid, the DoM approach is the most scientifically sound and efficient choice.
References
-
Shriner, R. L., & Kleiderer, E. C. (n.d.). Piperonylic acid. Organic Syntheses Procedure. Available at: [Link]
-
University of Rochester (n.d.). Directed (ortho) Metallation. Available at: [Link]
-
TopSCHOLAR Western Kentucky University (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]
-
Baran Lab, Scripps Research (n.d.). Directed Metalation: A Survival Guide. Available at: [Link]
-
ResearchGate (2025). Synthesis of bromination derivatives of 1, 3-benzodioxole. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Directed ortho Metalation (DOM). Available at: [Link]
-
Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. Available at: [Link]
Sources
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 5-Bromobenzodioxole-4-carboxylic Acid
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 5-Bromobenzo[1][2]dioxole-4-carboxylic Acid
For researchers at the forefront of drug discovery and development, meticulous execution within the laboratory is paramount. This extends beyond synthesis and analysis to the often-overlooked yet critical phase of a chemical's lifecycle: its disposal. Improperly managed chemical waste not only poses significant safety and environmental risks but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromobenzo[1]dioxole-4-carboxylic acid (CAS No. 72744-56-0), ensuring the safety of laboratory personnel and adherence to the highest standards of environmental stewardship.
Our approach is grounded in the established principles of chemical safety and hazardous waste management set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The procedures outlined herein are designed to be a self-validating system, ensuring that each step logically follows from a thorough hazard assessment of the compound.
Hazard Assessment and Waste Characterization
Before any disposal activities commence, a thorough understanding of the hazards associated with 5-Bromobenzo[1]dioxole-4-carboxylic acid is essential. This compound is a solid organic chemical belonging to two key functional classifications that dictate its disposal pathway: it is a halogenated organic compound (due to the bromine atom) and a carboxylic acid .
A review of available safety data indicates the following hazards[1][2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these classifications, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[3] The presence of bromine classifies it as a halogenated organic waste, which requires a specific disposal stream to prevent the formation of toxic byproducts during incineration.[4][5]
| Hazard Classification | GHS Code | Description | Personal Protective Equipment (PPE) Requirement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Standard laboratory PPE |
| Skin Irritation | H315 | Causes skin irritation | Chemical-resistant gloves (Nitrile), Lab coat |
| Eye Irritation | H319 | Causes serious eye irritation | Safety glasses with side shields or goggles |
| Respiratory Irritation | H335 | May cause respiratory irritation | Use in a chemical fume hood |
Table 1: Hazard Summary and Corresponding PPE Requirements for 5-Bromobenzo[1]dioxole-4-carboxylic Acid.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-Bromobenzo[1]dioxole-4-carboxylic acid is a multi-step process that emphasizes segregation, proper containment, and clear communication of hazards. The following protocol provides a detailed workflow from the point of generation to final handoff for disposal.
Step 1: Segregation at the Source
The cardinal rule of chemical waste management is segregation.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases the complexity and cost of disposal.
-
Action: Immediately upon generation, designate waste 5-Bromobenzo[1]dioxole-4-carboxylic acid (whether as pure solid, in solution, or as contaminated materials like gloves or weigh paper) as Halogenated Organic Waste .
-
Causality: Halogenated organic compounds require high-temperature incineration with specialized scrubbers to capture the resulting acidic gases (like hydrogen bromide).[5] Mixing them with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire waste stream and forces the more expensive and energy-intensive disposal method for the entire volume.[7]
Step 2: Container Selection and Management
The integrity of the waste container is critical to preventing leaks and ensuring safe temporary storage.
-
Action: Collect waste in a designated, compatible, and clearly labeled container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.
-
Causality: The container must be chemically resistant to the waste. While this compound is a solid, it is often dissolved in organic solvents for experimental use; the container must be compatible with both the acid and any solvents. The container must remain closed except when actively adding waste to prevent the release of vapors and to be compliant with EPA regulations for Satellite Accumulation Areas (SAAs).[8][9]
Step 3: Accurate and Compliant Labeling
Proper labeling is a key OSHA and EPA requirement, ensuring that the hazards of the container's contents are clearly communicated to all personnel and the ultimate disposal vendor.[10][11][12]
-
Action: Affix a "Hazardous Waste" label to the container before the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste 5-Bromobenzo[1]dioxole-4-carboxylic acid" . Avoid using abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., checking boxes for "Irritant" and "Toxic").
-
An approximate list of all components and their percentages if it is a mixed waste stream (e.g., with solvents).
-
-
Causality: Federal regulations mandate clear identification of hazardous waste to ensure safe handling, storage, and transport.[10] Accurate composition information is vital for the disposal facility to select the correct treatment protocol.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in an SAA.[9][12]
-
Action: Store the labeled waste container in a designated SAA, which must be under the control of laboratory personnel. This area should be in a secondary containment tray to capture any potential leaks.
-
Causality: SAAs provide a regulatory-compliant method for accumulating waste without needing a full-scale storage permit, provided the volume limits (typically up to 55 gallons) are not exceeded.[13] Secondary containment is a crucial safety measure to prevent the spread of material in case of a primary container failure.
Step 5: Arranging for Final Disposal
Once the container is full or waste is no longer being generated, it must be handed over for final disposal.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste container. Do not attempt to transport the waste off-site yourself.
-
Causality: The final disposal of hazardous waste must be carried out by a licensed and permitted hazardous waste vendor.[8] Your EHS department manages this process, ensuring the waste is transported and disposed of in compliance with all local, state, and federal regulations, which typically involves incineration for this class of compound.[5][10]
Visualizing the Disposal Workflow
To clarify the decision-making process for the disposal of 5-Bromobenzo[1]dioxole-4-carboxylic acid, the following workflow diagram is provided.
A flowchart outlining the key decision points and actions for proper disposal.
By adhering to this structured and well-documented disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but are also contributing to a culture of safety and environmental responsibility that is the hallmark of scientific excellence.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Reddit. (2025, February 6). Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Chemical Safety Facts. (n.d.). chemical label 5-Bromobenzo[1]dioxole-4-carboxylic acid. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | 72744-56-0 [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. 5-bromo-2H-1,3-benzodioxole-4-carboxylic acid - C8H5BrO4 | CSCS00009816570 [chem-space.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS:72744-56-0, 5-溴苯并[d][1,3]二氧戊环-4-羧酸-毕得医药 [bidepharm.com]
- 10. 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID | 72744-56-0 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 13. ptb.de [ptb.de]
Navigating the Safe Handling of 5-Bromobenzodioxole-4-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal
Navigating the Safe Handling of 5-Bromobenzo[1][2]dioxole-4-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Bromobenzo[1][2]dioxole-4-carboxylic acid, ensuring that operational excellence and personal safety are mutually reinforcing.
Hazard Identification and Risk Assessment
5-Bromobenzo[1][2]dioxole-4-carboxylic acid is a compound that demands careful handling due to its potential health effects. It is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][3][4]
-
Causes skin irritation (Skin Corrosion/Irritation - Category 2)[1][3][4][5]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2A)[1][3][4][5]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1][4][5]
A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the substance being used, the potential for dust generation, and the duration of the handling task.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling 5-Bromobenzo[1][2]dioxole-4-carboxylic acid, with explanations rooted in the compound's specific hazards.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[6][7] | Given the serious eye irritation classification, robust eye protection is non-negotiable. A face shield offers an additional layer of protection against splashes, particularly when handling larger quantities or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6][7] | To prevent skin irritation, gloves made of a material resistant to aromatic carboxylic acids are essential. Nitrile gloves provide a good balance of chemical resistance and dexterity for most laboratory applications. Always inspect gloves for any signs of degradation or perforation before use. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a dust filter (e.g., N95).[7] | This is particularly crucial when handling the solid compound, as dust generation can lead to respiratory tract irritation. The use of a respirator should be in accordance with a comprehensive respiratory protection program, including fit testing. |
| Protective Clothing | A lab coat or other suitable protective clothing.[7][8] | A lab coat should be worn to protect the skin and personal clothing from accidental contamination. Ensure the lab coat is fully buttoned. |
Procedural Guidance for Safe Handling and Operations
Adherence to standardized operational protocols is fundamental to mitigating risks in the laboratory. The following step-by-step guidance provides a framework for the safe handling of 5-Bromobenzo[1][2]dioxole-4-carboxylic acid.
Preparation and Handling:
-
Designated Area: All handling of 5-Bromobenzo[1][2]dioxole-4-carboxylic acid should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[9]
-
Pre-use Inspection: Before starting any work, inspect all PPE for integrity.[2] Ensure that safety equipment, such as an eyewash station and safety shower, is readily accessible.
-
Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula for transfers and avoid pouring the powder.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[2][10] Avoid breathing dust or vapors.[5]
-
Post-handling Hygiene: After handling, wash hands thoroughly with soap and water.[2][10]
Spill Response and Disposal Plan
An effective response to accidental spills is crucial for containing the hazard and protecting personnel.
Accidental Spill Response Protocol:
-
Evacuate and Ventilate: In the event of a significant spill, evacuate the immediate area and ensure it is well-ventilated.[7]
-
Contain the Spill: Prevent the further spread of the spill using an inert absorbent material for solids.[7][11]
-
Collect and Package: Carefully sweep or scoop the spilled material and absorbent into a suitable, labeled container for hazardous waste.[11] Avoid generating dust during cleanup.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[11]
Waste Disposal Plan:
Proper disposal of 5-Bromobenzo[1][2]dioxole-4-carboxylic acid and its containers is an environmental and regulatory responsibility.
-
Waste Segregation: Collect all waste containing this compound, including excess reagent and contaminated materials, in a designated and clearly labeled hazardous waste container.[11]
-
Consult Regulations: Adhere to all federal, state, and local regulations for hazardous waste disposal.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor.[7][11] Do not dispose of this chemical down the drain or in the general trash.[7]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 5-Bromobenzo[1][2]dioxole-4-carboxylic acid.
Caption: A workflow diagram for selecting appropriate PPE.
By integrating these safety protocols and a deep understanding of the chemical's properties into your daily laboratory practices, you can ensure a safe and productive research environment.
References
-
5-Bromobenzo[1][2]dioxole-4-carboxylic acid Chemical Label. Google AI.
-
5-Bromobenzo[d][1][2]dioxole-4-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
-
5-Bromobenzo[1][2]dioxole-4-carboxylic acid | 72744-56-0 - Sigma-Aldrich. Sigma-Aldrich.
- General Rules for Working with Chemicals. Unknown Source.
- Preparing & Handling Chemical Solutions | The Science Blog. The Science Blog.
- Chemical Handling and Storage - Environmental Health and Safety - Iowa State University.
- Chemical Safety in the Workplace: Best Practices and Regul
- SAFETY D
- Personal Protective Equipment (PPE) - CHEMM. CHEMM.
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. LeelineWork.
- Chemical Safety: Personal Protective Equipment. Unknown Source.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School.
- Discover the Various Types of PPE for Optimal Chemical Safety. Unknown Source.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- 5-Bromo-1,3-benzodioxole SDS, 2635-13-4 Safety D
- Safety Data Sheet - Angene Chemical. Angene Chemical.
-
5-Bromobenzo[1][2]dioxole-4-carboxylic acid - Fluorochem. Fluorochem.
-
5-Bromobenzo[1][2]dioxole-4-carboxylic acid | CAS 72744-56-0 | SCBT. Santa Cruz Biotechnology.
- 7-Bromo-1,3-dioxaindane-5-carboxylic acid | C8H5BrO4 | CID 4739141 - PubChem. PubChem.
- Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide - Benchchem. Benchchem.
- Proper Disposal Procedures for 5-Bromothiophene-2-carboxylic Acid: A Comprehensive Guide - Benchchem. Benchchem.
-
2635-13-4|5-Bromobenzo[d][1][2]dioxole - BLDpharm. BLDpharm.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. angenechemical.com [angenechemical.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. echemi.com [echemi.com]
- 6. leelinework.com [leelinework.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
